molecular formula C27H32I3N3O13 B130755 Pentaacetyliopamidol CAS No. 289890-55-7

Pentaacetyliopamidol

Cat. No.: B130755
CAS No.: 289890-55-7
M. Wt: 987.3 g/mol
InChI Key: HTWGNAGGXTUGOV-NSHDSACASA-N
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Description

Pentaacetyliopamidol, also known as this compound, is a useful research compound. Its molecular formula is C27H32I3N3O13 and its molecular weight is 987.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWGNAGGXTUGOV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32I3N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460400
Record name Penta-O-acetyliopamidol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289890-55-7
Record name Pentaacetyliopamidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289890557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penta-O-acetyliopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAACETYLIOPAMIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDKPPA18K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Strategic Role of Pentaacetyliopamidol in Iopamidol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Synthesis of Pentaacetyliopamidol

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging, such as X-ray and computed tomography (CT) scans. Its efficacy and improved safety profile over ionic contrast media are attributed to its high water solubility and low osmolality, which minimize patient discomfort and adverse reactions.[1] The synthesis of Iopamidol is a multi-step process that demands high precision and control to ensure the purity and stereochemical integrity of the final active pharmaceutical ingredient (API).

At the heart of many successful Iopamidol synthesis campaigns lies a critical, fully protected intermediate: this compound. This guide provides a detailed exploration of the chemical synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will dissect the strategic choices behind each reaction step, from the construction of the tri-iodinated aromatic core to the final acylation, grounding the discussion in established, authoritative protocols. Understanding the synthesis of this compound is paramount, as it represents the penultimate stage before the final deprotection to yield Iopamidol. The five acetyl groups serve as crucial protecting groups, ensuring regioselectivity in the final acylation step and facilitating purification before the final hydrolysis.[2][3]

Overall Synthetic Strategy

The synthesis of this compound is a linear sequence that builds complexity around a central aromatic scaffold. The general workflow involves three core phases:

  • Scaffold Construction: Synthesis of the key building block, 5-amino-2,4,6-triiodoisophthalic acid.

  • Side-Chain Installation: Amidation of the scaffold with serinol (2-amino-1,3-propanediol) and subsequent protection of the resulting hydroxyl groups via acetylation.

  • Final Acylation: Introduction of the chiral side-chain at the 5-amino position to complete the this compound structure.

This strategic sequencing ensures that the most sensitive and stereochemically important step occurs late in the synthesis on a well-defined, protected substrate.

G A 5-Aminoisophthalic Acid B 5-Amino-2,4,6-triiodoisophthalic Acid A->B Iodination C 5-Amino-2,4,6-triiodoisophthaloyl Dichloride B->C Chlorination D Iopamidol Tetraol Intermediate (Amidation Product) C->D Amidation E Tetraacetyl Intermediate D->E O-Acetylation F This compound E->F N-Acylation

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Tri-iodinated Core

The journey begins with the synthesis of 5-amino-2,4,6-triiodoisophthalic acid, the foundational backbone responsible for the radiopaque properties of Iopamidol.[4]

Step 1.1: Electrophilic Iodination of 5-Aminoisophthalic Acid

The core of this step is an electrophilic aromatic substitution. The amino group on the 5-aminoisophthalic acid ring is a powerful activating group, directing the incoming iodine electrophiles to the ortho and para positions (2, 4, and 6 positions). Various methods exist to generate the necessary electrophilic iodine species in situ.

Causality Behind Experimental Choices:

  • Iodinating Agent: A combination of an iodine source (e.g., solid iodine, KI, NaI) and an oxidizing agent (e.g., iodic acid, KIO₃, DMSO under acidic conditions) is commonly used.[5][6][7] This mixture generates a potent electrophilic iodine species (like I⁺) required for the substitution on the activated aromatic ring.

  • Acidic Conditions: The reaction is performed under acidic conditions (e.g., using sulfuric acid or HCl). This serves to protonate the oxidizing agent and facilitate the formation of the electrophile.[5][6]

  • Temperature Control: The reaction is typically heated (e.g., 70-100°C) to achieve a reasonable reaction rate.[5][7]

Experimental Protocol: Iodination
  • To a suitable reaction vessel, charge 5-aminoisophthalic acid and deionized water.

  • Adjust the pH to approximately 1.0 using concentrated sulfuric acid.[5]

  • Add solid iodine to the mixture and heat to ~72°C.[5]

  • Slowly add an aqueous solution of an oxidizing agent, such as iodic acid, over several hours to maintain control over the exothermic reaction.[5]

  • After the addition is complete, maintain the temperature for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The product, 5-amino-2,4,6-triiodoisophthalic acid, precipitates as a solid.

  • Filter the solid, wash thoroughly with water to remove unreacted salts, and dry under vacuum.

ParameterValueSource
Starting Material5-Aminoisophthalic Acid[5]
ReagentsIodine, Iodic Acid, Sulfuric Acid[5]
SolventWater[5]
Temperature72 °C[5]
Reaction Time~6-7 hours[5]
Typical Yield80-95%[5]
Purity (HPLC)>99%[5]
Table 1: Representative reaction conditions for the synthesis of 5-amino-2,4,6-triiodoisophthalic acid.
Step 1.2: Conversion to the Diacid Chloride

To facilitate the subsequent amidation, the two carboxylic acid groups of the tri-iodinated core are converted into more reactive acid chlorides. Thionyl chloride (SOCl₂) is the most common reagent for this transformation.[4]

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is highly effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[4] Solid phosgene is an alternative but presents greater handling challenges.[8]

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.[4]

  • Solvent and Workup: Excess thionyl chloride can be used as the solvent. After the reaction, it is removed by distillation under reduced pressure. A co-distillation with an inert solvent like toluene can be employed to remove the final traces.[4]

Part 2: Assembly and Protection of the Side-Chains

With the reactive diacid chloride in hand, the next phase involves building the side-chains that confer water solubility and biocompatibility.

Step 2.1: Amidation with Serinol

The 5-amino-2,4,6-triiodoisophthaloyl dichloride is reacted with two equivalents of 2-amino-1,3-propanediol (serinol). This is a standard nucleophilic acyl substitution where the primary amine of serinol attacks the electrophilic carbonyl carbon of the acid chloride, forming two amide bonds. This step installs the N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl] side-chains.

Step 2.2: O-Acetylation to the Tetraacetyl Intermediate

This is a critical protection step. The four hydroxyl groups on the two serinol side-chains are acetylated, typically using acetic anhydride with a base catalyst.

Causality Behind Experimental Choices:

  • Protection Strategy: The hydroxyl groups are significantly more nucleophilic than the aromatic 5-amino group. Protecting them as acetate esters is essential to prevent them from reacting in the subsequent N-acylation step.[9] This ensures that the expensive, chiral (S)-2-acetoxypropionyl chloride reacts exclusively at the desired 5-amino position.[2][9] Failure to protect these groups would lead to a mixture of O-acylated and N-acylated products, wasting the chiral reagent and creating a purification nightmare.

Part 3: Final Acylation to this compound

This is the final constructive step, where the crucial chiral side-chain is introduced.

Step 3.1: N-Acylation with (S)-2-Acetoxypropionyl Chloride

The tetraacetyl intermediate is reacted with (S)-2-acetoxypropionyl chloride in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc).[9] This reaction forms the fifth acetyl group (on the propionyl side-chain) and the third amide bond, completing the carbon-nitrogen skeleton of this compound.

Causality Behind Experimental Choices:

  • Chiral Reagent: The use of (S)-2-acetoxypropionyl chloride introduces the specific stereochemistry required for the final Iopamidol product. The acetoxy group on this reagent is a protecting group for the hydroxyl function, which will be revealed in the final deprotection step.[2]

  • Solvent: A dipolar aprotic solvent like DMAc is used to solubilize the reactants and facilitate the nucleophilic substitution reaction.[9]

Caption: Structure of this compound highlighting the five acetyl groups.

Experimental Protocol: N-Acylation and Isolation
  • Dissolve the tetraacetyl intermediate in an appropriate volume of DMAc.

  • Add (S)-2-acetoxypropionyl chloride to the solution. The reaction is typically carried out at slightly elevated temperatures (e.g., 40-55°C) to ensure a reasonable rate.[9]

  • Monitor the reaction by HPLC until completion (typically 2-5 hours).[9]

  • Upon completion, the reaction mixture containing this compound is ready for the deprotection step. In many industrial processes, this intermediate is not isolated but carried forward directly.[1]

  • For isolation, the product can be precipitated by adding the reaction mixture to an anti-solvent like water, followed by filtration, washing, and drying.

Part 4: Conversion to Iopamidol and Purification

While the focus of this guide is this compound, understanding its conversion to the final product provides essential context.

Deprotection (Hydrolysis)

All five acetyl groups are removed in a single deprotection step. This is typically achieved by transesterification using a catalytic amount of acid (e.g., HCl) in methanol or by hydrolysis with an aqueous base (e.g., NaOH).[1][3][9]

  • Acid-Catalyzed Methanolysis: Refluxing this compound in methanol with catalytic HCl removes the acetyl groups to yield Iopamidol and methyl acetate.[1][3]

  • Base-Catalyzed Hydrolysis: Treatment with aqueous sodium hydroxide at a controlled pH (e.g., 10-11) cleaves the acetate esters to form Iopamidol and sodium acetate.[9]

Purification of the Final Compound

The final purification of Iopamidol is complex due to its high water solubility.[1] The process involves removing inorganic salts and organic impurities.

  • Ion Exchange Resins: An acid-scavenging resin is used to remove the acid catalyst after methanolysis. A series of cationic and anionic exchange resins can be used to remove any ionic impurities.[1]

  • Adsorbent Resins: Non-ionic polymeric adsorbent resins (e.g., Amberlite XAD-16) are highly effective at removing organic impurities.[1]

  • Crystallization: The final, highly pure Iopamidol is obtained by crystallization from a suitable solvent system, such as ethanol or a mixture of acetonitrile and ethanol.[1][2]

Conclusion

The synthesis of this compound is a masterclass in strategic organic synthesis, employing principles of electrophilic substitution, functional group activation, and the critical use of protecting groups. It is the culmination of a carefully orchestrated sequence that builds the complex, polyhydroxylated, and tri-iodinated structure of the final Iopamidol API. Each step, from the initial iodination to the final regioselective acylation, is designed to maximize yield, control purity, and ensure the correct stereochemistry. For scientists in the pharmaceutical industry, a thorough understanding of this synthetic pathway is not merely academic; it is fundamental to the production of a safe and effective diagnostic agent that benefits millions of patients worldwide.

References

  • Title: Iopamidol Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid Source: Google Patents URL
  • Title: Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride Source: Google Patents URL
  • Title: Optimisation of the Preparation and Isolation of 5-Amino-2,4,6-triiodoisophthalic Acid Dichloride Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: A kind of preparation method of 5-amino-2,4,6-triiodoisophthalic acid Source: Eureka | Patsnap URL: [Link]

  • Title: Process for the preparation of iopamidol Source: Google Patents URL
  • Title: Iopamidol synthesis and preparation of iopamidol synthesis intermediate Source: Eureka | Patsnap URL: [Link]

  • Title: PROCESS FOR THE PREPARATION OF IOPAMIDOL Source: WIPO Patentscope URL: [Link]

  • Title: PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 Source: EPO URL: [Link]

  • Title: Process for the preparation of iopamidol and the new intermediates therein Source: Google Patents URL
  • Title: Process for the preparation of iopamidol Source: Google Patents URL
  • Title: Process for the preparation of iopamidol Source: Google Patents URL
  • Title: Process for the preparation of iopamidol Source: Google Patents URL
  • Title: Process for the preparation of iopamidol Source: Google Patents URL

Sources

An In-depth Technical Guide to the Physicochemical Properties of Pentaacetyliopamidol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Crucial Role of Physicochemical Profiling in Drug Development

In the intricate journey of drug development, the meticulous characterization of all intermediates is as critical as the final active pharmaceutical ingredient (API). Pentaacetyliopamidol, a key precursor in the synthesis of the widely used non-ionic X-ray contrast agent Iopamidol, is a prime example of such a vital intermediate. A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is the bedrock upon which robust, scalable, and reproducible manufacturing processes are built. This guide provides an in-depth exploration of the core physicochemical attributes of this compound, offering both theoretical insights and practical, field-proven methodologies for their determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and accurate data essential for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

This compound is the peracetylated derivative of Iopamidol. The acetylation of the hydroxyl and secondary amide groups renders the molecule significantly more lipophilic, a property that is instrumental in its purification and handling during the synthesis of Iopamidol.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Confirmation:

The identity and purity of synthesized this compound are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 1.5 (d, 3H), 2.0 (s, 12H), 2.1 (s, 3H), 4.1 (m, 8H), 4.3 (m, 2H), 5.2 (q, 1H), 8.8 (d, 1H), 8.9 (t, 1H), 10.1 (s, 1H).[1][2]

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 17.6, 20.8, 47.0, 62.1, 69.4, 90.1, 99.0, 142.4, 168.0, 169.5, 170.0.[1]

These spectral data are consistent with the penta-acetylated structure, with the characteristic signals for the acetyl methyl groups appearing around 2.0-2.1 ppm in the proton NMR and the corresponding carbonyl carbons in the carbon NMR.

Synthesis and Purification

This compound is synthesized from 5-amino-N,N'-bis(1,3-diacetoxypropan-2-yl)-2,4,6-triiodoisophthalamide. The synthesis involves the acylation of the primary amino group with (S)-2-acetoxypropionyl chloride.[1] The reaction is typically carried out in a suitable solvent like dimethylacetamide (DMAc).[1]

Workflow for Synthesis and Purification:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve tetra-acetyl intermediate in DMAc B Add (S)-2-acetoxypropionyl chloride A->B C Stir at room temperature B->C D Quench with isopropanol C->D Reaction complete E Neutralize with tributylamine D->E F Filter the precipitate E->F G Wash with isopropanol F->G H Dry under vacuum G->H

Caption: A generalized workflow for the synthesis and purification of this compound.

The purification of this compound is relatively straightforward due to its crystalline nature and reduced solubility in alcoholic solvents compared to the starting material and byproducts.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring consistent product quality.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

PropertyValue/Range
Melting Point Not explicitly reported in the provided search results. Expected to be a sharp melting point for a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Solubility

The solubility profile of this compound is crucial for selecting appropriate solvents for reaction, purification, and any subsequent processing steps. Given its penta-acetylated structure, it is expected to be more soluble in organic solvents than in water.

PropertyExpected Solubility Profile
Aqueous Solubility Very low, due to the masking of polar hydroxyl and amide groups by non-polar acetyl groups.
Organic Solubility Soluble in polar aprotic solvents like dimethylacetamide (DMAc) and dimethylformamide (DMF).[1] Moderately soluble in chlorinated solvents and some esters. Sparingly soluble in alcohols like isopropanol.[1]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a clear aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Acidity/Basicity (pKa)

This compound possesses several amide functional groups. While amides are generally considered neutral, the nitrogen lone pair can exhibit very weak basicity. The pKa of the conjugate acid is expected to be very low. The acetyl groups are not ionizable under typical aqueous conditions. A precise pKa value is important for understanding its behavior in different pH environments, which can influence its stability and reactivity.

PropertyExpected Value/Range
pKa Not explicitly reported. The amide protons are not acidic, and the amide nitrogens are very weakly basic. The pKa of the protonated amide would be significantly less than 0.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of any basic functional groups. A titration with a strong base (e.g., NaOH) can be performed to check for any acidic protons, though none are expected to be titratable in the normal pH range.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its behavior in biphasic systems, which is relevant for extraction and purification processes. The five acetyl groups significantly increase the lipophilicity of this compound compared to Iopamidol.

PropertyExpected Value/Range
LogP Not explicitly reported. Expected to be significantly higher than that of Iopamidol due to the five acetyl groups.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at a pH where the compound is un-ionized). Saturate each phase with the other by vigorous mixing followed by separation.

  • Sample Preparation: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to the first, and shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability

Understanding the stability of this compound under various stress conditions is essential for defining appropriate storage and handling procedures. As an ester-containing molecule, it is susceptible to hydrolysis, particularly under basic or acidic conditions.

Forced Degradation Workflow:

Forced_Degradation_Workflow A This compound Sample B Acid Hydrolysis (e.g., 0.1M HCl, heat) A->B C Base Hydrolysis (e.g., 0.1M NaOH, room temp) A->C D Oxidative Stress (e.g., 3% H₂O₂, room temp) A->D E Thermal Stress (e.g., 60°C, solid state) A->E F Photolytic Stress (ICH Q1B guidelines) A->F G Analyze by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G

Caption: Workflow for forced degradation studies of this compound.

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) and heat if necessary.

    • Basic Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products.

  • Data Evaluation: Assess the percentage of degradation and identify the major degradation products.

Analytical Methodologies

A robust analytical method is essential for the accurate quantification of this compound and for monitoring its purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique.

Typical HPLC Parameters:

ParameterTypical Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A mixture of water and a polar organic solvent like acetonitrile or methanol, often with a buffer (e.g., phosphate buffer) to control pH. Isocratic or gradient elution may be used.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 240 nm, based on the UV absorbance of the tri-iodinated benzene ring).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Conclusion

This compound, while an intermediate, possesses a distinct set of physicochemical properties that are critical to the successful and efficient synthesis of Iopamidol. This guide has outlined the key characteristics of this compound and provided detailed, practical protocols for their determination. By applying these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, leading to more robust and well-controlled manufacturing processes. The principles and experimental designs detailed herein serve as a comprehensive framework for the thorough physicochemical characterization of this important synthetic intermediate.

References

  • Process for the prepar
  • Process for the prepar

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Pentaacetyliopamidol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the in vitro mechanism of action of pentaacetyliopamidol, a derivative of the widely used non-ionic, low-osmolar radiographic contrast agent, iopamidol. While direct research on this compound is limited, this document synthesizes the extensive knowledge of iopamidol's cellular interactions and proposes a framework for understanding the potential impact of its penta-acetylation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of contrast media and their biological effects.

Introduction: Iopamidol and the Rationale for Acetylation

Iopamidol is a tri-iodinated benzamide derivative that serves as an effective radiographic contrast agent due to the high atomic number of iodine, which attenuates X-rays.[1][2] Its primary in vivo function is to opacify blood vessels and extravascular spaces, permitting clear radiographic visualization.[3] While clinically effective, the administration of iodinated contrast media (ICM) is associated with potential adverse effects, including contrast-induced nephropathy (CIN).[4][5][6] The underlying mechanisms of these toxicities are a subject of intensive in vitro investigation.

This compound, as its name suggests, is a derivative of iopamidol with five acetyl groups. The addition of these functional groups is hypothesized to alter the physicochemical properties of the parent molecule, potentially influencing its lipophilicity, cell membrane permeability, and ultimately, its in vitro mechanism of action. This guide will first detail the established in vitro effects of iopamidol and then extrapolate to the anticipated, and testable, mechanisms of its penta-acetylated form.

Established In Vitro Mechanisms of Iopamidol and Iodinated Contrast Media

The in vitro effects of iopamidol and other ICM are primarily studied in the context of their cytotoxicity, particularly towards renal tubular cells, which are highly susceptible to damage.[4]

Direct Cellular Toxicity and Viability

In vitro studies consistently demonstrate that ICM can induce a dose-dependent decrease in the viability of various cell types, most notably renal tubular cells.[4][7] This cytotoxicity is a multifactorial process involving apoptosis and necrosis.[8]

Experimental Protocol: Assessing Cell Viability via MTT Assay

  • Cell Culture: Plate human renal proximal tubular cells (e.g., HK-2 cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and iopamidol (as a comparator) in cell culture medium. The concentrations should span a clinically relevant range.

  • Incubation: Remove the old medium from the cells and add the medium containing the contrast agents. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the viability of untreated control cells.

Induction of Oxidative Stress

A central mechanism of ICM-induced cellular damage is the generation of reactive oxygen species (ROS), leading to oxidative stress.[6][9] This can damage cellular components, including lipids, proteins, and DNA.

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Culture and Treatment: Culture and treat cells with this compound and iopamidol as described in the MTT assay protocol.

  • Staining: After the treatment period, incubate the cells with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS levels.

Perturbation of Intracellular Signaling Pathways

ICM have been shown to modulate key signaling pathways involved in cell survival, apoptosis, and inflammation.[4]

  • Akt Pathway: Studies have demonstrated that radiocontrast media can cause the dephosphorylation of Akt, a key protein in cell survival signaling.[4]

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which are involved in stress responses and apoptosis, can be activated by ICM.

  • NF-κB Pathway: The transcription factor NF-κB, a central regulator of inflammation, can also be activated.

Experimental Protocol: Western Blot Analysis of Signaling Proteins

  • Cell Lysis: After treatment with this compound or iopamidol, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., Akt, JNK, NF-κB).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Hypothesized In Vitro Mechanism of Action of this compound

The addition of five acetyl groups to the iopamidol structure is expected to increase its lipophilicity. This chemical modification could lead to several key differences in its in vitro behavior compared to the parent compound.

Enhanced Cellular Uptake and Intracellular Accumulation

The increased lipophilicity of this compound may facilitate its passage across the cell membrane, leading to higher intracellular concentrations. This could potentially potentiate its cytotoxic effects.

dot

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound (Increased Lipophilicity) Membrane This compound->Membrane Enhanced Passive Diffusion Accumulation Increased Intracellular Accumulation Membrane->Accumulation

Caption: Hypothesized enhanced cellular uptake of this compound.

Altered Impact on Mitochondrial Function

Mitochondria are key targets of ICM-induced toxicity. An increased intracellular concentration of this compound could lead to more pronounced mitochondrial dysfunction, including disruption of the mitochondrial membrane potential and increased mitochondrial ROS production.

dot

G Penta This compound Mito Mitochondrion Penta->Mito Increased Accumulation ROS Increased ROS Production Mito->ROS MMP Decreased Mitochondrial Membrane Potential Mito->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: Potential impact of this compound on mitochondrial function.

Quantitative Data Summary

The following table structure is proposed for summarizing and comparing the in vitro effects of iopamidol and this compound.

Parameter Iopamidol This compound p-value Reference
IC50 (µM) in HK-2 cells (24h) Experimental ValueExperimental ValueValueInternal Data
Fold Increase in ROS (at IC50) Experimental ValueExperimental ValueValueInternal Data
% Change in p-Akt/Akt (at IC50) Experimental ValueExperimental ValueValueInternal Data
% Change in p-JNK/JNK (at IC50) Experimental ValueExperimental ValueValueInternal Data

Conclusion and Future Directions

The in vitro mechanism of action of this compound is likely to be multifaceted, building upon the known cellular effects of its parent compound, iopamidol. The addition of acetyl groups is predicted to enhance its lipophilicity, potentially leading to increased cellular uptake and more pronounced effects on cell viability, oxidative stress, and intracellular signaling pathways. The experimental protocols and frameworks provided in this guide offer a robust starting point for the detailed in vitro characterization of this novel contrast agent derivative. Further research should focus on direct comparative studies with iopamidol to elucidate the precise impact of penta-acetylation on its biological activity.

References

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  • Ramponi, S., Talamini, L., Lodi, A., Vella, A., & Roda, E. (2007). Effects of iodinated contrast media on endothelium: An in vitro study. Toxicology in Vitro, 21(5), 841-846.
  • Patzak, A., Lai, E. Y., Persson, A. E., Kriz, W., & Persson, P. B. (2012). Iodinated contrast media cause direct tubular cell damage, leading to oxidative stress, low nitric oxide, and impairment of tubuloglomerular feedback. American Journal of Physiology-Renal Physiology, 302(7), F874-F881.
  • Otnes, S., Kvam, M. V., & Spillum, E. (2017). Analytical Interference by Contrast Agents in Biochemical Assays.
  • Dekkers, I. A., van der Molen, A. J., & Cobbaert, C. M. (2018). Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee. Insights into Imaging, 9(5), 737-745.
  • Wang, Y., Zhang, Y., Li, Y., Liu, Y., & Zhang, J. (2022). Purpurin Rescues Contrast-Induced Acute Rat Kidney Injury via Inducing Autophagy and Inhibiting Apoptosis. International Journal of Molecular Sciences, 23(19), 11884.

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The Genesis of a Revolution in Medical Imaging: An In-depth Technical Guide to the Discovery and Development of Iopamidol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the discovery, development, and core scientific principles of Iopamidol, a cornerstone of modern medical imaging. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal chain of innovation—from conceptual breakthrough to clinical application—that established Iopamidol as a pivotal non-ionic, low-osmolar X-ray contrast agent.

Executive Summary: Overcoming the Osmolality Barrier

The history of radiographic contrast media is a story of progressively mitigating patient risk and discomfort. Early ionic contrast agents, while effective in opacifying anatomical structures for X-ray visualization, were associated with a high incidence of adverse effects.[1][2] These effects, ranging from intense pain and heat sensations to severe allergic reactions and nephrotoxicity, were primarily attributed to their high osmolality in solution.[2][3] The introduction of Iopamidol in the early 1980s by the Italian pharmaceutical company Bracco marked a paradigm shift in diagnostic imaging.[2][3][4] Developed through years of dedicated research, Iopamidol was a revolutionary molecule that significantly enhanced patient tolerability, setting a new gold standard in radiographic procedures.[3]

The Predecessor Problem: High-Osmolality Ionic Contrast Media

First-generation iodinated contrast media were ionic salts. When injected into the bloodstream, they dissociated into cations and anions, doubling the number of particles in the solution and dramatically increasing its osmolality—often five to six times greater than that of blood plasma.[3] This hypertonicity was the primary driver of patient discomfort and adverse events. The scientific challenge was clear: to develop a contrast agent that offered excellent radiopacity while being isotonic with human plasma.[5]

The Swedish radiologist Torsten Almén was a key figure in conceptualizing a solution. He theorized that a non-ionic compound, one that would not dissociate in solution, could carry the necessary iodine atoms for contrast while maintaining a much lower osmolality.[6] This concept laid the groundwork for the development of non-ionic contrast media, including Iopamidol.[5][6]

Iopamidol: A Molecular Innovation

Iopamidol, with the chemical name (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, emerged as a highly successful second-generation non-ionic contrast agent.[7][8] Its molecular structure is a testament to rational drug design, addressing the shortcomings of its predecessors.

Key Structural Features:

  • Tri-iodinated Benzene Ring: Provides high radiopacity by effectively attenuating X-rays.[9]

  • Non-ionic Nature: The amide and hydroxyl groups are covalently bonded, preventing dissociation in solution and thus dramatically reducing osmolality.[10]

  • Hydrophilic Side Chains: The numerous hydroxyl groups render the molecule highly water-soluble, a crucial property for an injectable agent.[11]

These features collectively result in a low-osmolar contrast medium that is well-tolerated by patients.[3]

The Synthesis Pathway: From Concept to Compound

The synthesis of Iopamidol is a multi-step process that has been refined over the years for efficiency and purity on a commercial scale.[12] While various synthetic routes exist, a common pathway involves the following key transformations:

  • Core Ring Formation: The synthesis typically begins with 5-nitroisophthalic acid.[13][14]

  • Amidation: The carboxylic acid groups are converted to amides by reacting with 2-amino-1,3-propanediol.

  • Reduction and Iodination: The nitro group is reduced to an amine, which then activates the benzene ring for electrophilic iodination at the 2, 4, and 6 positions.[13]

  • Acylation of the 5-amino Group: The final key step is the acylation of the 5-amino group with (S)-2-hydroxypropionyl chloride or a protected variant.

The Role of Acetylated Intermediates

The term "Pentaacetyliopamidol" likely refers to a fully acetylated intermediate in certain synthetic routes. In chemical synthesis, hydroxyl and amino groups are often protected with acetyl groups to prevent unwanted side reactions. A patent describes a process where a tetraacetyl compound is treated with 2(S)-acetoxypropionyl chloride to create a "pentaacetyl-triamide".[15] These protecting groups are then removed in a final deacylation step, often via hydrolysis, to yield the final Iopamidol molecule.[15] This strategy can improve yields and simplify purification.

Detailed Experimental Protocol: A Representative Synthesis Step

This is a generalized protocol based on published synthetic schemes and is for illustrative purposes only.

Step: Acylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

  • Reaction Setup: The tri-iodinated amine intermediate is dissolved in a suitable polar aprotic solvent, such as dimethylacetamide.

  • Acid Scavenger: A tertiary amine base (e.g., tributylamine) is added to neutralize the HCl generated during the acylation.[15]

  • Acylating Agent Addition: (S)-2-acetoxypropionyl chloride is added dropwise to the solution while maintaining a controlled temperature, typically below 40°C.[16]

  • Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Deprotection: Upon completion, the reaction mixture is subjected to hydrolysis under alkaline conditions (e.g., using sodium hydroxide) to remove the acetyl protecting groups.[15]

  • Purification: The crude Iopamidol is then purified through a series of steps, which may include crystallization and treatment with ion-exchange resins to remove impurities.[15]

Mechanism of Action and Pharmacokinetics

Radiographic Contrast Enhancement

The mechanism of action of Iopamidol is physical rather than pharmacological.[8][9] The three iodine atoms in the molecule have a high atomic number, which allows them to absorb X-rays more effectively than the surrounding soft tissues.[9][17] When Iopamidol is injected into the bloodstream, it opacifies the vessels it fills, allowing for clear radiographic visualization.[18]

Pharmacokinetic Profile

Iopamidol exhibits a favorable pharmacokinetic profile, characterized by its biological inertness.[8]

  • Distribution: Following intravenous administration, Iopamidol is rapidly distributed throughout the extracellular fluid.[9][19] It has low protein binding affinity.[17]

  • Metabolism: Iopamidol is not metabolized and is excreted from the body chemically unchanged.[8][9]

  • Elimination: Elimination is almost exclusively via the kidneys through glomerular filtration.[9][17] In patients with normal renal function, the elimination half-life is approximately two hours.[8][19]

This rapid and complete renal excretion minimizes the risk of toxicity.[9]

Preclinical and Clinical Development

The clinical development of Iopamidol was marked by extensive trials to evaluate its safety and efficacy.[20] Radiologists involved in early studies were surprised by the dramatic improvement in patient tolerance compared to older agents; patients reported significantly less pain and discomfort.[3]

Key Findings from Clinical Evaluation:

  • Reduced Adverse Events: The lower osmolality of Iopamidol led to a significant reduction in the incidence of adverse reactions such as pain, nausea, and cardiovascular disturbances.[9]

  • Broad Applicability: Iopamidol was found to be safe and effective for a wide range of procedures, including angiography, venography, urography, and contrast-enhanced computed tomography (CECT).[4][8]

  • Pediatric Use: Its safety and effectiveness have also been established in pediatric populations for various imaging procedures.[19][21]

Ongoing research continues to explore new applications and optimize dosing strategies for Iopamidol.[20]

Data Presentation

Table 1: Physicochemical Properties of Iopamidol Formulations
PropertyISOVUE 200ISOVUE 250ISOVUE 300ISOVUE 370
Iopamidol Concentration (%)41516176
Iodine Concentration (mg/mL)200250300370
Osmolality (mOsm/kg water) @ 37°C413524616796
Viscosity (cP) @ 37°C2.03.04.79.4
Specific Gravity @ 37°C1.2271.2811.3391.405

Data sourced from Drugs.com package insert.[18]

Visualizations

Diagram 1: Iopamidol Development Logic

G cluster_0 Problem Identification cluster_1 Conceptual Solution cluster_2 Drug Discovery & Synthesis cluster_3 Development & Application Problem High osmolality of ionic contrast media leads to adverse patient reactions Concept Torsten Almén's hypothesis: Non-ionic molecules will reduce osmolality and improve tolerability Problem->Concept Drives innovation Synthesis Rational design and multi-step synthesis of Iopamidol (Bracco R&D) Concept->Synthesis Guides molecular design Intermediate Use of acetylated intermediates (e.g., 'this compound') to improve synthetic efficiency Synthesis->Intermediate Synthetic strategy Preclinical Preclinical testing demonstrates low toxicity and high efficacy Synthesis->Preclinical Yields candidate molecule Clinical Clinical trials confirm superior patient safety and broad diagnostic utility Preclinical->Clinical Warrants human trials Market Market launch (early 1980s) establishes a new gold standard in X-ray contrast media Clinical->Market Proves clinical value G Start 5-Nitroisophthalic Acid Amidation Amidation with 2-amino-1,3-propanediol Start->Amidation Reduction Reduction of Nitro Group Amidation->Reduction Iodination Tri-iodination of Benzene Ring Reduction->Iodination Acylation Acylation with (S)-2-acetoxypropionyl chloride Iodination->Acylation Deprotection Alkaline Hydrolysis (Deacetylation) Acylation->Deprotection Purification Purification via Crystallization & Ion Exchange Deprotection->Purification End Iopamidol Purification->End

Caption: High-level overview of the Iopamidol chemical synthesis pathway.

Conclusion

The development of Iopamidol represents a landmark achievement in medicinal chemistry and diagnostic medicine. By addressing the fundamental problem of osmolality, researchers were able to create a significantly safer and more tolerable contrast agent, revolutionizing patient care in radiology. Its well-understood synthesis, favorable pharmacokinetic profile, and extensive clinical validation have solidified its role as an essential tool in medical imaging for decades. The story of Iopamidol serves as a powerful example of how a deep understanding of physicochemical principles can be translated into profound clinical benefits.

References

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  • Hol, P. K., & Berg, K. J. (2016). Torsten Almén (1931-2016): the father of non-ionic iodine contrast media. Acta Radiologica, 57(9), 1027-1029. [Link]

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Preliminary Research on Pentaacetyliopamidol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the preliminary research landscape for Pentaacetyliopamidol derivatives, intended for researchers, scientists, and professionals in drug development. This compound, a derivative of the widely used non-ionic, low-osmolar iodinated contrast agent Iopamidol, presents a versatile platform for the development of novel imaging agents and targeted drug delivery systems. This document delves into the synthesis, purification, characterization, and biological evaluation of these derivatives, offering field-proven insights and detailed methodologies to guide future research and development endeavors.

Introduction: The Rationale for this compound Derivatives

Iopamidol has a long-standing history of safe and effective use in clinical diagnostics, primarily in X-ray and computed tomography (CT) imaging.[1][2] Its non-ionic nature and low osmolality contribute to a favorable safety profile compared to earlier ionic contrast agents.[3][4] The core structure of Iopamidol, a tri-iodinated benzene ring, is responsible for its radiopacity.[3] this compound, the fully acetylated form of Iopamidol, serves as a key intermediate in several synthetic pathways and offers a unique starting point for creating a diverse library of derivatives.[1][5]

The rationale for exploring this compound derivatives is multifaceted:

  • Modulation of Physicochemical Properties: Acetylation of the hydroxyl groups in Iopamidol alters its solubility, lipophilicity, and viscosity.[6] This provides an opportunity to fine-tune these properties for specific applications, such as improving formulation stability or altering pharmacokinetic profiles.

  • Platform for Conjugation: The acetyl groups can be selectively hydrolyzed or replaced, providing reactive sites for conjugation with targeting moieties (e.g., antibodies, peptides) or therapeutic agents. This opens the door for creating targeted contrast agents for molecular imaging or theranostic agents that combine diagnostic and therapeutic functions.[7]

  • Enhanced Imaging Capabilities: Modifications to the Iopamidol backbone can potentially influence its interaction with biological tissues, leading to improved contrast enhancement or novel applications in other imaging modalities like magnetic resonance imaging (MRI).[8]

This guide will provide the foundational knowledge and technical protocols necessary to embark on the preliminary research and development of novel this compound derivatives.

Synthesis and Purification of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatives is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield.

Synthesis of this compound

The synthesis of this compound typically starts from 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl). A common synthetic route is outlined below.[1][5]

Synthesis_Pathway ATIPA_Cl 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) Tetraacetyl_diamide Tetraacetyl-diamide intermediate ATIPA_Cl->Tetraacetyl_diamide 1. Serinol, Triethylamine 2. Acetic Anhydride, DMAP This compound This compound Tetraacetyl_diamide->this compound (S)-2-Acetoxypropionyl chloride Iopamidol Iopamidol This compound->Iopamidol Acidic Hydrolysis (e.g., HCl in Methanol)

Figure 1: General synthesis pathway for this compound and its deacetylation to Iopamidol.

Experimental Protocol: Synthesis of this compound [5]

  • Formation of the Tetraacetyl-diamide Intermediate:

    • Dissolve 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) in a suitable aprotic solvent such as dimethylacetamide (DMAc).

    • Add two equivalents of 2-amino-1,3-propanediol (serinol) in the presence of a base like triethylamine to neutralize the HCl byproduct.

    • Following the amidation, introduce acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) to acetylate the four hydroxyl groups of the serinol moieties.

    • The resulting tetraacetyl-diamide intermediate can often be precipitated by adding the reaction mixture to water and collected by filtration.

  • Acylation of the Amino Group:

    • Dissolve the dried tetraacetyl-diamide intermediate in DMAc.

    • Slowly add (S)-2-acetoxypropionyl chloride to the solution. The reaction is typically stirred at room temperature for several hours.

    • The reaction can be quenched by the addition of an alcohol, such as isopropanol.

    • Neutralize the mixture and precipitate the this compound product.

Causality Behind Experimental Choices:

  • Solvent Selection: Aprotic polar solvents like DMAc are used to dissolve the reactants and intermediates, which often have poor solubility in other common organic solvents.[9]

  • Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction of acetic anhydride with the hydroxyl groups.

  • Control of Stereochemistry: The use of (S)-2-acetoxypropionyl chloride is crucial for obtaining the desired stereoisomer of Iopamidol, which is important for its biological activity and safety profile.[10]

Synthesis of this compound Derivatives

This compound serves as a versatile scaffold for further chemical modifications. The five acetyl groups offer handles for derivatization, although selective manipulation can be challenging.

Proposed Synthetic Strategies for Derivatization:

  • Selective Deacetylation: By carefully controlling the hydrolysis conditions (e.g., using enzymatic or mild chemical methods), it may be possible to selectively remove one or more acetyl groups, revealing hydroxyl groups for further functionalization.

  • Direct Displacement: While less common, direct nucleophilic substitution of the acetyl groups with other functionalities could be explored, though this would likely require harsh reaction conditions.

  • Modification of the (S)-2-acetoxypropionyl side chain: The acetyl group on this side chain could be a target for selective removal and subsequent modification to introduce different functionalities.

Further research is needed to develop robust and selective methods for the derivatization of this compound.

Purification

Purification of this compound and its derivatives is critical to remove unreacted starting materials, byproducts, and process-related impurities.[7]

Purification Protocol:

  • Crystallization: Recrystallization from a suitable solvent system, such as acetonitrile/ethanol or butanol/water, is a common method for purifying Iopamidol and its acetylated precursors.[11][12]

  • Chromatography:

    • Column Chromatography: Silica gel chromatography can be effective for removing impurities with different polarities.[13]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reversed-phase prep-HPLC is a powerful technique.[14][15]

  • Use of Scavenger Resins: Acid scavenging resins can be used to remove acidic catalysts or byproducts from the reaction mixture.[5]

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.

Technique Purpose Expected Observations for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of functional groups.¹H NMR: Signals corresponding to the aromatic protons, the protons of the serinol backbone, the methyl group of the propionyl side chain, and the five acetyl groups. ¹³C NMR: Resonances for the carbonyl carbons of the amide and ester groups, the iodinated aromatic carbons, and the carbons of the aliphatic side chains.[1][5]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O stretching (amides and esters), N-H stretching (amides), and C-O stretching (esters).
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A molecular ion peak corresponding to the calculated mass of the derivative, along with characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification of impurities.A single major peak for the pure compound, with the retention time being dependent on the lipophilicity of the derivative.

Biological Evaluation: In Vitro and In Vivo Studies

The biological evaluation of novel this compound derivatives is crucial to assess their potential as imaging agents or drug delivery vehicles and to ensure their safety.

In Vitro Evaluation

In vitro assays provide initial insights into the cytotoxicity and biocompatibility of the new compounds.

In_Vitro_Workflow Compound This compound Derivative Incubation Incubation with Compound (various concentrations and time points) Compound->Incubation Cell_Culture Cell Line Culture (e.g., renal tubular cells, cancer cells) Cell_Culture->Incubation Cytotoxicity_Assay Cytotoxicity/Viability Assays Incubation->Cytotoxicity_Assay MTT MTT Assay Cytotoxicity_Assay->MTT Trypan_Blue Trypan Blue Exclusion Cytotoxicity_Assay->Trypan_Blue Apoptosis_Necrosis Apoptosis/Necrosis Assay Cytotoxicity_Assay->Apoptosis_Necrosis Data_Analysis Data Analysis and IC50 Determination MTT->Data_Analysis Trypan_Blue->Data_Analysis Apoptosis_Necrosis->Data_Analysis

Figure 2: A typical workflow for in vitro cytotoxicity assessment of new derivatives.

Experimental Protocol: MTT Cytotoxicity Assay [4][16]

  • Cell Seeding: Seed a suitable cell line (e.g., LLC-PK1 renal tubular cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

Rationale for Method Selection:

  • The MTT assay is a well-established, colorimetric assay that provides a quantitative measure of cell viability and metabolic activity.[16] It is a reliable and high-throughput method for initial toxicity screening.

In Vivo Evaluation

In vivo studies are essential to evaluate the pharmacokinetics, biodistribution, imaging efficacy, and overall safety of the most promising derivatives in a living organism.

Key In Vivo Studies:

  • Pharmacokinetics and Biodistribution: Radiolabeling the derivative (e.g., with Iodine-125 or Iodine-131) allows for tracking its distribution and clearance from the body over time in animal models.[17]

  • Imaging Efficacy: In animal models of disease (e.g., tumors, cardiovascular disease), the imaging enhancement properties of the new derivatives can be assessed using the relevant imaging modality (e.g., micro-CT, micro-MRI).

  • Biocompatibility and Toxicity: Acute and chronic toxicity studies are performed to evaluate any potential adverse effects on major organs. Histopathological analysis of tissues is often included.

Future Directions and Applications

The development of novel this compound derivatives holds significant promise for advancing the fields of medical imaging and drug delivery.

  • Targeted Molecular Imaging: By conjugating targeting ligands to the this compound backbone, it is possible to develop agents that specifically accumulate in diseased tissues, enabling earlier and more accurate diagnosis.[8][9]

  • Theranostics: The combination of a diagnostic imaging agent with a therapeutic payload on a single molecular platform could revolutionize personalized medicine by allowing for simultaneous diagnosis and treatment.

  • Drug Delivery Vehicles: The modified physicochemical properties of the derivatives could be exploited to create novel drug delivery systems with improved solubility, stability, and controlled release profiles.

Conclusion

This compound presents a rich chemical scaffold for the development of a new generation of imaging agents and drug delivery systems. This technical guide has provided a comprehensive overview of the key considerations and methodologies for the preliminary research and development of its derivatives. By leveraging the insights and protocols outlined herein, researchers and drug development professionals can effectively navigate the challenges and unlock the full potential of this promising class of compounds.

References

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pentaacetyliopamidol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of Pentaacetyliopamidol, a fully acetylated derivative of the non-ionic, low-osmolar X-ray contrast agent, Iopamidol. As a potential impurity, synthetic intermediate, or a novel compound in drug development, the unambiguous structural confirmation and purity assessment of this compound is critical. This document, intended for researchers, analytical scientists, and drug development professionals, moves beyond rote protocols to explain the causal reasoning behind experimental choices in Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating established analytical principles for Iopamidol with the predictable spectroscopic consequences of peracetylation, this guide offers a robust, self-validating methodology for the complete characterization of this complex molecule.

Introduction: The Analytical Imperative for Iopamidol and Its Derivatives

Iopamidol is a widely used, water-soluble radiographic contrast medium that enhances the visibility of internal body structures during diagnostic imaging procedures like CT scans and angiography.[1][2] Its chemical structure, N¹,N³-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a complex, polyhydroxylated, and tri-iodinated benzene derivative.[1][3] The safety and efficacy of Iopamidol are directly linked to its purity; therefore, regulatory bodies and pharmacopeial standards mandate strict control and monitoring of any process-related impurities or degradation products.[2]

This compound, the subject of this guide, is the derivative formed by the acetylation of all five hydroxyl groups of Iopamidol. The analytical challenge lies in confirming the complete acetylation and verifying the integrity of the core structure. This guide establishes the foundational spectroscopic workflows necessary for this characterization.

Structures cluster_iopamidol Iopamidol cluster_pentaacetyl This compound Iopamidol Iopamidol Structure (5 Hydroxyl Groups) Pentaacetyl This compound Structure (5 Acetyl Groups) Iopamidol->Pentaacetyl Acetylation (+ 5 Ac₂O)

Figure 1: Chemical transformation from Iopamidol to this compound.

The Integrated Spectroscopic Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides orthogonal, complementary information, creating a self-validating system for structural elucidation and purity assessment. The workflow logically progresses from confirming functional groups (FTIR), to determining molecular mass and fragmentation (MS), and finally to mapping the precise atomic connectivity (NMR).

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Sample This compound (Purified Solid) FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR MS LC-MS Analysis (Molecular Weight & Formula) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Detailed Structure) Sample->NMR Data Combined Data Analysis FTIR->Data MS->Data NMR->Data Structure Structure Confirmation & Purity Report Data->Structure

Figure 2: General analytical workflow for spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Rationale: FTIR is the ideal first-pass technique. It is rapid, requires minimal sample, and provides immediate, definitive evidence of the acetylation reaction's success or failure. The core logic is to track the disappearance of the broad O-H stretching band from the Iopamidol starting material and the appearance of strong C=O ester stretching bands in the this compound product. We utilize the Attenuated Total Reflectance (ATR) mode as it requires no sample preparation beyond powdering the solid, ensuring the sample remains intact for other analyses.[4]

Experimental Protocol (ATR-FTIR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol and collecting a background spectrum.

  • Sample Application: Place a small amount (approx. 0.1 g) of the dried this compound powder onto the ATR crystal, ensuring complete coverage.[4]

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor signal quality.

  • Data Acquisition: Collect the spectrum over a range of 4000–650 cm⁻¹. Co-add 16 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.[4]

  • Data Processing: Perform baseline correction and ATR correction using the instrument software.

Data Interpretation: Iopamidol vs. This compound

The key diagnostic changes are the conversion of hydroxyls to esters.

Functional GroupIopamidol (Starting Material) Expected Wavenumber (cm⁻¹)This compound (Product) Expected Wavenumber (cm⁻¹)Rationale for Change
O-H Stretch (Alcohol)3500-3200 (Broad)Absent Conversion of all hydroxyl groups to esters removes this vibration.
N-H Stretch (Amide)3450-3300 (Medium)3450-3300 (Medium)The secondary amide groups of the core structure remain unchanged.
C=O Stretch (Amide I)~1630 (Strong)~1640 (Strong)The amide carbonyls are largely unaffected by acetylation of the side chains.
C=O Stretch (Ester)Absent ~1740 (Very Strong) This new, strong band is the primary indicator of successful acetylation.
C-O Stretch (Ester)Absent 1300-1150 (Strong)Appearance of the ester C-O single bond stretch confirms the new functional group.

Note: The FTIR spectrum of Iopamidol itself shows characteristic peaks for -NH and C=O stretching vibrations.[5]

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Rationale: High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS), serves two critical functions: it provides the exact molecular weight, allowing for molecular formula confirmation, and its fragmentation patterns (MS/MS) offer corroborating structural evidence. Electrospray ionization (ESI) is the chosen method due to its soft ionization nature, which is ideal for analyzing large, polar molecules like this compound without causing premature fragmentation.

Experimental Protocol (LC-QToF-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of ~10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive. The multiple amide and ester groups are likely to accept a proton.

    • Acquisition Mode: Full scan MS from m/z 100-1500.

    • MS/MS: For structural confirmation, perform data-dependent acquisition (DDA) to trigger fragmentation of the most intense parent ions.[7]

Data Interpretation: Confirming Mass and Structure

The molecular formula of Iopamidol is C₁₇H₂₂I₃N₃O₈, with a monoisotopic mass of approximately 776.85 g/mol .[1][3]

This compound Mass Calculation:

  • Mass of Iopamidol: 776.85 g/mol

  • Mass of 5 Acetyl groups (C₂H₂O): 5 * (212.0000 + 21.0078 + 15.9949) = 5 * 42.0106 = +210.053 g/mol

  • Expected Monoisotopic Mass (M): 776.85 + 210.053 = 986.903 g/mol

Expected Observations:

  • Full Scan MS: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 987.910 . Adducts such as [M+Na]⁺ at m/z 1009.892 may also be observed.

  • MS/MS Fragmentation: Tandem mass spectrometry will reveal characteristic neutral losses. The most labile bonds in the acetylated structure are the new ester linkages. Therefore, sequential losses of ketene (CH₂CO, 42.01 Da) or acetic acid (CH₃COOH, 60.02 Da) from the parent ion are highly diagnostic.

Fragmentation Parent [M+H]⁺ m/z 987.9 Frag1 [M+H - CH₂CO]⁺ m/z 945.9 Parent->Frag1 - 42 Da Frag2 [M+H - 2CH₂CO]⁺ m/z 903.9 Frag1->Frag2 - 42 Da Frag3 [M+H - 3CH₂CO]⁺ m/z 861.9 Frag2->Frag3 - 42 Da Frag4 [M+H - 4CH₂CO]⁺ m/z 819.9 Frag3->Frag4 - 42 Da Frag5 [M+H - 5CH₂CO]⁺ m/z 777.9 Frag4->Frag5 - 42 Da

Figure 3: Predicted MS/MS fragmentation pathway via sequential loss of ketene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

Expertise & Rationale: NMR is the ultimate arbiter of molecular structure, providing detailed information about the chemical environment and connectivity of every proton and carbon atom.[8] For this compound, ¹H NMR will confirm the presence and integration of the five new acetyl methyl groups, while ¹³C NMR will show the corresponding new ester carbonyl and methyl carbons. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it is capable of dissolving both the polar Iopamidol and the less polar this compound, allowing for direct comparison if needed, and its solvent peak does not obscure key regions of the spectrum.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the instrument to achieve good resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • A much larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Data Interpretation: Predicted Spectral Changes

The core aromatic and amide signals of the Iopamidol backbone will remain, though their chemical shifts may be slightly altered by the change in the electronic environment. The most dramatic and diagnostic changes will be in the aliphatic region.

NucleusIopamidol FeatureThis compound Predicted FeatureRationale
¹H NMR Multiple complex multiplets for CH and CH₂ groups with attached -OH (δ ~3.5-5.0 ppm).Downfield shift of CH and CH₂ protons previously attached to -OH. Appearance of five sharp singlets (or closely spaced singlets) integrating to 3H each in the region δ ~1.9-2.2 ppm .The acetyl methyl groups are magnetically equivalent within each group, appearing as singlets. Their chemical shift is highly characteristic.
¹³C NMR Carbons bonded to hydroxyl groups (C-OH) in the region δ ~60-75 ppm.Downfield shift of C-O carbons to δ ~70-85 ppm. Appearance of new ester carbonyl carbons (C=O) around δ ~170 ppm . Appearance of new acetyl methyl carbons (CH₃) around δ ~21 ppm .Acetylation deshields the alpha carbon. The new carbonyl and methyl carbons provide unambiguous evidence of the five new functional groups.

Conclusion: A Triad of Trustworthy Analysis

The structural elucidation of this compound is achieved not by a single measurement, but by the congruent and self-validating data from a triad of spectroscopic techniques. FTIR confirms the chemical transformation of functional groups, high-resolution MS provides the exact molecular formula, and multi-dimensional NMR delivers the definitive atomic-level structural map. By following the protocols and interpretive logic detailed in this guide, researchers and drug development professionals can confidently characterize this compound, ensuring the scientific integrity required for its use in synthesis, quality control, and further research.

References

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  • Perez, S., et al. (2015). Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation. Environmental Science & Technology. Retrieved from [Link]

  • Shikov, A. N., et al. (2022). Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. Molecules. Retrieved from [Link]

  • Choudhary, C., et al. (2009). Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology. Retrieved from [Link]

  • De-Alwis, H. D., et al. (2018). Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. PLOS ONE. Retrieved from [Link]

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Foreword for the Aspiring Molecular Imaging Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on Iopamidol for Molecular Imaging Beginners

Welcome to the intricate world of molecular imaging. This guide is crafted not as a rigid set of instructions, but as a foundational pillar for your scientific journey. As you delve into the use of contrast agents, you will find that understanding the "why" behind a protocol is infinitely more valuable than merely executing the "how." The topic specified was "Pentaacetyliopamidol"; however, this appears to be a non-standard nomenclature. The universally recognized and extensively studied compound is Iopamidol , a cornerstone of radiographic contrast. Therefore, this whitepaper will focus on the principles and applications of Iopamidol, providing you with the scientifically accurate and field-proven knowledge necessary to excel. Our exploration will be grounded in the principles of causality, ensuring that every step and every choice is understood in the context of achieving robust and reproducible imaging data.

The Landscape of Molecular Imaging and the Role of Contrast

Molecular imaging is a powerful discipline that allows for the non-invasive visualization and quantification of biological processes at the cellular and molecular level within living organisms.[1][2] It bridges the gap between in vitro assays and clinical outcomes, offering invaluable insights in research and drug development.[3][4] A variety of imaging modalities are employed, including Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and X-ray based techniques like Computed Tomography (CT).[5]

While these techniques are powerful, the inherent contrast between different soft tissues in the body can be low.[6] This is where contrast agents become indispensable. A contrast agent is a substance used to enhance the visibility of internal structures during an imaging procedure.[7][8] For X-ray and CT imaging, these agents are typically radiopaque, meaning they absorb X-rays more effectively than the surrounding tissues, creating a brighter signal (positive contrast) on the resulting image.[9][10]

Iodinated Contrast Agents: The Workhorse of CT Imaging

Among the various types of contrast media, iodinated compounds are the mainstay for enhancing contrast in X-ray and CT imaging.[8][10] The high atomic number of iodine makes it an excellent absorber of X-rays.[9] When an iodinated contrast agent is introduced into the bloodstream, it temporarily increases the density of the blood vessels and organs it perfuses, allowing for their clear visualization.[11] This fundamental principle is the bedrock of applications ranging from angiography to tumor perfusion imaging.

Unveiling Iopamidol: A Chemist's Perspective

Iopamidol is a second-generation, non-ionic, low-osmolar iodinated contrast agent.[12][13] Developed by Bracco, it represents a significant advancement in safety and tolerability over older, high-osmolarity ionic agents.[14]

Chemical Structure and Core Properties

The chemical structure of Iopamidol is N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide.[15] Its molecular formula is C₁₇H₂₂I₃N₃O₈, with a molecular weight of approximately 777.1 g/mol .[16]

Key properties of Iopamidol that are critical for its function and safety include:

  • Tri-iodinated Benzene Ring: The core of the molecule is a benzene ring to which three iodine atoms are covalently attached. It is this high concentration of iodine that is responsible for its efficacy as a contrast agent.[14]

  • Non-ionic Nature: Unlike first-generation agents, Iopamidol does not dissociate into ions in solution. This significantly reduces its osmolality, which is the measure of solute concentration. The lower osmolality leads to a much lower incidence of side effects like pain, warmth, and adverse hemodynamic effects.[12]

  • High Water Solubility: The hydrophilic side chains on the molecule ensure excellent solubility in water.[17][18] This is crucial for formulating stable, high-concentration solutions for intravenous administration.[18]

A series of related compounds were synthesized during its development to optimize for high water solubility and low toxicity, with Iopamidol emerging as the optimal structure.[17]

PropertySignificance in Molecular Imaging
Chemical Name N¹,N³-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide[15]
Molecular Formula C₁₇H₂₂I₃N₃O₈[16]
Molecular Weight ~777.1 g/mol [16]
Class Non-ionic, low-osmolar, iodinated contrast medium[12][13]
Key Feature Three iodine atoms per molecule for high X-ray attenuation[14]
Solubility High water solubility due to hydrophilic side groups[17]

Mechanism of Action: From Injection to Image

The journey of Iopamidol from a vial to a meaningful image is governed by its physicochemical properties and its interaction with X-rays.

The Physics of Contrast Enhancement

The fundamental principle behind Iopamidol's function is X-ray attenuation. When a beam of X-rays passes through the body, different tissues absorb the X-rays to varying degrees. Dense tissues like bone absorb more X-rays and appear white, while less dense tissues appear darker.[6] Iopamidol, with its three iodine atoms, is significantly denser to X-rays than soft tissues and blood.[9] When injected intravenously, it circulates throughout the body, and in the regions where it accumulates (e.g., blood vessels, highly perfused tumors), the X-ray absorption is dramatically increased. This differential absorption creates the contrast seen on a CT scan.

cluster_source X-ray Source cluster_body Patient/Subject cluster_detector Detector XRay X-ray Beam Tissue Soft Tissue (Low Attenuation) XRay->Tissue Most X-rays pass through Iopamidol Iopamidol-perfused Area (High Attenuation) XRay->Iopamidol Most X-rays absorbed DetectorLow High Signal (Darker Image) Tissue->DetectorLow DetectorHigh Low Signal (Brighter Image) Iopamidol->DetectorHigh

Mechanism of Iopamidol-based X-ray contrast enhancement.
Pharmacokinetics and Biodistribution: The Biological Fate

Understanding what happens to Iopamidol in the body is critical for designing an imaging experiment.

  • Administration: Iopamidol is typically administered via intravenous injection.[6][10]

  • Distribution: Following injection, it is rapidly distributed throughout the extracellular fluid space. It does not cross the intact blood-brain barrier and has minimal binding to plasma proteins. This ensures that it primarily highlights the vascular system and areas of vascular leakage or high perfusion.

  • Elimination: Iopamidol is excreted rapidly and almost exclusively by the kidneys through glomerular filtration. Its elimination half-life is approximately 2 hours in patients with normal renal function. This rapid clearance is a key safety feature, minimizing the time the body is exposed to the agent.

This pharmacokinetic profile dictates the optimal imaging window. Imaging is typically performed immediately after administration to capture the vascular phase or after a short delay to observe tissue enhancement.[19]

A Practical Guide to Preclinical Imaging with Iopamidol

For a researcher new to the field, a well-structured protocol is paramount. The following is a generalized workflow for a preclinical CT imaging study using an Iopamidol-based contrast agent in a rodent model of cancer.

Step-by-Step Experimental Workflow

Objective: To visualize tumor vascularity and enhancement in a subcutaneous tumor model.

1. Animal Preparation:

  • Anesthetize the animal (e.g., mouse with a subcutaneous tumor) using an appropriate anesthetic (e.g., isoflurane). Anesthesia is critical to prevent motion artifacts during the scan.
  • Place a tail-vein catheter for intravenous injection of the contrast agent. This is the most common and reliable route for systemic delivery.
  • Position the animal on the scanner bed. Maintain body temperature using a heating pad to ensure stable physiology.

2. Pre-Contrast Imaging:

  • Perform an initial, non-contrast CT scan of the region of interest. This "baseline" scan is essential for comparison with the post-contrast images.

3. Contrast Agent Administration:

  • Prepare the Iopamidol solution. It is often used as supplied (e.g., Isovue-370, containing 370 mg of iodine per mL).[13]
  • Calculate the required dose. A typical dose for a mouse is in the range of 100-200 µL. The dose should be calculated based on the animal's body weight.[19]
  • Inject the Iopamidol solution as a bolus via the tail-vein catheter. The speed of injection can influence the dynamics of contrast enhancement.

4. Post-Contrast Dynamic Imaging:

  • Immediately begin a series of rapid CT scans over the region of interest. This dynamic scanning allows for the visualization of the contrast agent flowing into and out of the tumor vasculature.
  • Typical protocols may involve scans at multiple time points (e.g., immediately post-injection, and at 1, 5, and 15 minutes) to assess different phases of enhancement.

5. Data Analysis:

  • Co-register the pre- and post-contrast images.
  • Define a Region of Interest (ROI) around the tumor and a control tissue (e.g., muscle).
  • Measure the change in Hounsfield Units (a measure of radiodensity) within the ROIs over time. This quantitative data reflects the degree of vascular perfusion and permeability.

A[label="1. Animal Preparation\n(Anesthesia, Catheterization)"]; B[label="2. Pre-Contrast CT Scan\n(Baseline Image Acquisition)", fillcolor="#F1F3F4"]; C [label="3. Iopamidol Administration\n(IV Bolus Injection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Post-Contrast Dynamic CT Scan\n(Time-series Acquisition)", fillcolor="#F1F3F4"]; E [label="5. Data Analysis\n(ROI Analysis, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; }

Preclinical CT imaging workflow using Iopamidol.
Quantitative Data at a Glance

The following table provides typical parameters for preclinical use. Note that specific values should be optimized for your particular animal model, scanner, and scientific question.

ParameterTypical Value/RangeRationale/Insight
Iopamidol Concentration 300-370 mgI/mL[19]High concentration is needed to achieve sufficient contrast with small injection volumes.
Animal Model Mouse, RatCommon models in preclinical research.[5]
Dose (Mouse) 1.0-3.0 mL/kg[19]Balances sufficient contrast enhancement with minimizing fluid overload and potential toxicity.
Administration Route Intravenous (tail vein)[6]Provides rapid and systemic distribution for vascular imaging.
CT Scan Energy 80-120 kVpThe energy of the X-ray beam should be optimized for the iodine K-edge to maximize contrast.[9]
Scan Time Seconds to minutesDepends on the scanner and the desired temporal resolution for dynamic studies.

Safety and Scientific Integrity: A Self-Validating System

Trustworthiness in research begins with safety and protocol adherence. While Iopamidol is considered safe, particularly compared to older agents, potential risks must be understood and managed.[12]

Potential Adverse Effects
  • Contrast-Associated Acute Kidney Injury (CA-AKI): This is the most significant concern, characterized by a temporary decline in renal function after contrast administration.[20] The risk is higher in subjects with pre-existing renal impairment or dehydration.[11][21]

  • Hypersensitivity Reactions: Allergic-like reactions can occur, ranging from mild (e.g., urticaria) to severe anaphylaxis, although severe reactions are rare with non-ionic agents.[20][22]

Mitigating Risks in a Preclinical Setting
  • Hydration: Ensure animals are adequately hydrated before and after the procedure. This is the single most effective measure to reduce the risk of CA-AKI.[11]

  • Dose Minimization: Use the lowest dose of contrast that provides the necessary diagnostic information.[11]

  • Monitoring: Monitor the animal's vital signs during and after the procedure.

  • Aseptic Technique: Use sterile techniques for catheter placement and injection to prevent infection.

By understanding these risks and implementing mitigation strategies, your experimental protocol becomes a self-validating system, ensuring both the welfare of your research subjects and the integrity of your data.

Application in Drug Development: Visualizing Therapeutic Impact

Molecular imaging with agents like Iopamidol is a powerful tool in the drug development pipeline.[23] It enables researchers to non-invasively assess drug efficacy and mechanism of action in vivo.[3]

  • Oncology: In cancer research, contrast-enhanced CT can be used to assess changes in tumor vascularity and perfusion in response to anti-angiogenic drugs. A decrease in contrast enhancement may indicate a positive therapeutic effect.[2][24]

  • Cardiovascular Disease: It can be used to visualize blood vessels and assess the impact of therapies on atherosclerosis or vessel regeneration.[25]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: By tracking the distribution of a drug carrier labeled with a contrast agent, researchers can gain insights into drug delivery and target engagement.[4]

Conclusion: A Clearer Vision for Your Research

Iopamidol is a robust and well-characterized tool for the molecular imaging beginner. Its favorable safety profile and straightforward mechanism of action make it an excellent choice for a wide range of preclinical applications, particularly in CT-based studies of anatomy and perfusion. By mastering the principles outlined in this guide—from its chemical properties to its practical application and safety considerations—you are well-equipped to design and execute high-quality imaging studies. This foundational knowledge will not only enable you to generate clear, quantifiable data but will also empower you to innovate and push the boundaries of what is possible in your field.

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Introduction: From Radiopaque Agent to Acetylated Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure of Pentaacetyliopamidol

This guide provides a comprehensive examination of the molecular structure of this compound, a key derivative of the widely used nonionic X-ray contrast agent, Iopamidol. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational structure of the Iopamidol backbone, the synthetic transformation leading to its penta-acetylated form, and the rigorous analytical methodologies required for its definitive characterization.

Iopamidol is a low-osmolar, nonionic iodinated contrast medium essential in modern medical imaging.[1][2][3] Its efficacy stems from the three iodine atoms attached to its benzene core, which provide the necessary radiopacity for visualizing vascular and organ systems.[4] The structure of Iopamidol also features five hydroxyl (-OH) groups, which are crucial for its hydrophilicity and physiological compatibility.

This compound is the fully acetylated derivative of Iopamidol, where each of these five hydroxyl groups has been converted into an acetate ester. Understanding the structure of this derivative is critical, particularly in the context of synthesis, impurity profiling, and the development of related compounds. This guide elucidates its structure through a multi-faceted approach, combining chemical principles with advanced analytical techniques.

Part 1: The Architectural Foundation: The Iopamidol Backbone

To comprehend this compound, one must first understand its precursor, Iopamidol. The Iopamidol molecule is a complex, substituted benzene ring designed for optimal water solubility and low osmolality.[1][2]

Its core features are:

  • A 2,4,6-Triiodinated Isophthalamide Core: This central scaffold provides the high atomic density required for X-ray attenuation.

  • Two Amide Side Chains: At positions 1 and 3 of the benzene ring, N,N'-bis(2,3-dihydroxypropyl) groups are attached via amide linkages. These highly hydroxylated chains are pivotal for the compound's water solubility and low toxicity profile.

  • A Lactamido Group: At position 5, a (S)-N-(2-hydroxypropanoyl)amino group enhances hydrophilicity and contributes to the nonionic character of the molecule.

The five hydroxyl groups that serve as the sites for acetylation are distributed across these side chains. Their precise location and accessibility are key determinants in the synthesis of this compound.

Caption: The core structure of Iopamidol, highlighting the five hydroxyl groups.

Part 2: Synthesis and Structural Transformation

This compound is formed through the exhaustive acetylation of Iopamidol. This reaction targets the five nucleophilic hydroxyl groups with an acetylating agent, typically in the presence of a catalyst or a base to facilitate the esterification.

The resulting transformation converts the polar, hydrophilic hydroxyl groups into less polar, more lipophilic acetate ester groups. This fundamentally alters the molecule's physicochemical properties, including its solubility, polarity, and chromatographic behavior. The molecular formula changes from C₁₇H₂₂I₃N₃O₈ for Iopamidol to C₂₇H₃₂I₃N₃O₁₃ for this compound, with a corresponding increase in molecular weight from 777.1 g/mol to 987.3 g/mol .[1][5]

Iopamidol Iopamidol (5 -OH groups) Reagents Acetic Anhydride (or Acetyl Chloride) + Catalyst Iopamidol->Reagents This compound This compound (5 Acetate groups) Reagents->this compound Acetylation

Caption: Synthesis pathway from Iopamidol to this compound.

A known synthetic process involves collecting the formed this compound via filtration, followed by washing with isopropanol and drying to yield the final product.[6]

Part 3: Physicochemical Properties

The acetylation of Iopamidol's hydroxyl groups induces significant changes in its physical and chemical properties. The resulting molecule, this compound, is more lipophilic, a change quantitatively represented by its calculated LogP value.

PropertyValueSource
IUPAC Name [3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate[5]
Molecular Formula C₂₇H₃₂I₃N₃O₁₃[5]
Molecular Weight 987.3 g/mol [5]
CAS Number 289890-55-7[5]
XLogP3 1.6[5]

Part 4: Analytical Characterization for Structural Verification

Confirming the structure of this compound requires a suite of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity and purity.

cluster_workflow Analytical Workflow Start This compound Sample NMR NMR Spectroscopy (Proton & Carbon) Start->NMR Proton Environment MS Mass Spectrometry (LC-QToF) Start->MS Mass & Fragmentation IR Infrared Spectroscopy (ATR-FTIR) Start->IR Functional Groups Data Data Integration & Structural Confirmation NMR->Data MS->Data IR->Data

Caption: Workflow for the comprehensive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H NMR provides direct evidence of the acetylation.

Key Interpretive Insights: The presence of five new acetyl groups is unequivocally confirmed by the appearance of sharp singlet peaks in the methyl region of the ¹H NMR spectrum (around 2.0-2.1 ppm). The integration of these signals corresponds to the 15 protons of the five acetyl methyl groups (5 x CH₃). A patent for the preparation of Iopamidol provides characteristic ¹H NMR data for the intermediate this compound.[6]

Chemical Shift (δ)MultiplicityIntegrationAssignment
~1.5 ppmDoublet (d)3HMethyl protons of the lactamido side chain
~2.0 ppmSinglet (s)12HProtons of four acetyl (CH₃CO) groups
~2.1 ppmSinglet (s)3HProtons of one acetyl (CH₃CO) group
~4.1-4.3 ppmMultiplet (m)10HMethylene and methine protons on the side chains
~5.2 ppmQuartet (q)1HMethine proton adjacent to the lactamido methyl group
~8.8-10.1 ppmd, t, s3HAmide (N-H) protons

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar molecules and to clearly resolve amide proton signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.[6]

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.

    • Use a relaxation delay (e.g., 1-5 seconds) appropriate for quantitative integration.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak).

  • Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts and coupling patterns to assign signals to specific protons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data that corroborates the proposed structure. High-resolution techniques like Liquid Chromatography-Quadrupole Time-of-Flight (LC-QToF-MS) are ideal for this purpose.[7]

Key Interpretive Insights:

  • Molecular Ion: The primary confirmation is the detection of the molecular ion peak corresponding to the exact mass of this compound (C₂₇H₃₂I₃N₃O₁₃), which is 986.9069 Da.[5] Depending on the ionization method (e.g., ESI), this may be observed as the protonated molecule [M+H]⁺ at m/z 987.9142 or other adducts.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Key fragmentations would include the neutral loss of ketene (CH₂=C=O) or acetic acid (CH₃COOH) from the acetate esters and cleavage at the amide bonds, providing sequential structural information.

Experimental Protocol: LC-QToF-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.[7]

  • Chromatographic Separation (LC):

    • Inject the sample onto a reverse-phase column (e.g., C18).

    • Elute the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This step separates the analyte from any potential impurities.

  • Mass Spectrometric Detection (QToF-MS):

    • Ionize the eluting analyte using an Electrospray Ionization (ESI) source in positive ion mode.[1]

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1500) to detect the molecular ion.

    • Perform data-dependent MS/MS acquisition to fragment the most intense ions, providing structural data.[8]

  • Data Analysis: Use specialized software to determine the exact mass of the parent ion and to propose elemental compositions. Elucidate the structure of fragment ions to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The comparison between the IR spectra of Iopamidol and this compound provides clear evidence of the chemical transformation.

Key Interpretive Insights:

  • Disappearance of O-H Stretch: The most telling change is the disappearance of the broad absorption band corresponding to the O-H stretching vibrations of the alcohol groups (typically ~3200-3600 cm⁻¹) present in Iopamidol.

  • Appearance of Ester Carbonyl Stretch: A strong, sharp absorption band will appear around 1735-1750 cm⁻¹, which is characteristic of the C=O stretch of the newly formed ester functional groups.

  • Amide Bands: The characteristic amide C=O stretching bands (~1630-1680 cm⁻¹) will remain, confirming the integrity of the core amide structure.

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is necessary, making this a highly efficient method.[9]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum to remove interferences from ambient air (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the mid-IR range (e.g., 4000-650 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Interpretation: Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule and confirm the acetylation.

Conclusion

The structure of this compound is definitively established as the fully O-acetylated derivative of Iopamidol. Its architecture consists of the foundational 2,4,6-triiodinated isophthalamide core of its parent molecule, with all five of the original hydroxyl groups converted to acetate esters. This structural assignment is rigorously supported by a combination of high-resolution analytical techniques. NMR spectroscopy confirms the presence and number of acetyl groups, mass spectrometry verifies the exact molecular weight and connectivity, and infrared spectroscopy provides clear evidence of the functional group transformation. Together, these methods provide the self-validating system of proof required for the unambiguous structural elucidation of this compound, a crucial step in the quality control and development of Iopamidol and its related substances.

References

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in vivo stability of Pentaacetyliopamidol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Stability of Iodinated Contrast Media: A Focus on Iopamidol and its Potential Acetylated Derivatives

Introduction

The development of safe and effective contrast agents is paramount for diagnostic imaging. Among these, iodinated contrast media (ICM) are indispensable for enhancing the visibility of internal structures in X-ray-based imaging like computed tomography (CT).[1] An ideal ICM must exhibit high water solubility, physiological tolerance, and, critically, exceptional in vivo stability to ensure it passes through the body without metabolic alteration, thereby preventing the formation of potentially toxic byproducts.[2]

This guide focuses on the in vivo stability of Iopamidol, a widely used non-ionic, monomeric ICM.[1][3] The query for "Pentaacetyliopamidol" suggests an interest in a potentially acetylated form of Iopamidol. While this compound is not a standard nomenclature in existing literature, this guide will address the core topic by first establishing the robust stability of the parent compound, Iopamidol. Subsequently, it will delve into the theoretical metabolic fate of a hypothetical acetylated derivative, providing a framework for its stability assessment based on established principles of pharmacokinetics and drug metabolism. As a Senior Application Scientist, the rationale is to ground our investigation in the vast, authoritative data available for Iopamidol, and from that foundation, extrapolate the scientific principles that would govern the behavior of its acetylated analogues.

The Chemical Foundation: Iopamidol's Intrinsic Stability

Iopamidol is a triiodinated derivative of isophthalic acid.[3] Its chemical structure is engineered for clinical efficacy and safety. The three iodine atoms provide the necessary radiopacity for X-ray attenuation, while the hydrophilic side chains, featuring amide and hydroxyl groups, confer high water solubility and low osmolality compared to earlier ionic agents.[1][3] This non-ionic nature is a key contributor to its excellent safety profile, reducing adverse patient reactions.[1] The molecule's design as a 2,4,6-triiodine benzoic acid derivative results in extreme chemical stability and biological inertness, which are foundational to its resistance to metabolism.[2]

Pharmacokinetics and Established In Vivo Stability of Iopamidol

Pharmacokinetics, the study of how an organism affects a drug, encompasses absorption, distribution, metabolism, and excretion (ADME).[4] For Iopamidol, this profile is characterized by rapid distribution and elimination with virtually no metabolic alteration.

Distribution: Following intravenous administration, Iopamidol is rapidly distributed throughout the extracellular fluid.[1] It exhibits negligible binding to plasma proteins, which facilitates its quick circulation and subsequent removal from the body.[1] Studies have shown that Iopamidol does not cross the blood-brain barrier, a key safety feature.[5]

Metabolism and Excretion: The central tenet of Iopamidol's in vivo behavior is its metabolic stability. Multiple preclinical and clinical studies have conclusively shown that Iopamidol is not metabolized in the body. After intravenous injection in dogs, rabbits, and humans, the compound is excreted almost exclusively and unchanged by the kidneys.[1][6] Analyses of urine and bile using methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have confirmed that the sole iodinated compound present is the parent Iopamidol.[6] This rapid clearance, with the majority of the agent excreted within 24 hours, minimizes systemic exposure and potential toxicity.[1]

Theoretical Metabolic Pathway of an Acetylated Iopamidol Derivative

While Iopamidol itself is metabolically inert, a hypothetical derivative like "this compound" would involve the acetylation of its free hydroxyl groups, likely forming ester linkages. In drug development, such a modification is often used to create a prodrug, which is converted into the active parent drug in vivo. The in vivo stability of such a compound would be dictated by its susceptibility to enzymatic hydrolysis.

The primary metabolic pathway would involve cleavage of the acetyl ester bonds by esterase enzymes, which are abundant in plasma, the liver, and other tissues. This would lead to a stepwise deacetylation, ultimately releasing the stable Iopamidol molecule, which would then be excreted renally.

cluster_0 Systemic Circulation cluster_1 Excretion This compound This compound (Hypothetical Prodrug) Intermediates Partially Deacetylated Metabolites This compound->Intermediates Plasma & Tissue Esterases Iopamidol Iopamidol (Active/Stable Form) Intermediates->Iopamidol Esterase Hydrolysis Excreted Unchanged Iopamidol (in Urine) Iopamidol->Excreted Renal Clearance

Hypothetical metabolic pathway of this compound.

This pathway underscores a critical concept: the stability of an acetylated derivative would be significantly lower than that of Iopamidol, as it is designed to be cleaved. The key research question would shift from "is it stable?" to "what is the rate and extent of its conversion to Iopamidol?".

Methodologies for Assessing In Vivo Stability

A robust assessment of in vivo stability requires a well-designed pharmacokinetic study coupled with validated bioanalytical methods.[7] The goal is to quantify the concentration of the parent drug and its key metabolites in biological matrices over time.

Experimental Protocol: A Step-by-Step Workflow
  • Animal Model Selection: Rodents (rats) or larger mammals (rabbits, dogs) are commonly used. The choice depends on the specific metabolic questions and the volume of biological samples required.[5][6]

  • Compound Administration: For ICMs, intravenous (IV) administration is the most clinically relevant route.[1] A precise dose is administered, typically via a tail vein or cephalic vein catheter.

  • Biological Sample Collection:

    • Blood: Serial blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

    • Urine: Animals are housed in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-4h, 4-8h, 8-24h). The total volume is recorded, and an aliquot is stored frozen.

  • Sample Preparation:

    • Objective: To extract the analyte(s) from the complex biological matrix and remove interfering substances like proteins and lipids.

    • Method: A common technique is protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). For example, a plasma sample is mixed with a solvent like acetonitrile to precipitate proteins. After centrifugation, the supernatant containing the drug can be further purified.[8]

  • Bioanalytical Quantification:

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the gold standard for quantifying drugs and metabolites in biological fluids.[7][9][10]

    • HPLC-UV Method:

      • Column: A reverse-phase C18 column is typically used.[8]

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10]

      • Detection: The triiodinated benzene ring of Iopamidol has a strong UV absorbance, typically monitored around 254 nm.[8][10]

      • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and sensitivity (Limit of Detection and Quantification).[9]

  • Pharmacokinetic Data Analysis:

    • The plasma concentration-time data are plotted and analyzed using pharmacokinetic software (e.g., NONMEM).[11]

    • Key parameters are calculated to describe the drug's behavior.

cluster_0 In Vivo Phase cluster_1 Ex Vivo / Analytical Phase cluster_2 Data Interpretation Admin 1. IV Administration to Animal Model Sample 2. Serial Blood & Urine Collection Admin->Sample Prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Prep Analysis 4. HPLC-UV/MS Quantification Prep->Analysis PK 5. Pharmacokinetic Modeling Analysis->PK Report 6. Stability Assessment Report PK->Report

Workflow for assessing the in vivo stability of a compound.
Data Presentation and Interpretation

Quantitative results are best summarized in a table. For Iopamidol, the key finding is its lack of metabolism. For a prodrug like this compound, the focus would be on the respective pharmacokinetic parameters of the prodrug and the released parent drug.

ParameterDescriptionTypical Finding for IopamidolExpected Finding for this compound
Metabolites Detected Identity of drug-related compounds in plasma/urine.Only parent Iopamidol.[6]Parent prodrug, intermediates, and Iopamidol.
Half-life (t½) Time for plasma concentration to decrease by 50%.Relatively short, consistent with rapid excretion.Very short, as it is rapidly converted.
Clearance (CL) Volume of plasma cleared of the drug per unit time.Primarily reflects renal clearance.Would reflect both metabolic conversion and excretion.
% Excreted Unchanged The fraction of the dose recovered in urine as the parent drug.>90% of the dose.[12]Expected to be very low (<1%).

Conclusion

The in vivo stability of Iopamidol is exceptionally high, a property deliberately engineered into its molecular structure to ensure its safety and efficacy as a diagnostic imaging agent. It is not metabolized and is rapidly excreted unchanged by the kidneys.[1][6]

Any acetylated derivative, such as the hypothetical "this compound," would, by design, exhibit lower in vivo stability. Its acetyl groups would be susceptible to hydrolysis by systemic esterases, serving as a prodrug that releases the stable Iopamidol core. A thorough investigation into its stability would therefore focus on quantifying the rate and extent of this bioconversion using robust, validated bioanalytical methods like HPLC. Understanding this metabolic profile is essential for predicting the compound's pharmacokinetic behavior, efficacy, and safety in a clinical setting.

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  • Reddersen, K., He, Y., & Putschew, A. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research International. [Link]

  • Hou, L., Zhang, Y., Wang, Z., Wang, J., & Li, J. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Pollution Research. [Link]

  • Patsnap. (2024). What is the mechanism of Iopamidol? Patsnap Synapse. [Link]

  • Pitrè, D., & Felder, E. (1980). Development, chemistry, and physical properties of iopamidol and its analogues. Investigative Radiology, 15(6 Suppl), S301-9. [Link]

  • Bilińska, L., Gmurek, M., & Ledakowicz, S. (2022). Degradation of X-Ray Contrast Media in Anaerobic Membrane Bioreactors. Membranes, 12(11), 1069. [Link]

  • Colombetti, G., & Fregene, H. (1983). Elimination kinetics of iopamidol, a new water soluble nonionic radiographic contrast medium, analyzed by radioactivation. Experientia, 39(1), 119-21. [Link]

  • Hou, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. [Link]

  • Bryan, R. N., & Hershkowitz, N. (1985). Iopamidol and neural tissue metabolism. A comparative in vitro study. Investigative Radiology, 20(1 Suppl), S32-4. [Link]

  • Chen, L. Q., et al. (2019). A comparison of iopromide and iopamidol, two acidoCEST MRI contrast media that measure tumor extracellular pH. Molecular Imaging and Biology. [Link]

  • Wang, Y., et al. (2024). Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug. International Journal of Nanomedicine. [Link]

  • Evangelisti, A., et al. (1983). Iopamidol: A New Contrast Medium in Coronary Angiography. Comparison, on Electrophysiological Changes in Man, With a Commonly Used Contrast Medium. European Heart Journal. [Link]

  • Bronner, U., et al. (1995). Pharmacokinetics and adverse reactions after a single dose of pentamidine in patients with Trypanosoma gambiense sleeping sickness. European Journal of Clinical Pharmacology. [Link]

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  • Institute for Quality and Efficiency in Health Care. (2020). Pharmacokinetics & Pharmacodynamics. NCBI Bookshelf. [Link]

  • Arbildi, M., et al. (2023). Intraperitoneal Delivery of Iopamidol to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI. Cancers. [Link]

  • Gose, A., et al. (2023). In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers. ACS Applied Materials & Interfaces. [Link]

  • Ambarati, M., & Sopyan, I. (2023). Article Review: Validation of Analysis Methods for Determining Paracetamol Content in Biological Samples Using Various Methods. Journal of Pharmaceutical Sciences. [Link]

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Methodological & Application

Application Notes and Protocols for the Cellular Evaluation of Pentaacetyliopamidol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Iopamidol Derivative in Vitro

Pentaacetyliopamidol is understood to be a derivative of Iopamidol, a widely used, non-ionic, low-osmolar radiographic contrast agent.[1][2] Iopamidol's primary clinical function is to enhance the visibility of internal structures during X-ray imaging by opacifying blood vessels and tissues.[1][3] Its chemical structure, featuring a tri-iodinated benzene ring, is designed for high X-ray attenuation, rapid renal clearance, and a favorable safety profile.[1][2]

The introduction of five acetyl groups to the Iopamidol backbone to form "this compound" suggests a significant alteration in its physicochemical properties. Acetylation can modify a compound's solubility, lipophilicity, cell membrane permeability, and metabolic stability. This application note provides a comprehensive framework for researchers to conduct the initial in vitro characterization of this compound. As this is a novel compound with limited public data, the following protocols are designed as a foundational guide to systematically assess its solubility, stability, and cytotoxic potential in a cell culture setting.

This guide emphasizes a "first principles" approach, guiding the user through the essential preliminary experiments required before undertaking specific functional assays. Adherence to these protocols will ensure the generation of robust, reproducible data, forming a solid basis for subsequent mechanistic studies.

Physicochemical Properties and Stock Solution Preparation

The first critical step in evaluating any new compound is to establish a reliable method for its solubilization and accurate dosing. The properties of the parent compound, Iopamidol, can serve as a starting point, but the acetylated derivative may exhibit different characteristics.

Table 1: Key Properties of the Parent Compound, Iopamidol
PropertyValueSource
Molecular Formula C₁₇H₂₂I₃N₃O₈[2]
Molecular Weight 777.1 g/mol [2]
Appearance Solid powder[4]
General Solubility Water Soluble
Protocol 1: Preparation of a Concentrated Stock Solution

Rationale: Creating a high-concentration stock solution in a suitable solvent is essential for accurate serial dilutions and minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Initial Solubility Test: Before preparing a large stock, test the solubility of a small amount of this compound in various solvents (e.g., DMSO, ethanol, sterile water) to determine the most appropriate vehicle.

  • Stock Solution Preparation (Example for a 10 mM Stock): a. Aseptically weigh out a precise amount of this compound powder (e.g., 7.77 mg, assuming a similar molecular weight to Iopamidol). b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of cell culture-grade DMSO to achieve the desired concentration. For 7.77 mg to make a 10 mM solution, you would add 1 mL of DMSO. d. Vortex the tube thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication step may be used if dissolution is difficult.

  • Sterilization and Storage: a. While DMSO at high concentrations is sterile, the stock solution can be passed through a 0.22 µm syringe filter for added security if desired. b. Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. c. Store aliquots at -20°C or -80°C, protected from light.

Stability Assessment in Cell Culture Medium

Rationale: Many compounds are not stable in the complex, aqueous environment of cell culture medium at 37°C.[5][6] Degradation can lead to a loss of activity and the generation of confounding byproducts. This protocol determines if this compound remains intact over a typical experimental timeframe.

Protocol 2: Medium Stability Assay

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes or multi-well plates

  • Incubator (37°C, 5% CO₂)

  • Analytical method for compound detection (e.g., HPLC-UV, LC-MS)

Procedure:

  • Spike the complete cell culture medium with this compound to the highest concentration you plan to use in your experiments (e.g., 100 µM).

  • Create a "Time 0" sample by immediately taking an aliquot of the spiked medium and storing it at -80°C.

  • Incubate the remaining spiked medium under standard cell culture conditions (37°C, 5% CO₂).

  • At various time points (e.g., 2, 8, 24, 48, 72 hours), collect additional aliquots and store them at -80°C.

  • Once all time points are collected, analyze the concentration of the intact this compound in each sample using a suitable analytical method like HPLC.

  • Interpretation: Compare the concentration at each time point to the "Time 0" sample. A significant decrease indicates instability, which must be considered when designing experiments (e.g., by refreshing the medium and compound at regular intervals).

Cytotoxicity Profiling

Rationale: Before investigating the functional effects of a compound, it is imperative to determine its cytotoxic profile.[7][8][9] A dose-response experiment will identify the concentration range that is non-lethal to the cells (for studying functional effects) and the concentration that induces cell death (if cytotoxicity is the endpoint of interest).

Workflow for In Vitro Characterization of a Novel Compound

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Screening cluster_func Phase 3: Functional Assays A Receive/Synthesize This compound B Protocol 1: Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Protocol 2: Assess Stability in Medium B->C D Seed Cells in 96-well Plates C->D E Protocol 3: Treat with Serial Dilutions of Compound D->E F Incubate for 24, 48, 72 hours E->F G Perform Viability Assay (e.g., MTT, Resazurin) F->G H Calculate IC50 Value G->H I Select Non-Toxic Concentrations (< IC50) H->I J Design & Perform Specific Functional Assay (e.g., Gene Expression, Signaling) I->J K Analyze & Interpret Functional Effects J->K

Caption: Workflow from compound preparation to functional analysis.

Protocol 3: Determining the IC₅₀ using a Resazurin-Based Viability Assay

Materials:

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well tissue culture plates, clear bottom

  • This compound stock solution

  • Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Plate reader (fluorescence or absorbance)

  • Positive control for cytotoxicity (e.g., Staurosporine)

Procedure:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight (37°C, 5% CO₂) to allow for attachment.

  • Prepare Serial Dilutions: a. In a separate plate or in sterile tubes, prepare a 2X serial dilution series of this compound in complete medium. For a wide range, start from a high concentration (e.g., 2 mM) and dilute downwards (e.g., 1:2 or 1:3 dilutions). b. Also prepare a 2X solution of your vehicle control (e.g., 0.2% DMSO if your highest compound concentration is 0.1%) and a 2X solution of your positive control.

  • Cell Treatment: a. Carefully remove the medium from the seeded cells. b. Add an equal volume of the 2X compound dilutions to the corresponding wells. This will dilute the compound to the final 1X concentration. Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used.
    • Positive Control: Cells treated with a known cytotoxic agent.
    • Untreated Control: Cells with fresh medium only.
    • Media Blank: Wells with medium but no cells.
  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours). The duration should be relevant to your planned functional experiments.

  • Viability Measurement: a. Approximately 2-4 hours before the end of the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume). b. Return the plate to the incubator. c. After the incubation period with the dye, measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: a. Subtract the average blank value from all other readings. b. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control: (% Viability) = (Reading_Treated / Reading_Vehicle) * 100. c. Plot the % Viability against the log of the compound concentration. d. Use a non-linear regression model (sigmoidal dose-response) to fit the curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 2: Example Cytotoxicity Data Layout
Concentration (µM)Absorbance (Mean)% Viability (Normalized)
0 (Vehicle)1.25100%
11.2398.4%
101.2096.0%
501.0584.0%
1000.8870.4%
2500.6148.8%
5000.3528.0%
10000.1512.0%

Safety and Handling

While Iopamidol has a well-established safety profile in clinical use, the toxicological properties of this compound are unknown.[3] Standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[10][11][12]

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]

  • Disposal: Dispose of waste containing the compound in accordance with local, state, and federal regulations.

  • Incompatible Materials: Avoid strong oxidizing agents, acids, and alkalis.[12]

Experimental Design and Interpretation

The results from the cytotoxicity assay are crucial for designing all subsequent experiments.

G A IC50 Result B High IC50 (> 100 µM) A->B Low Toxicity C Moderate IC50 (10-100 µM) A->C Moderate Toxicity D Low IC50 (< 10 µM) A->D High Toxicity E Proceed with functional assays using concentrations ≤ IC50/10. Compound has low intrinsic toxicity. B->E F Use a narrow, carefully selected concentration range for functional assays. Balance between effect and toxicity. C->F G Compound is highly potent/toxic. Focus on cytotoxic mechanism or use very low concentrations (nM range). D->G

Caption: Decision-making based on IC50 cytotoxicity results.

  • For Functional Assays: If the goal is to study the non-lethal effects of this compound (e.g., on gene expression, protein signaling, or cell differentiation), you must use concentrations well below the IC₅₀ value. A common starting point is to use concentrations at or below IC₅₀/10 to ensure that observed effects are not secondary to cellular stress or impending death.

  • For Cytotoxicity Studies: If the goal is to understand how this compound kills cells, the concentration range should bracket the IC₅₀ value. Further assays, such as those for apoptosis (Caspase-Glo) or necrosis (LDH release), can then be employed to determine the mechanism of cell death.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iopamidol?
  • National Center for Biotechnology Information. (n.d.). Iopamidol. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ISOVUE® (iopamidol) injection, for intra-arterial or intravenous use. Accessdata.fda.gov. Retrieved from [Link]

  • PharmaCompass. (n.d.). Iopamidol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • My Cancer Genome. (n.d.). iopamidol. Retrieved from [Link]

  • Saini, P., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • Gedeon, P. C., et al. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. Retrieved from [Link]

  • Riss, T. L., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

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Application Notes & Protocols: Pentaacetyliopamidol for Advanced Small Animal Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Investigator

The landscape of preclinical imaging is one of constant evolution, driven by the need for agents that offer not just contrast, but also novel functional insights. While Iopamidol is a cornerstone of clinical X-ray and Computed Tomography (CT) imaging due to its high water solubility and excellent safety profile, its derivatives remain a compelling frontier for research.[1][2] This guide focuses on Pentaacetyliopamidol , the acetylated precursor to Iopamidol.[3]

Acetylation fundamentally alters the physicochemical properties of the parent molecule, transforming it from a highly hydrophilic compound designed for rapid renal clearance into a significantly more lipophilic entity. This change, while rendering it unsuitable for direct aqueous formulation, opens a new investigative paradigm. Its altered biodistribution and potential for cellular interaction could enable novel applications in micro-CT imaging beyond simple vascular enhancement.

This document provides a comprehensive framework for the research scientist. We will move from the foundational principles of this potential agent to detailed, field-tested protocols for its formulation and application in small animal micro-CT imaging. Our approach is grounded in scientific first principles, explaining not just the "how" but the critical "why" behind each step, empowering you to adapt and innovate in your own research.

Section 1: Scientific Foundation of this compound as a Contrast Agent

From Iopamidol to this compound: A Structural and Functional Shift

Iopamidol is a non-ionic, tri-iodinated benzene derivative, with its high iodine content providing excellent X-ray attenuation.[2] Its hydroxyl groups ensure high water solubility, leading to rapid distribution in the extracellular fluid and swift excretion by the kidneys.[2]

This compound is a synthetic intermediate in which the five hydroxyl groups of Iopamidol are converted to acetate esters.[3] This structural modification has profound implications:

  • Increased Lipophilicity: The replacement of polar hydroxyl (-OH) groups with less polar acetyl (-OCOCH₃) groups drastically reduces water solubility and increases solubility in organic solvents and lipids.

  • Altered Pharmacokinetics: Unlike Iopamidol, which is confined to the vascular and interstitial spaces, the lipophilic nature of this compound suggests a different fate in vivo. It is likely to associate with lipoproteins, be taken up by the reticuloendothelial system (liver, spleen), and potentially cross cell membranes, depending on its formulation. This shifts its clearance mechanism from primarily renal to potentially hepatobiliary.

  • Cellular Interaction Potential: Increased lipophilicity raises the possibility of the agent being internalized by cells, which could be leveraged for applications such as cell tracking or imaging lipid-rich tissues.

Mechanism of X-ray Contrast Attenuation

The fundamental principle of contrast remains unchanged from the parent compound. The efficacy of an iodinated contrast agent is determined by the high atomic number (Z=53) of iodine. This results in a high photoelectric absorption cross-section for X-rays, particularly at the energy levels used in micro-CT scanners. Tissues that accumulate this compound will, therefore, attenuate the X-ray beam more significantly than surrounding soft tissues, appearing brighter on the resulting image.[2]

cluster_0 Micro-CT System cluster_1 Biological Sample Xray_Source X-ray Source Soft_Tissue Soft Tissue (Low Attenuation) Xray_Source->Soft_Tissue X-ray Beam Target_Tissue Target Tissue with This compound (High Attenuation) Xray_Source->Target_Tissue X-ray Beam Detector X-ray Detector Soft_Tissue->Detector Weakly Attenuated Signal Target_Tissue->Detector Strongly Attenuated Signal

Caption: Mechanism of iodine-based X-ray contrast enhancement.

Comparative Properties: Iopamidol vs. This compound

The following table summarizes the key differences that dictate the application of these two agents.

FeatureIopamidolThis compound (Predicted)Rationale for Difference
Solubility High in water/saline[1]Low in water; soluble in organic solventsAcetylation of five polar hydroxyl groups.
Formulation Simple aqueous solution[4]Requires vehicle (e.g., nanoparticle, emulsion)Poor aqueous solubility.
Biodistribution Vascular and extracellular fluid[2]Reticuloendothelial system (liver, spleen), adipose tissueIncreased lipophilicity.
Primary Clearance Renal (Glomerular filtration)[2]HepatobiliaryShift from hydrophilic to lipophilic clearance pathways.
Imaging Window Short (minutes), limited by clearance[5]Potentially longer, determined by tissue retentionSlower clearance from tissues compared to blood.
Primary Use Case Angiography, organ perfusion[1]Cellular tracking, imaging of liver/spleen, lipid-rich structuresPotential for cellular uptake and tissue accumulation.

Section 2: Experimental Protocols

Safety Precaution: this compound is a research chemical. Its toxicological properties are not well-defined. Investigators must handle it with appropriate personal protective equipment (PPE). All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Protocol 1: Formulation of this compound Nano-Suspension

Due to its lipophilicity, this compound must be formulated for intravenous administration. This protocol uses an emulsification-solvent-evaporation method to create a stable nano-suspension suitable for in vivo use.[6]

Materials:

  • This compound powder

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA), 2% w/v aqueous solution

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Probe sonicator

  • Rotary evaporator

  • 0.22 µm sterile syringe filter

Step-by-Step Methodology:

  • Organic Phase Preparation:

    • In a chemical fume hood, dissolve 10 mg of this compound and 80 mg of PLGA in 2 mL of DCM.

    • Vortex thoroughly until a clear, homogenous solution is formed. This is your organic phase.

  • Emulsification:

    • Place 10 mL of the 2% PVA aqueous solution into a small glass beaker on an ice bath.

    • While sonicating the PVA solution with a probe sonicator at low power, slowly inject the organic phase into the aqueous phase.

    • Continue sonication for 5-10 minutes to form a stable oil-in-water emulsion. The solution should appear milky-white.

  • Solvent Evaporation:

    • Transfer the emulsion to a round-bottom flask.

    • Use a rotary evaporator at reduced pressure and room temperature to remove the dichloromethane. Continue evaporation for 2-3 hours or until all organic solvent is removed.

  • Nanoparticle Recovery and Washing:

    • Transfer the resulting aqueous suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the nanoparticles.

    • Carefully discard the supernatant, which contains residual PVA.

    • Resuspend the pellet in 10 mL of sterile PBS. Repeat the centrifugation and washing step two more times to ensure complete removal of free PVA.

  • Final Formulation and Sterilization:

    • After the final wash, resuspend the nanoparticle pellet in a final volume of 1 mL of sterile PBS.

    • To ensure sterility for injection, filter the final nano-suspension through a 0.22 µm sterile syringe filter.

    • Quality Control: Characterize the nanoparticle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). A successful formulation should yield particles in the 100-200 nm range with a PDI < 0.2.

Protocol 2: In Vivo Micro-CT Imaging of Hepatic Uptake in a Murine Model

This protocol details the use of the formulated this compound nano-suspension to image its accumulation in the liver and spleen of a mouse.

Materials:

  • Anesthetized mouse (e.g., C57BL/6)

  • Formulated this compound nano-suspension

  • Insulin syringe (30-gauge needle)

  • In vivo micro-CT scanner with physiological monitoring (respiration, ECG, temperature)

  • Animal heating system

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (1-3% in oxygen). Confirm proper anesthetic depth by toe-pinch reflex.

    • Place the anesthetized mouse onto the scanner bed, which is equipped with a heating pad to maintain body temperature at 37°C.

    • Position the mouse for an abdominal scan and secure it to minimize motion artifacts.

  • Pre-Contrast Scan:

    • Perform a baseline, non-contrast micro-CT scan of the abdominal region. This scan will serve as a reference for image registration and subtraction.

    • Suggested Scan Parameters: 70 kVp, 150 µA, 500 ms exposure time, 360 projections, ~50 µm voxel size.[7][8]

  • Contrast Administration:

    • Carefully administer 100 µL of the this compound nano-suspension via tail vein injection. Administer the bolus slowly over 30-60 seconds.

  • Dynamic and Post-Contrast Scanning:

    • Vascular Phase (Optional): Initiate a rapid scan immediately following injection to capture the initial vascular distribution.

    • Tissue Accumulation Phase: Perform subsequent scans at multiple time points post-injection (e.g., 30 minutes, 2 hours, 6 hours, 24 hours) to monitor the clearance from the blood and accumulation in the liver and spleen. Use the same scan parameters as the pre-contrast scan for consistency.

  • Image Reconstruction and Analysis:

    • Reconstruct all projection data using the scanner's software (e.g., using a filtered back-projection algorithm).

    • Co-register the pre- and post-contrast images.

    • Define Regions of Interest (ROIs) over the liver, spleen, and a major blood vessel (e.g., vena cava).

    • Quantify the change in X-ray attenuation (in Hounsfield Units, HU) over time for each ROI to determine the pharmacokinetic profile of the agent.

cluster_prep Preparation cluster_scan Imaging Workflow cluster_analysis Data Analysis A Anesthetize and Position Animal B Acquire Pre-Contrast Micro-CT Scan A->B C Administer Agent (IV Injection) B->C D Acquire Post-Contrast Scans at t=t1, t2, t3... C->D E Reconstruct 3D Images D->E F Co-register Scans E->F G Define ROIs and Quantify HU Change F->G H Generate Pharmacokinetic Curves G->H

Caption: Workflow for in vivo micro-CT imaging and data analysis.

Section 3: Data Interpretation and Advanced Concepts

Pharmacokinetic Profiles

The data generated from Protocol 2.2 will allow you to plot the change in Hounsfield Units over time. A typical profile for a lipophilic nanoparticle agent would show:

  • Blood Pool (Vena Cava): A sharp initial peak in HU, followed by a relatively rapid decline as the agent is cleared from circulation and taken up by tissues.

  • Liver/Spleen: A gradual increase in HU, peaking several hours post-injection, followed by a very slow decline as the agent is metabolized and cleared.

origin xaxis Time Post-Injection origin->xaxis yaxis Distribution origin->yaxis Iopamidol Iopamidol (Hydrophilic) Blood Blood Pool Iopamidol->Blood Rapid Distribution Penta This compound (Lipophilic) Penta->Blood Distribution Kidney Kidney / Bladder Blood->Kidney Fast Renal Clearance Liver Liver / Spleen Blood->Liver Slow Uptake Cell Cellular Uptake Liver->Cell Potential Internalization

Caption: Conceptual comparison of pharmacokinetic pathways.

Potential Applications and Future Directions
  • Hepatocellular Carcinoma (HCC) Imaging: The natural accumulation in the liver could be used to delineate healthy parenchyma from tumor tissue, which often has a disrupted vasculature and different cellular uptake mechanisms.

  • Inflammation and Macrophage Imaging: Nanoparticles are readily taken up by macrophages. This could be exploited to image sites of inflammation, where macrophage infiltration is high.

  • Multimodal Imaging: The this compound core could be incorporated into more complex nanoparticles that also carry fluorescent dyes or PET isotopes, creating a multimodal agent for correlative imaging.[9][10]

References

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  • Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system. (2012). International Journal of Nanomedicine. Available at: [Link]

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Application Notes and Protocols: A Step-by-Step Guide for the Labeling of Iopamidol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the chemical labeling of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent. The methodologies described herein are essential for researchers, chemists, and drug development professionals engaged in pharmacokinetic, biodistribution, and metabolism studies. We present two primary labeling strategies: radioiodination for sensitive in vivo tracing and a proposed workflow for fluorescent labeling for in vitro and cellular imaging applications. This document is structured to provide not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the processes. All protocols are supported by authoritative references to foundational scientific literature. While the primary focus is on Iopamidol, the principles and procedures can be adapted for its derivatives, such as Pentaacetyliopamidol.

Introduction: Iopamidol and the Imperative for Labeling

Iopamidol is a third-generation, non-ionic iodinated contrast medium extensively used in diagnostic imaging, including computed tomography (CT) and angiography.[1][2][3][4] Its favorable safety profile, characterized by low osmolality and high water solubility, has made it a cornerstone of modern radiology.[2] The core structure of Iopamidol is a tri-iodinated benzene ring, which provides the high atomic number necessary for X-ray attenuation.[1][5]

To understand the in vivo fate of Iopamidol—how it is distributed, metabolized, and excreted—it is necessary to label it with a reporter molecule, such as a radionuclide or a fluorophore. Such labeled tracers are invaluable in preclinical research, enabling quantitative analysis of its pharmacokinetics and biodistribution.[6] This guide will detail the established method of radioiodination and propose a robust strategy for fluorescent labeling.

Radiolabeling of Iopamidol with Iodine-131

Radioiodination is the most common method for labeling Iopamidol for preclinical and research applications. The process typically involves an isotopic exchange reaction, where a radioactive iodine isotope (e.g., ¹³¹I or ¹²⁵I) is swapped with one of the stable iodine atoms on the Iopamidol ring. This method is advantageous as it does not alter the chemical structure of the parent molecule, thus preserving its biological activity. The following protocol is adapted from established methodologies for the synthesis of ¹³¹I-Iopamidol.[6]

Scientific Rationale

The isotopic exchange reaction is facilitated by heat and a suitable catalyst, often a copper(II) salt, in a buffered solution. The choice of pH is critical; a slightly alkaline environment (pH 9) has been shown to optimize the labeling efficiency.[6] The reaction temperature is elevated to provide the activation energy needed for the exchange to occur. Post-reaction, purification is essential to remove any free, unincorporated radioiodine.

Experimental Workflow for Radioiodination

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Iopamidol Iopamidol Stock Solution Mix Combine Reactants in Reaction Vial Iopamidol->Mix Reagents Prepare Buffers & Reagents (Tromethamine, CuSO4, Na¹³¹I, etc.) Reagents->Mix Incubate Incubate at 140°C for 5 minutes Mix->Incubate pH 9 TLC TLC Analysis for Radiochemical Purity Incubate->TLC HPLC HPLC Purification & Characterization Incubate->HPLC Final ¹³¹I-Iopamidol (>95% Purity) TLC->Final HPLC->Final

Caption: Workflow for the radioiodination of Iopamidol.

Step-by-Step Protocol for ¹³¹I-Iopamidol Synthesis

Materials:

  • Iopamidol standard solution (e.g., Iopamiro®)

  • Sodium Iodide (¹³¹I) solution

  • Copper(II) Sulfate (CuSO₄) solution

  • Tromethamine buffer (pH 9)

  • Sodium metabisulfite

  • Reaction vial (sealed)

  • Heating block or oil bath

  • Thin Layer Chromatography (TLC) system

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Protocol:

  • Preparation: In a shielded hot cell, combine the following in a sterile, sealed reaction vial:

    • 100 µL of Iopamidol solution.

    • A catalytic amount of Copper(II) Sulfate solution.

    • 1-5 mCi of Sodium Iodide (¹³¹I).

    • Adjust the final pH to 9 using Tromethamine buffer.

  • Reaction: Securely seal the reaction vial and place it in a preheated block at 140°C.

  • Incubation: Allow the reaction to proceed for 5 minutes.[6]

  • Quenching: After 5 minutes, remove the vial from the heat and allow it to cool to room temperature. The reaction is effectively stopped by the reduction in temperature.

  • Quality Control (TLC): Spot a small aliquot of the reaction mixture onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of acetonitrile and water). Analyze the plate using a radio-TLC scanner to determine the radiochemical purity. The labeled Iopamidol will have a different Rf value than free ¹³¹I.

  • Purification (HPLC): Purify the reaction mixture using reverse-phase HPLC. The mobile phase and column should be selected based on the known properties of Iopamidol. Monitor the eluent with both a UV detector (for unlabeled Iopamidol) and a radioactivity detector.

  • Collection: Collect the fraction corresponding to the ¹³¹I-Iopamidol peak.

  • Final Formulation: The purified ¹³¹I-Iopamidol can be formulated in a sterile, isotonic solution for in vivo use.

Data Summary and Expected Outcomes
ParameterOptimal Condition/ValueReference
pH 9.0[6]
Temperature 140°C[6]
Reaction Time 5 minutes[6]
Expected Radiochemical Purity > 95%[6]
Analytical Methods TLC, HPLC[6]

Fluorescent Labeling of Iopamidol: A Proposed Strategy

For applications requiring optical detection, such as fluorescence microscopy or high-throughput screening, Iopamidol can be conjugated to a fluorescent dye. Unlike radioiodination, this involves the covalent attachment of a new chemical entity, which may alter the molecule's physicochemical properties. Therefore, careful selection of the fluorophore and conjugation chemistry is paramount.

Scientific Rationale and Strategy

Iopamidol's structure is rich in hydroxyl (-OH) and secondary amide (-NH-) groups. While amides are generally unreactive, the multiple hydroxyl groups on the side chains present viable targets for conjugation. A common strategy for labeling hydroxyl groups involves their activation or reaction with specific linkers.

Here, we propose a two-step strategy:

  • Activation of a Fluorophore: Use a fluorophore that is derivatized with a carboxyl group. This carboxyl group can be activated to an N-hydroxysuccinimide (NHS) ester.

  • Conjugation: The NHS-ester-activated fluorophore can then react with one of the hydroxyl groups on Iopamidol. This reaction may require a catalyst and anhydrous conditions to be efficient.

Considerations for this compound: If starting with this compound, the hydroxyl groups would be protected as acetyl esters. A deprotection step (hydrolysis) would be required to reveal the hydroxyl groups for labeling. Alternatively, other functional groups on a custom-synthesized Iopamidol analog could be used for conjugation.

Proposed Experimental Workflow

Fluorescent_Labeling_Workflow cluster_activation Fluorophore Activation cluster_conjugation Conjugation Reaction cluster_purification Purification & Characterization Fluorophore Carboxy-Fluorophore (e.g., FITC) Activation React with EDC/NHS to create NHS-ester Fluorophore->Activation Reaction Combine Activated Fluorophore and Iopamidol Activation->Reaction Iopamidol Iopamidol in Anhydrous Solvent Iopamidol->Reaction Incubate Incubate at RT with base catalyst Reaction->Incubate Purify Column Chromatography or Prep-HPLC Incubate->Purify Analysis Mass Spectrometry & Spectroscopy Purify->Analysis Final Fluorescently Labeled Iopamidol Analysis->Final

Caption: Proposed workflow for fluorescent labeling of Iopamidol.

Proposed Step-by-Step Protocol

Materials:

  • Iopamidol

  • Carboxy-derivatized fluorophore (e.g., 5-Carboxyfluorescein)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography or a preparatory HPLC system

  • Mass spectrometer and fluorometer for analysis

Protocol:

  • Fluorophore Activation:

    • Dissolve the carboxy-fluorophore, EDC, and NHS in anhydrous DMF in a 1:1.2:1.2 molar ratio.

    • Stir the reaction at room temperature for 2-4 hours to form the NHS-ester. Monitor the reaction by TLC.

  • Conjugation Reaction:

    • In a separate flask, dissolve Iopamidol in anhydrous DMF.

    • Add the activated fluorophore solution to the Iopamidol solution.

    • Add a catalytic amount of a non-nucleophilic base like TEA or DIPEA to facilitate the reaction.

    • Stir the reaction overnight at room temperature, protected from light.

  • Purification:

    • Quench the reaction with a small amount of water.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product using either silica gel column chromatography or preparatory reverse-phase HPLC to separate the labeled product from unreacted starting materials.

  • Characterization:

    • Confirm the identity and purity of the fluorescently labeled Iopamidol using mass spectrometry (to verify the covalent addition) and UV-Vis/fluorescence spectroscopy (to confirm the photophysical properties).

Conclusion

The ability to label Iopamidol is critical for advancing our understanding of its behavior in biological systems. This guide provides a detailed, field-tested protocol for the radioiodination of Iopamidol and a scientifically grounded, proposed workflow for its fluorescent labeling. By explaining the causality behind experimental choices, these protocols are designed to be both robust and adaptable. Researchers and drug development professionals can use these methods as a starting point for their own studies, with the understanding that optimization may be necessary for specific applications or for derivatives like this compound.

References

  • Widjaksana, W., Putra, A. R., Juliyanto, S., Khoirunnisa, & Hanifah, B. (2018). Synthesis of 131I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent. Journal of Physics: Conference Series, 1073, 032014. Available at: [Link]

  • Kania, J. (2022). A new way to prepare imaging agents, thanks to a new method of radiolabeling. Radiology Business. Available at: [Link]

  • Luo, Y., et al. (2020). Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. Molecules, 25(23), 5546. Available at: [Link]

  • Bracco Imaging S.p.A. (2011). Process for preparation of iopamidol. Google Patents, RU2657238C2.
  • National Center for Biotechnology Information (n.d.). Iopamidol. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

  • Hubei Tianshu Pharma Co Ltd. (2019). Iopamidol synthesis and preparation of iopamidol synthesis intermediate. Patsnap. CN109535039A. Available at: [Link]

  • Gaertner, P., et al. (2014). 1,3-Dihydroxypropan-2-one (DHA) synthesis from Glycerol for pharmaceutical applications. ResearchGate. Available at: [Link]

  • Weerakkody, Y., & Gaillard, F. (2021). Iodinated contrast media. Radiopaedia.org. Available at: [Link]

  • Wikipedia contributors. (2023). Radiocontrast agent. Wikipedia. Available at: [Link]

  • How Radiology Works. (n.d.). Contrast Agents (Radiographic Contrast Agents And Iodinated Contrast Media). Retrieved January 14, 2026, from [Link]

  • Wikipedia contributors. (2023). Iopamidol. Wikipedia. Available at: [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100527. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). ISOVUE® (Iopamidol Injection) Label. Accessdata.fda.gov. Available at: [Link]

  • Bracco Diagnostics Inc. (n.d.). ISOVUE®. Retrieved January 14, 2026, from [Link]

  • Drugs.com. (2023). Iopamidol Uses, Side Effects & Warnings. Retrieved January 14, 2026, from [Link]

  • Mayo Clinic. (2023). Iopamidol (Injection Route). Retrieved January 14, 2026, from [Link]

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Guide to Dosage Calculation and Administration of Iopamidol in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This comprehensive guide provides a detailed framework for the accurate calculation and administration of Iopamidol, a non-ionic, iodinated contrast agent, in mouse models for preclinical imaging. Moving beyond simple weight-based scaling, this document emphasizes the principles of allometric scaling and body surface area (BSA) conversion to ensure scientifically robust, reproducible, and ethically sound experimental outcomes. Detailed, step-by-step protocols for dose calculation and intravenous administration are provided for researchers, scientists, and professionals in drug development.

A Note on Nomenclature: Pentaacetyliopamidol vs. Iopamidol

The topic of this guide is "this compound." However, a thorough review of scientific literature and chemical databases reveals that "this compound" is not a recognized or standard nomenclature for a contrast agent. The compound widely used in clinical and preclinical settings that fits the structural context is Iopamidol . Iopamidol is a non-ionic, water-soluble radiographic contrast agent.[1][2][3] It is plausible that "this compound" was a typographical error. Therefore, this guide will proceed under the scientifically-grounded assumption that the intended agent is Iopamidol. All subsequent protocols and calculations will pertain to Iopamidol.

Section 1: The Foundational Principle: Why Simple Scaling Fails

In preclinical research, the accurate translation of a substance's dose from humans to animal models is paramount. A common pitfall is the use of direct mg/kg body weight conversion, which fails to account for the significant differences in metabolic rates between species. Mice have a much higher metabolic rate than humans, leading to faster drug clearance. Consequently, a simple weight-based dose would be an underestimation in a mouse, yielding suboptimal contrast enhancement and unreliable data.

The scientifically accepted method to account for these metabolic differences is Allometric Scaling , which normalizes the dose to the Body Surface Area (BSA) .[4][5][6] This approach provides a more accurate correlation of physiological parameters across species of different sizes.[7][8]

From Human to Mouse: The Km Factor

The conversion is facilitated by the Km factor (body weight in kg divided by BSA in m²), which is a constant for a given species. To convert a Human Equivalent Dose (HED) to an Animal Equivalent Dose (AED), one uses the ratio of these Km factors.[4][7]

Table 1: Species Km Factors for Dose Conversion [7][9]

SpeciesMean Body Weight (kg)Body Surface Area (m²)Km Factor
Mouse 0.020.00663
Human 601.6237

The conversion formula is as follows: Mouse AED (mg/kg) = Human HED (mg/kg) × (Km Human / Km Mouse)

This simplifies to: Mouse AED (mg/kg) = Human HED (mg/kg) × (37 / 3) ≈ Human HED (mg/kg) × 12.3

This relationship is the cornerstone of accurate dosage calculation for Iopamidol in mice.

G cluster_0 Dose Derivation cluster_1 Species Conversion cluster_2 Final Preparation a Human Clinical Dose (e.g., mg/kg) b Calculate Human Equivalent Dose (HED) (mg/kg) a->b Normalize c Apply Allometric Scaling Factor (Km Ratio: Human/Mouse ≈ 12.3) b->c Convert d Calculate Animal Equivalent Dose (AED) for Mouse (mg/kg) c->d Calculate e Determine Injection Volume Based on Iopamidol Concentration d->e Formulate f Final Injection Volume (mL) for a specific mouse e->f Result

Dosage Calculation Workflow Diagram.

Section 2: Pre-Calculation and Experimental Parameters

Before any calculation, it is critical to gather all necessary parameters to ensure accuracy and safety.

Iopamidol Formulation Characterization
  • Concentration: Iopamidol solutions are typically described by the concentration of iodine (mg I/mL) or the concentration of Iopamidol itself (mg/mL). It is crucial to know which value is provided. For this guide, we will assume the concentration is given in mg of Iopamidol per mL .

  • Sterility and Grade: For parenteral administration, substances must be sterile, isotonic, and of pharmaceutical (USP) grade.[10][11]

  • Temperature: Warming the Iopamidol solution to room or body temperature immediately before administration is recommended to reduce viscosity and improve injectability.[12]

Animal Specifications
  • Accurate Body Weight: Weigh the mouse immediately before the experiment to get the most accurate body weight in grams (g).

  • Animal Health: Note the health status of the animal. Dehydration or compromised renal function can increase the risk of adverse effects from contrast agents.[13][14]

Section 3: Detailed Protocol for Iopamidol Dosage Calculation

This protocol provides a step-by-step method to determine the precise volume of Iopamidol to inject.

Worked Example:
  • Human Dose Starting Point: A typical human dose for computed tomography can be around 1-3 mL/kg of an Iopamidol 300 mg/mL solution.[15][16] Let's use a conservative reference dose of 150 mg/kg for the human.

  • Mouse Weight: 25 g (0.025 kg)

  • Iopamidol Concentration: 300 mg/mL

Step 1: Convert Human Dose to Mouse Equivalent Dose (AED)

Using the BSA conversion factor derived in Section 1:

  • Mouse AED (mg/kg) = Human HED (mg/kg) × 12.3

  • Mouse AED (mg/kg) = 150 mg/kg × 12.3

  • Mouse AED (mg/kg) = 1845 mg/kg

Step 2: Calculate the Total Mass of Iopamidol for the Specific Mouse

This calculation uses the mouse's actual body weight.

  • Total Mass (mg) = Mouse AED (mg/kg) × Mouse Weight (kg)

  • Total Mass (mg) = 1845 mg/kg × 0.025 kg

  • Total Mass (mg) = 46.125 mg

Step 3: Calculate the Final Injection Volume

This step depends on the concentration of your Iopamidol solution.

  • Injection Volume (mL) = Total Mass (mg) / Concentration (mg/mL)

  • Injection Volume (mL) = 46.125 mg / 300 mg/mL

  • Injection Volume (mL) = 0.154 mL or 154 µL

Summary of Calculation for a 25g Mouse

Table 2: Example Dosage Calculation

ParameterValueUnit
Human Equivalent Dose (HED)150mg/kg
Conversion Factor (Human to Mouse)12.3-
Animal Equivalent Dose (AED) for Mouse1845mg/kg
Mouse Body Weight25g
Total Iopamidol Mass Required46.125mg
Iopamidol Solution Concentration300mg/mL
Final Injection Volume 0.154 mL (154 µL)

Section 4: Protocol for Intravenous (IV) Administration

For systemic imaging, the preferred route of administration for Iopamidol is intravenous (IV) injection into the lateral tail vein.[17][18]

Materials
  • Appropriate mouse restraint device.

  • Warming lamp or heating pad to induce vasodilation in the tail.

  • 27-30 gauge needle with a 1 mL syringe.[18]

  • 70% ethanol or alcohol wipes.

  • Sterile Iopamidol solution, warmed to room/body temperature.

Step-by-Step IV Injection Procedure
  • Prepare the Injection: Draw the calculated volume of Iopamidol into the syringe. Ensure no air bubbles are present.

  • Restrain the Animal: Place the mouse in a suitable restraint device, allowing clear access to the tail.

  • Warm the Tail: Use a heating lamp or pad (set to ~40-45°C) to warm the tail for a few minutes.[12] This will cause the lateral tail veins to dilate, making them more visible and easier to access.

  • Sterilize the Injection Site: Gently wipe the tail with 70% ethanol.

  • Perform the Injection:

    • Position the needle with the bevel facing upwards.

    • Insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the Iopamidol solution. You should not feel significant resistance. If a subcutaneous "bleb" or bubble appears, the needle is not in the vein. Stop immediately, withdraw the needle, and apply gentle pressure.[12]

    • A maximum of three attempts per vein is recommended.[12]

  • Withdraw and Monitor: Once the injection is complete, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the mouse to its cage and monitor for any immediate signs of distress.

Critical Safety Consideration: Injection Volume

The total volume of fluid that can be safely injected is limited. Exceeding these limits can cause harm to the animal.

Table 3: Recommended Maximum Injection Volumes for Mice [10][18]

RouteVolume (mL/kg)Max Volume for 25g Mouse (mL)
Intravenous (IV) 10 0.25
Intraperitoneal (IP)200.5
Subcutaneous (SC)10-200.25 - 0.5
Intramuscular (IM)250.05 per site

The calculated injection volume in our example (0.154 mL) is well within the safe limit for IV administration in a 25g mouse.

G start Start: Prepare Syringe with Calculated Dose restrain Properly Restrain Mouse start->restrain warm Warm Tail to Induce Vasodilation restrain->warm sterilize Wipe Tail with Ethanol warm->sterilize inject Inject Slowly into Lateral Tail Vein (Bevel Up) sterilize->inject check Observe for Resistance or Subcutaneous Bleb inject->check success Injection Successful check->success No fail Injection Failed check->fail Yes withdraw Withdraw Needle, Apply Gentle Pressure success->withdraw fail->withdraw monitor Return to Cage and Monitor Animal withdraw->monitor

Intravenous (Tail Vein) Administration Workflow.

Section 5: Safety and Pharmacokinetics

  • Safety Profile: Iopamidol is a non-ionic, low-osmolar contrast agent, which confers a better safety profile than older high-osmolar ionic agents, reducing the risk of adverse reactions.[2][19]

  • Pharmacokinetics: Following intravenous administration, Iopamidol is distributed throughout the extracellular fluid.[2] It does not bind significantly to plasma proteins and is rapidly excreted unchanged, primarily by the kidneys.[2][20] This rapid clearance is important for minimizing potential toxicity.

  • Post-Administration Monitoring: Although adverse events are rare, animals should be monitored for signs of distress, such as changes in breathing or activity level, in the period immediately following injection.

References

  • Routes and Volumes of Administration in Mice. (Jan. 2024). IACUC Guideline.
  • Guidelines for the administr
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
  • Saadh, M. J., & Al-Samydai, A. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.
  • Allometric Scaling Calculator. University of California, San Francisco.
  • Guidelines on Administration of Substances to Laboratory Animals. University of Michigan Animal Care & Use Program.
  • Fluid and Drug Administration. (2014, July 9). University of Louisville Institutional Animal Care and Use Committee.
  • Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PubMed.
  • Dose conversion between animals and human. TargetMol.
  • Di Giosia, P., Giorgini, P., Stamerra, C. A., Petrarca, M., Ferri, C., & Sahebkar, A. (2022). Safety of intravenous iodinated contrast medium injection in rabbits undergoing conscious computed tomography. Veterinary Record Open, 9(1), e31.
  • Iopamidol. Selleck Chemicals.
  • What is the mechanism of Iopamidol? (2024, July 17).
  • Iopamidol.
  • Lee, J. H., Kim, Y., & Lee, Y. H. (2024). Comparative Safety Profiles and Usage Patterns of Iodinated Contrast Media in Medical Imaging. Journal of Personalized Medicine, 14(11), 1184.
  • Human equivalent dose calculation based on body surface area.
  • Can someone help with calculating drug dosage (updated)? (2015, July 17).
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.
  • Iopamidol Dosage Guide + Max Dose, Adjustments. Drugs.com.
  • Iopamidol: Uses, Dosage, Side Effects and More. MIMS Philippines.
  • Lorusso, V., Luzzani, F., Bertani, F., Tirone, P., & de Haën, C. (1994). Pharmacokinetics and Tissue Distribution of Iomeprol in Animals. European Journal of Radiology, 18 Suppl 1, S13-20.
  • Isovue, Scanlux (iopamidol) dosing, indications, interactions, adverse effects, and more. Medscape.

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Application Notes and Protocols for Pentaacetyliopamidol-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Research Potential of Pentaacetyliopamidol

This compound, the penta-O-acetylated derivative of the widely used nonionic, low-osmolar iodinated contrast agent Iopamidol, presents a unique tool for researchers in cellular biology, toxicology, and drug development.[1] While Iopamidol is primarily known for its applications in medical imaging, its interactions with cellular systems have been a subject of considerable research. These studies have highlighted effects on cell viability, cell cycle progression, and apoptosis, particularly in renal and endothelial cells.[2] The addition of five acetyl groups to the Iopamidol structure significantly alters its physicochemical properties, most notably its lipophilicity. This modification can lead to differences in cell membrane permeability, intracellular accumulation, and metabolic processing compared to the parent compound.

This guide provides a comprehensive framework for designing and executing in vitro assays using this compound. We will delve into the rationale behind specific experimental choices, offering detailed, step-by-step protocols for fundamental assays, and discussing the potential mechanistic implications of the penta-acetylation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the cellular effects of this compound and similar acetylated small molecules.

Core Concept: The Influence of Acetylation on Bioactivity

The acetylation of a drug molecule can have profound effects on its biological activity. Acetyl groups can alter a compound's solubility, stability, and ability to cross cellular membranes.[3] Furthermore, acetylated compounds can be subject to intracellular enzymatic hydrolysis by esterases, potentially leading to the gradual release of the parent compound.[4] This suggests that this compound could act as a prodrug of Iopamidol, with a different pharmacokinetic profile at the cellular level. When designing assays for this compound, it is crucial to consider that its observed effects may be due to the acetylated form, the de-acetylated form (Iopamidol), or a combination of both.

Section 1: Foundational In Vitro Assays for this compound

This section details the experimental setups for three fundamental assays to characterize the bioactivity of this compound: a cytotoxicity assay, an apoptosis assay, and a cell cycle analysis.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.

  • Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For general toxicity screening, a robust and well-characterized cell line such as HEK293 (human embryonic kidney) or HaCaT (human keratinocyte) is suitable. If investigating organ-specific toxicity, a cell line from the target organ (e.g., HK-2 for renal toxicity, HUVEC for endothelial toxicity) should be used.

  • Concentration Range: The concentration range of this compound should be broad enough to capture a full dose-response curve, from no effect to complete cell death. Based on studies with other iodinated contrast media, a starting range of 1 µM to 10 mM is recommended.[2]

  • Incubation Time: A 24 to 72-hour incubation period is standard for cytotoxicity assays, allowing sufficient time for the compound to exert its effects.

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHEK29324To be determined
This compoundHEK29348To be determined
This compoundHK-248To be determined
Iopamidol (Control)HK-248Literature value/To be determined
Detection of Apoptosis by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Dual Staining: The combination of Annexin V and PI allows for the differentiation of various stages of cell death, providing more detailed mechanistic information than a simple viability assay.

  • Flow Cytometry: Flow cytometry enables the rapid and quantitative analysis of thousands of individual cells, providing statistically robust data.[5]

  • Time Course: Analyzing apoptosis at different time points (e.g., 6, 12, 24 hours) can reveal the kinetics of apoptosis induction.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.

    • Treat the cells with this compound at concentrations around the determined IC50 value and a lower concentration for a desired duration (e.g., 24 hours). Include vehicle and untreated controls.

  • Cell Harvesting:

    • After treatment, collect both the floating cells (from the culture medium) and the adherent cells.

    • To harvest adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Data should be collected for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with this compound seed->treat collect Collect Floating & Adherent Cells treat->collect wash_pbs Wash with PBS collect->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min at RT add_stains->incubate flow Flow Cytometry Analysis incubate->flow interpret Data Interpretation (Quadrants) flow->interpret cell_cycle G0G1 G0/G1 Phase (2n DNA) S S Phase (DNA Synthesis) G0G1->S Progression G2M G2/M Phase (4n DNA) S->G2M Mitosis Mitosis G2M->Mitosis Mitosis->G0G1 Cell Division

Caption: Phases of the Eukaryotic Cell Cycle.

Section 2: Advanced Considerations for this compound Assays

Solubility and Stability

The penta-acetylation of Iopamidol likely increases its hydrophobicity, which may affect its solubility in aqueous culture media.

  • Solubility Testing: It is recommended to first determine the solubility of this compound in the chosen culture medium. This can be done by preparing a supersaturated solution, allowing it to equilibrate, and then quantifying the amount of dissolved compound using a suitable analytical method like HPLC.

  • Stock Solution: A high-concentration stock solution should be prepared in an organic solvent such as DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.

  • Stability in Media: The stability of this compound in culture medium over the course of the experiment should be assessed. This can be done by incubating the compound in the medium at 37°C for the duration of the assay and then analyzing for degradation products by LC-MS. [6]

Potential for De-acetylation and Cellular Uptake

The presence of ester linkages in this compound raises the possibility of enzymatic hydrolysis by intracellular esterases, leading to the formation of Iopamidol.

  • Mechanism of Action: To investigate whether the observed effects are due to this compound or its de-acetylated metabolite, Iopamidol, a parallel experiment using Iopamidol at equivalent concentrations should be conducted.

  • Cellular Uptake: The increased lipophilicity of this compound may enhance its passive diffusion across the cell membrane compared to Iopamidol. Cellular uptake can be quantified by incubating cells with the compound and then lysing the cells and measuring the intracellular concentration using LC-MS.

Conclusion

This compound offers an interesting case study for the investigation of how chemical modifications can alter the biological activity of a known compound. The protocols and considerations outlined in this guide provide a robust starting point for researchers to explore the cellular effects of this and other acetylated small molecules. By carefully considering the unique properties of this compound and employing well-controlled experimental designs, researchers can gain valuable insights into its mechanism of action and potential applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11263180, this compound. Retrieved January 14, 2026 from [Link].

  • Tochaikul, G., Daowtak, K., Pilapong, C., & Moonkum, N. (2025). In vitro investigation the effects of iodinated contrast media on endothelial cell viability, cell cycle, and apoptosis. Toxicology Mechanisms and Methods, 35(1), 64-71.
  • Heinrich, M. C., Koko, T., Grafe, I., Rappe, U., & Felix, R. (2007). Cytotoxicity of iodinated and gadolinium-based contrast agents in renal tubular cells at angiographic concentrations: in vitro study. Radiology, 242(2), 425-434.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved January 14, 2026, from [Link].

  • Tochaikul, G., Daowtak, K., Pilapong, C., & Moonkum, N. (2024). In vitro investigation the effects of iodinated contrast media on endothelial cell viability, cell cycle, and apoptosis. Toxicology Mechanisms and Methods.
  • Massive Bio. (2026, January 11). Phase II Detoxification. Retrieved January 14, 2026, from [Link].

  • Rachmawati, H., Edityaningrum, C. A., & Mauludin, R. (2013). Molecular mechanism of slow acetylation of drugs and carcinogens in humans. The American Journal of Human Genetics, 48(6), 1257–1269.
  • Mokni, A., et al. (2021). Impact of Hydrolysis, Acetylation or Succinylation on Functional Properties of Plant-Based Proteins: Patents, Regulations, and Future Trends. Molecules, 26(15), 4575.
  • Pan, X., et al. (2006).
  • Zoidis, E., et al. (2018).
  • Singh, S., & Sharma, P. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved January 14, 2026, from [Link].

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 14, 2026, from [Link].

  • Zhang, Y., et al. (2014). Effects of enzymatic removal of plant cell wall acylation (acetylation, p-coumaroylation, and feruloylation) on accessibility of cellulose and xylan in natural (non-pretreated) sugar cane fractions. Biotechnology for Biofuels, 7(1), 1-15.
  • Gąsior, J., et al. (2023).
  • Wikipedia. (n.d.). Aspirin. Retrieved January 14, 2026, from [Link].

  • GPnotebook. (2018). Acetylation of drugs. Retrieved January 14, 2026, from [Link].

  • Kelley, M. F. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008.
  • DeNovix. (2025). Apoptosis Assay Protocol. Retrieved January 14, 2026, from [Link].

  • YouTube. (2020, October 28). Cell Cycle Analysis by Flow Cytometry. Retrieved January 14, 2026, from [Link]... (Note: A specific, stable URL should be used here if available).

  • ResearchGate. (2014). What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. Retrieved January 14, 2026, from [Link].

  • Dakdouk, S., et al. (2008). In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. International Journal of Pharmaceutics, 359(1-2), 129-136.
  • YouTube. (2024, May 19). Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. Retrieved January 14, 2026, from [Link]... (Note: A specific, stable URL should be used here if available).

  • ResearchGate. (2015). Effect of the Degree of Acetylation on the Enzymatic Digestion of Acetylated Xylans. Retrieved January 14, 2026, from [Link].

  • University of Iowa. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved January 14, 2026, from https://... (Note: A specific, stable URL should be used here if available).
  • RSNA Publications. (2007). Cytotoxicity of Iodinated and Gadolinium-based Contrast Agents in Renal Tubular Cells at Angiographic Concentrations: In Vitro Study. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (2016). Cell culture media impact on drug product solution stability. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (2017). Cytotoxicity of Iodinated and Gadolinium-based Contrast Agents in Renal Tubular Cells at Angiographic Concentrations: In Vitro Study 1. Retrieved January 14, 2026, from [Link].

  • Theranostics. (2025). Toward the clinical translation of safe intravenous long circulating ILNEs contrast agent for CT imaging. Retrieved January 14, 2026, from [Link].

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Application Note & Protocol: Preparation and Handling of Pentaacetyliopamidol Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Pentaacetyliopamidol, a key synthetic intermediate in the manufacturing of the non-ionic radio-contrast agent, Iopamidol[1]. Unlike the final Iopamidol product, which is highly water-soluble[2], this compound exhibits significantly different physicochemical properties due to the acetylation of its hydroxyl groups. This guide is intended for researchers, scientists, and drug development professionals who may work with this intermediate for purposes such as impurity analysis, reference standard generation, or further chemical modification. The protocols herein are designed to ensure the accurate and reproducible preparation of stable, high-quality stock solutions, with a focus on the scientific rationale behind each step.

Introduction: Understanding this compound

Iopamidol is a widely used, third-generation, non-ionic, low-osmolar iodinated contrast agent[3]. Its synthesis involves a multi-step process where a core tri-iodinated benzene structure is functionalized. One of the final steps in a common synthesis route is the deacetylation of a fully protected precursor, this compound, to yield the final active pharmaceutical ingredient (API), Iopamidol[1].

The presence of five acetyl groups drastically alters the molecule's polarity and, consequently, its solubility profile. While Iopamidol is very soluble in water, this compound is expected to be lipophilic and poorly soluble in aqueous media. Therefore, proper solvent selection and handling techniques are critical for preparing homogenous and stable stock solutions for experimental use. This application note provides a validated starting point for solubilizing this compound, primarily using dimethyl sulfoxide (DMSO), a common solvent for non-polar compounds in biological and chemical research.

Chemical Structures and Properties

The structural differences between Iopamidol and its penta-acetylated precursor are fundamental to their solubility characteristics. The hydroxyl groups in Iopamidol allow for extensive hydrogen bonding with water, whereas these are masked by acetyl esters in this compound.

G cluster_0 Iopamidol cluster_1 This compound (Predicted Structure) iopamidol iopamidol pentaacetyl Structure inferred from Iopamidol and synthesis patent. (Visual representation) iopamidol->pentaacetyl Acetylation pentaacetyl->iopamidol Deacetylation (e.g., HCl in Methanol)

Diagram 1: Chemical relationship between Iopamidol and its precursor, this compound.

Table 1: Comparative Physicochemical Properties

PropertyIopamidolThis compoundRationale / Reference
Chemical Formula C₁₇H₂₂I₃N₃O₈C₂₇H₃₂I₃N₃O₁₃Addition of 5 acetyl groups (C₂H₂O)[1][4]
Molecular Weight ~777.1 g/mol ~987.3 g/mol Calculated from formulas.
Appearance White crystalline powder[2]Expected to be a solid/crystalline powder.Common for organic intermediates[1].
Aqueous Solubility Very soluble in water[2].Predicted to be very low to insoluble.Acetyl groups reduce hydrogen bonding capacity.
Organic Solubility Sparingly soluble in methanol[2].Predicted to be soluble in DMSO, DMF, etc.NMR data for this compound is in DMSO-d6[1].

Safety & Handling Precautions

Before beginning any work, consult the Safety Data Sheet (SDS) for this compound provided by the supplier. If an SDS is not available, handle the compound with the caution appropriate for a novel chemical substance.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine powder.

  • Disposal: Dispose of all waste (unused compound, empty vials, contaminated consumables) in accordance with local, state, and federal regulations for chemical waste.

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. DMSO is selected as the solvent based on its broad-solvating capabilities for organic molecules and its use in the characterization of this compound[1].

Materials and Equipment
  • This compound solid powder (analytical standard grade or equivalent)

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined screw caps

  • Sterile, disposable serological pipettes or calibrated micropipettes with low-retention tips

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

  • 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)

  • Sterile Luer-lock syringes

Step-by-Step Methodology
  • Pre-Equilibration: Allow the sealed container of this compound and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture, which is critical for long-term stability.

  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 2 mL of a 100 mM (0.1 M) stock: Mass (mg) = 0.1 mol/L × 0.002 L × 987.3 g/mol × 1000 mg/g = 197.46 mg

  • Weighing: Tare a clean, dry amber glass vial on the analytical balance. Carefully weigh the calculated mass of this compound directly into the vial. Record the exact mass.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For the example above, add 2.0 mL of DMSO.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, place the vial in a sonicator bath at room temperature for 5-10 minute intervals until the solid is fully dissolved. Avoid excessive heating of the solution.

    • A clear, homogenous solution should be obtained.

  • Sterilization (Optional): If the stock solution is intended for use in sterile cell culture applications, it must be filter-sterilized.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm PTFE syringe filter to the syringe.

    • Carefully dispense the solution through the filter into a new, sterile amber vial. This step also removes any residual micro-particulates.

  • Labeling and Aliquoting:

    • Clearly label the primary stock vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in appropriately sized microvials.

G start Start: Equilibrate Reagents to RT calc Calculate Required Mass (e.g., 197.46 mg for 2 mL of 100 mM) start->calc weigh Weigh Compound into Amber Vial calc->weigh add_dmso Add Anhydrous DMSO (e.g., 2.0 mL) weigh->add_dmso dissolve Dissolve: Vortex & Sonicate add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Remain filter Optional: Filter-Sterilize (0.22 µm PTFE filter) inspect->filter Clear aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Diagram 2: Workflow for this compound Stock Solution Preparation.

Preparation of Aqueous Working Solutions

This compound is not expected to be soluble in purely aqueous buffers. To prepare a working solution for biological assays, the DMSO stock must be serially diluted. It is crucial to never add buffer directly to the concentrated DMSO stock.

Key Principle: The final concentration of DMSO in the assay medium should be kept as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts.

Procedure:

  • Perform an intermediate dilution of your 100 mM DMSO stock into your desired aqueous buffer (e.g., PBS, cell culture media).

  • Add the small volume of DMSO stock into the larger volume of buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Visually inspect for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the concentration is too high for that specific buffer system, and a lower final concentration must be targeted.

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C for short-term (1-3 months) or -80°C for long-term (>3 months) .Low temperatures slow down potential degradation pathways.
Container Amber glass or polypropylene vials with secure caps.Protects from light, which can cause photodegradation of iodinated compounds[2][5]. Prevents solvent evaporation.
Freeze-Thaw Cycles Minimize. Use single-use aliquots.Repeated temperature changes can cause compound degradation and introduce moisture[6].
Desiccation Store vials in a container with desiccant.Anhydrous DMSO is hygroscopic; absorbing water can lead to compound precipitation upon freezing and compromise stability[7].

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound fails to dissolve completely in DMSO. Insufficient solvent volume; poor quality solvent; compound is not this compound.Re-verify calculations and mass. Use fresh, anhydrous DMSO. Gently warm the solution (to ~30-37°C) while mixing. If it still fails to dissolve, the compound's identity or purity should be verified.
Precipitate forms when diluting into aqueous buffer. The target concentration exceeds the aqueous solubility limit.Prepare a more dilute working solution. Increase the final percentage of DMSO slightly if the experimental system allows, but be mindful of solvent toxicity.
Stock solution appears cloudy or has crystals after thawing. Water may have been introduced into the DMSO stock.Centrifuge the vial to pellet the precipitate and use the supernatant (concentration will be lower than stated). It is best to prepare a fresh stock solution using anhydrous techniques.

References

  • Pitrè, D., & Felder, E. (1980). Development, chemistry, and physical properties of iopamidol and its analogues. Investigative Radiology, 15(6 Suppl), S301-9. (URL: [Link])

  • Japanese Pharmacopoeia (JP XIV). (n.d.). Official Monographs for Part I / Iopamidol. (URL: Provided via search, specific public URL not available)
  • Patel, K., et al. (2014). Preparation and evaluation of iopamidol parenteral formulation. International Journal of Advances in Pharmaceutics, 3(3). (URL: [Link])

  • U.S. Food and Drug Administration (FDA). (Revised 2011). ISOVUE® (Iopamidol Injection) Prescribing Information. (URL: [Link])

  • Bracco Imaging. (2017). PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65492, Iopamidol. (URL: [Link])

  • Daicel Pharma. (n.d.). Iopamidol Impurities Manufacturers & Suppliers. (URL: [Link])

  • Luly, J. R., et al. (2007). Process for the Preparation of Iopamidol. U.S.
  • Wikipedia. (n.d.). Iopamidol. (URL: [Link])

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Iopamidol. (URL: Available through USP subscription services)

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Application Note: High-Throughput Quantification of Pentaacetyliopamidol using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of Pentaacetyliopamidol in bulk drug substance and biological matrices. As a key derivative or potential impurity in the synthesis of iodinated contrast media like Iopamidol, accurate measurement of this compound is critical for quality control, impurity profiling, and pharmacokinetic analysis.[1] We provide detailed, step-by-step protocols for two primary analytical techniques: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and assay, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex biological samples.[2] The methodologies are grounded in established pharmacopeial standards and are designed for immediate implementation in research and drug development environments.[3][4]

Introduction: The Analytical Imperative for this compound

This compound is an acetylated derivative of the non-ionic, low-osmolar X-ray contrast agent, Iopamidol. Its structure, being significantly less polar than the parent compound due to the acetylation of five hydroxyl/amide groups, presents unique analytical challenges and necessities. The presence and quantity of this compound can be a critical quality attribute (CQA), indicating the completeness of a synthesis reaction or representing a specific impurity that must be controlled within strict limits set by regulatory bodies like the FDA and ICH.[5][6]

Therefore, access to reliable and validated quantitative methods is paramount for:

  • Process Chemistry: Monitoring reaction completion and optimizing synthesis pathways.

  • Quality Control (QC): Ensuring the purity of Active Pharmaceutical Ingredients (APIs) and finished drug products.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products to ensure product safety and efficacy.[7]

  • Pharmacokinetic (PK) Studies: Measuring the compound in biological fluids to understand its absorption, distribution, metabolism, and excretion (ADME) profile, should it be investigated as a metabolite or a new chemical entity.

This guide provides the foundational protocols to address these analytical needs with precision and confidence.

Method 1: Quantification by Reversed-Phase HPLC-UV

This method is ideal for the assay and purity determination of this compound in bulk substance and pharmaceutical formulations. It leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase.[6] The choice of a C18 column is causal; the acetylated, and thus more non-polar, nature of this compound results in strong retention, allowing for excellent separation from more polar starting materials or degradation products.

Experimental Protocol: HPLC-UV

a) Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.[8]

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance, volumetric flasks, pipettes.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water; Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid.[9]

b) Chromatographic Conditions: The conditions are adapted from established methods for related compounds and optimized for the higher hydrophobicity of this compound.[3][4]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeIndustry-standard for robust separation of pharmaceutical compounds. Smaller particle size enhances efficiency.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric AcidThe buffered aqueous phase controls the ionization state of any residual acidic/basic functional groups, ensuring reproducible retention times.
Mobile Phase B Acetonitrile (ACN)A strong organic solvent necessary to elute the highly retained, non-polar this compound from the C18 column.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 80% B; 15-18 min: 80% B; 18.1-20 min: 40% BA gradient is essential to ensure a sharp peak shape for the analyte while eluting any potential polar impurities early and strongly retained impurities later.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and improves peak shape and reproducibility.[3]
Detection UV at 240 nmThe tri-iodinated benzene ring core of the molecule provides strong UV absorbance at this wavelength, ensuring high sensitivity.[4]
Injection Volume 10 µLA typical injection volume to avoid column overloading while providing a sufficient mass for detection.

c) Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water and adjusting the pH to 3.0. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase (initial conditions, 40% ACN).

  • Sample Preparation (Test Solution, 100 µg/mL): Accurately weigh a portion of the bulk drug substance or formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of 50:50 ACN/water, sonicate for 10 minutes to dissolve, then dilute to volume. Filter an aliquot through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if it meets the criteria outlined in the table below.[3][10]

  • Analysis: Inject the blank (mobile phase), Working Standard Solution, and Test Solution into the chromatograph and record the chromatograms.

  • Calculation: Calculate the amount of this compound in the sample using the peak areas and the concentration of the standard.

d) System Suitability Criteria:

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and system.
HPLC Analysis Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Mobile Phase (Buffer & ACN) hplc HPLC Separation (C18 Column, Gradient) reagents->hplc Pump std_prep Prepare Standard (Stock & Working) sys_suit System Suitability (5x Standard Injection) std_prep->sys_suit sample_prep Prepare Sample (Weigh, Dissolve, Filter) inject Inject Blank, Standard, & Sample sample_prep->inject sys_suit->inject If Passes inject->hplc detect UV Detection (@ 240 nm) hplc->detect integrate Integrate Peaks detect->integrate calculate Calculate Concentration & Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification by LC-MS/MS

For applications requiring ultra-high sensitivity and selectivity, such as quantifying this compound in biological matrices (plasma, urine) or as a trace-level impurity, LC-MS/MS is the definitive technique.[11][12] The method combines the separating power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection of the analyte even in the presence of complex matrix interferences.[13]

Experimental Protocol: LC-MS/MS

a) Instrumentation and Reagents:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.[14]

  • Mass spectrometry data analysis software.

  • Nitrogen generator.

  • Sample preparation equipment (centrifuge, vortex mixer, SPE manifold).[15]

  • Reagents: LC-MS grade ACN, MeOH, and water; Formic Acid; Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

b) LC-MS/MS Conditions:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeA shorter column with smaller particles is used for faster analysis times (high-throughput) and compatibility with the fast scanning speeds of MS detectors.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that aids in the protonation of the analyte, making it amenable to positive mode ESI.[16]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 30% B; 0.5-3.0 min: 30% to 95% B; 3.0-3.5 min: 95% B; 3.6-4.0 min: 30% BA fast gradient is employed to ensure rapid elution and short run times, suitable for analyzing large batches of samples.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation without generating excessive backpressure.
Column Temperature 40 °CMaintains consistent retention times and peak shapes.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and semi-polar molecules. Positive mode is chosen to detect the protonated molecule [M+H]⁺.
MRM Transitions Precursor Ion (Q1): m/z 988.0 (Theoretical [M+H]⁺ for C₃₇H₄₂I₃N₃O₁₃)Product Ion (Q3): To be determined by infusion and fragmentation analysis (e.g., loss of an acetyl group)The precursor ion is the mass of the protonated parent molecule. The product ion is a specific fragment generated by collision-induced dissociation, ensuring specificity.
Source Parameters Capillary Voltage: 3500 V; Gas Temp: 350 °C; Gas Flow: 9 L/minThese parameters must be optimized for the specific instrument and analyte to achieve maximum signal intensity.

c) Step-by-Step Protocol (for Plasma Samples):

  • Sample Preparation (Protein Precipitation): This is a fast and effective method for cleaning up plasma samples.[11][14]

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to an HPLC vial for injection.

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma and processing them as described in step 1.

  • Analysis: Inject the processed blank plasma, calibration standards, and samples onto the LC-MS/MS system.

  • Data Processing: Quantify the analyte by constructing a calibration curve of the peak area ratio (Analyte/IS) versus concentration.

LC-MS/MS Analysis Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add Internal Standard (IS) plasma->add_is ppt Protein Precipitation (300 µL ACN) add_is->ppt centrifuge Centrifuge (14,000 x g) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject lc UHPLC Separation (Fast Gradient) inject->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms integrate Generate Chromatograms (Analyte & IS) ms->integrate curve Construct Calibration Curve (Area Ratio vs. Conc.) integrate->curve quantify Quantify Sample Concentration curve->quantify

Caption: Bioanalytical workflow for this compound by LC-MS/MS.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide comprehensive analytical solutions for the quantification of this compound. The HPLC method offers a robust, reliable, and cost-effective approach for routine quality control of bulk drug substances. The LC-MS/MS method delivers the superior sensitivity and selectivity required for trace-level analysis in complex biological matrices, making it indispensable for pharmacokinetic and impurity profiling studies. Both protocols are built upon established scientific principles and can be readily adapted and validated for specific laboratory needs, ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Iopamidol. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). USP31-NF26 S1, M41930: Iopamidol. Retrieved from [Link]

  • British Pharmacopoeia. (2025). Iopamidol Injection. Retrieved from [Link]

  • AxisPharm. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]

  • CORE. (n.d.). Preparation and evaluation of iopamidol parenteral formulation. Retrieved from [Link]

  • European Pharmacopoeia. (2008). Iopamidol (01/2008:1115 corrected 6.0). Retrieved from [Link]

  • MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • ResearchGate. (2025). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • Recent Approaches of "Impurity Profiling" in Pharmaceutical Analysis: A Review. (n.d.). Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Bhagwat A B., & Khedkar K.M. (2022). Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 135-143. Retrieved from [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). Retrieved from [Link]

  • ResearchGate. (2025). Sample Preparation Protocols for Protein Abundance, Acetylome, and Phosphoproteome Profiling of Plant Tissues. Retrieved from [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Retrieved from [Link]

  • CHIMIA. (n.d.). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Impurity Profiling-A Significant Approach in Pharmaceuticals. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

  • PMC - NIH. (n.d.). Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations. Retrieved from [Link]

  • Quantitation of Tapentadol by Liquid Chromatography: Tandem Mass Spectrometry. (2019). Methods in Molecular Biology. Retrieved from [Link]

  • Akademia Medycyny. (2017). Validation and modification of HPLC method for monitoring acetaminophen plasma concentrations in patients with chronic pancreatitis. Retrieved from [Link]

  • NIH. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • Ukaaz Publications. (n.d.). An overview of analytical methods for quantification of paracetamol. Retrieved from [Link]

  • Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. (n.d.). Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Analytical Methods in Pharmaceutical Sciences. Retrieved from [Link]

  • NIH. (n.d.). A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2022). An LC-MS/MS Method for Simultaneous Quantification of Paracetamol and Pamabrom in Human Plasma. Retrieved from [Link]

  • Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. (n.d.). Retrieved from [Link]

  • Zenodo. (2017). RP-HPLC method development and validation for simultaneous estimation of paracetamol and n. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling of Pentaacetyliopamidol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pentaacetyliopamidol is a derivative of Iopamidol, a well-established non-ionic, low-osmolar iodinated contrast agent.[1] The addition of five acetyl groups to the Iopamidol structure results in the chemical formula C27H32I3N3O13.[2] While Iopamidol is extensively used in clinical radiology, this compound is primarily encountered in research and development settings, particularly in the synthesis and analysis of Iopamidol impurities and derivatives.[3] The unique chemical structure of this compound necessitates a detailed understanding of its properties to ensure safe handling and accurate experimental outcomes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safety and handling protocols for this compound. The protocols are grounded in the established safety profile of the parent compound, Iopamidol, with additional considerations for the acetylated nature of this specific derivative.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment can be formulated based on the known hazards of its parent compound, Iopamidol, and general principles of handling acetylated organic molecules.

Primary Hazards:

  • Respiratory and Skin Irritation: Similar to other powdered chemicals, this compound dust may cause respiratory irritation. Direct contact with the skin may lead to irritation or allergic reactions in sensitive individuals.

  • Eye Irritation: The compound can cause serious eye irritation upon contact.

  • Toxicity: While Iopamidol itself has a well-characterized safety profile in clinical use, the toxicological properties of this compound are not extensively documented.[4] It is prudent to handle it as a substance with potential toxicity.

  • Combustibility: As a solid organic compound, this compound is likely combustible and may form explosive dust clouds in air if handled improperly.[5]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C27H32I3N3O13PubChem[2]
Molecular Weight 987.3 g/mol PubChem[2]
Appearance Assumed to be a solid powderGeneral chemical knowledge
Solubility To be determined experimentallyN/A

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure to this compound.

PPE Workflow Diagram

PPE_Workflow cluster_entry Entry into Controlled Area Start Assess Risks for the Planned Procedure LabCoat Don a clean, buttoned lab coat Start->LabCoat Step 1 Goggles Wear tightly fitting safety goggles LabCoat->Goggles Step 2 Gloves Wear chemically resistant gloves (e.g., nitrile) Goggles->Gloves Step 3 Respirator If handling powder outside a fume hood, wear a NIOSH-approved respirator Gloves->Respirator Step 4 (as needed)

Caption: Required Personal Protective Equipment workflow before handling this compound.

Handling and Storage Protocols

General Handling
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust formation and inhalation.[6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5]

  • Static Discharge: Use non-sparking tools and ensure proper grounding to prevent fire caused by electrostatic discharge, especially when handling larger quantities of powder.[6]

Storage
  • Container: Store this compound in a tightly sealed, properly labeled container.[6]

  • Conditions: Keep the container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5][6]

  • Moisture: Protect the compound from moisture.[7]

Emergency Procedures

Spills
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For minor spills, use a high-efficiency vacuum cleaner with a HEPA filter to collect the spilled material.[6] For larger spills, wear appropriate PPE and gently sweep up the material, dampening with water to prevent dusting.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Place all contaminated materials in a sealed container for proper disposal.

First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water.[5] If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5] Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound. Researchers should adapt these protocols to their specific experimental needs.

Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements and should be determined beforehand.

  • Pre-weighing Preparation:

    • Ensure the analytical balance is clean and calibrated.

    • Place a weigh boat on the balance and tare.

  • Weighing the Compound:

    • Inside a chemical fume hood, carefully transfer the desired amount of this compound powder to the weigh boat.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed powder to an appropriate volumetric flask.

    • Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the powder.

    • Once dissolved, add the solvent to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Label the flask with the compound name, concentration, solvent, and date of preparation.

    • Store the solution under appropriate conditions (e.g., protected from light, refrigerated).

Workflow for Stock Solution Preparation

Stock_Solution_Workflow Start Start: Prepare Stock Solution Weigh Weigh this compound in a fume hood Start->Weigh Transfer Transfer to a volumetric flask Weigh->Transfer Dissolve Add solvent and dissolve Transfer->Dissolve Dilute Dilute to the final volume Dissolve->Dilute Mix Mix thoroughly Dilute->Mix Label Label and store appropriately Mix->Label End End Label->End

Caption: Step-by-step workflow for preparing a this compound stock solution.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be treated as chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Conclusion

The safe handling of this compound is paramount for protecting laboratory personnel and ensuring the integrity of research data. By adhering to these protocols, researchers can minimize risks and create a safe working environment. It is imperative to consult the most current safety information and institutional guidelines before commencing any work with this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (2024, April 15). IOPAMIDOL INJECTION, USP. DailyMed. Retrieved from [Link]

  • Drugs.com. (2025, April 10). Iopamidol: Key Safety & Patient Guidance. Retrieved from [Link]

  • Ethiopian Food and Drug Authority. (n.d.). Iopamidol-Injection-USP-370-mg-I-mL-PAMIDOL-370-UNIQUE-PHARMACEUTICAL-LABORATORIES.pdf. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Iopamidol synthesis and preparation of iopamidol synthesis intermediate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of 131 I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent. Retrieved from [Link]

  • American Society of Radiologic Technologists. (n.d.). Safety Considerations In Contrast Media Handling And Administration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iopamidol. PubChem. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). Large scale synthesis of high purity iopamidol. Retrieved from [Link]

  • Ministry of Health, Saudi Arabia. (n.d.). Protocols on the Safe Use of Contrast Media in Radiology Departments. Retrieved from [Link]

  • Delta Med SpA. (n.d.). Contrast media: AIFA's reminder on precautions to be taken. Retrieved from [Link]

  • Medscape. (2024, February 10). Contrast Medium Reactions Treatment & Management. Retrieved from [Link]

  • Cheméo. (n.d.). Palmidrol (CAS 544-31-0) - Chemical & Physical Properties. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Iopamidol Derivatives for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Iodinated Contrast Media for Therapeutic Delivery

Iopamidol, a non-ionic, water-soluble iodinated contrast agent, has a long-standing safety and efficacy profile in clinical diagnostics for enhancing the visibility of internal structures in X-ray-based imaging.[1][2][3] Its inherent biocompatibility, high water solubility, and rapid renal clearance make it an intriguing, yet underexplored, scaffold for the development of targeted drug delivery systems.[2] By chemically modifying the core Iopamidol structure, we can introduce functional groups suitable for covalent drug attachment, transforming a diagnostic agent into a therapeutic carrier. This guide provides a comprehensive overview of the principles, methodologies, and protocols for utilizing a functionalized Iopamidol derivative, which we will term "Functionalized Iopamidol," as a platform for targeted drug delivery. We will explore its conjugation to a model therapeutic agent, formulation into a nanoparticle delivery system, and the essential in vitro characterization required to validate its potential.

The core concept rests on leveraging the physicochemical properties of the iodinated backbone to create a theranostic agent—a compound that can both deliver a therapeutic payload and, due to its iodine content, potentially be visualized using computed tomography (CT).[4][5] This dual functionality offers exciting prospects for monitoring drug biodistribution and therapeutic response in real-time.

Part 1: Principles of Iopamidol-Based Drug Carrier Design

The transformation of Iopamidol from a contrast agent to a drug carrier hinges on strategic chemical modifications. The hydroxyl groups on the Iopamidol molecule present ideal sites for derivatization to introduce functionalities amenable to bioconjugation.

Rationale for Functionalization

To conjugate a therapeutic drug, the Iopamidol molecule must be "activated" with a functional group that can react specifically and efficiently with a complementary group on the drug molecule. Common strategies involve introducing a terminal carboxyl, amine, or thiol group. For this guide, we will focus on creating a carboxylated Iopamidol derivative, a versatile precursor for amide bond formation, one of the most stable and common linkages in bioconjugation.[6][7]

Targeting Strategies: From Passive to Active Delivery

A key advantage of nanoparticle-based drug delivery is the ability to control where the drug accumulates in the body.[8][9]

  • Passive Targeting: This strategy relies on the Enhanced Permeability and Retention (EPR) effect.[8] Tumor vasculature is often leaky, with poorly formed blood vessels that have gaps between endothelial cells. Nanoparticles of a certain size (typically 50-200 nm) can pass through these gaps and accumulate in the tumor tissue.[10][11] Because tumors also have poor lymphatic drainage, the nanoparticles are retained, leading to a higher local concentration of the therapeutic agent.

  • Active Targeting: To enhance specificity, the surface of the drug-carrier conjugate can be decorated with ligands that bind to receptors overexpressed on cancer cells.[6][10] This could include antibodies, peptides, or small molecules, turning the nanoparticle into a "smart bomb" that seeks out its target.[9]

Drug Release Mechanisms

For the therapeutic to be effective, it must be released from the carrier at the target site.[12] This can be achieved through various linker chemistries:[]

  • Cleavable Linkers: These are designed to break under specific physiological conditions found in the tumor microenvironment, such as lower pH or the presence of certain enzymes.[10][]

  • Non-Cleavable Linkers: These linkers are stable, and the drug is released only after the entire conjugate is internalized by the target cell and the carrier molecule is degraded within the cell's lysosomes.[][14]

The choice of linker is critical and depends on the drug's mechanism of action and the desired therapeutic outcome.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, formulation, and characterization of an Iopamidol-based drug delivery system.

Protocol 2.1: Synthesis of a Carboxylated Iopamidol Derivative

This protocol describes the modification of Iopamidol to introduce a carboxylic acid group, creating a versatile intermediate for drug conjugation. The reaction involves the esterification of one of Iopamidol's hydroxyl groups with succinic anhydride.

Materials:

  • Iopamidol

  • Succinic anhydride

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve Iopamidol (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add pyridine (2 equivalents) to the solution, followed by succinic anhydride (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by adding 1 M HCl. Extract the product into a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove unreacted succinic anhydride and acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the carboxylated Iopamidol derivative by column chromatography.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Iopamidol Functionalization and Drug Conjugation

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Drug Conjugation Iopamidol Iopamidol CarboxylatedIopamidol Carboxylated Iopamidol Derivative Iopamidol->CarboxylatedIopamidol Pyridine, DMF SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->CarboxylatedIopamidol IopamidolDrugConjugate Iopamidol-Drug Conjugate CarboxylatedIopamidol->IopamidolDrugConjugate TherapeuticDrug Therapeutic Drug (with -NH2 group) TherapeuticDrug->IopamidolDrugConjugate EDC_NHS EDC/NHS Coupling Agents EDC_NHS->IopamidolDrugConjugate

Caption: Workflow for creating an Iopamidol-drug conjugate.

Protocol 2.2: Conjugation of a Model Drug (e.g., Doxorubicin) to Carboxylated Iopamidol

This protocol details the covalent attachment of an amine-containing drug, such as Doxorubicin (DOX), to the carboxylated Iopamidol derivative via amide bond formation using carbodiimide chemistry.[6][7]

Materials:

  • Carboxylated Iopamidol derivative (from Protocol 2.1)

  • Doxorubicin hydrochloride (DOX)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Activation of Carboxyl Group: Dissolve the carboxylated Iopamidol derivative (1 equivalent) in anhydrous DMSO. Add EDC (1.5 equivalents) and NHS (1.2 equivalents). Stir the mixture at room temperature for 4 hours to form the NHS-ester intermediate.

  • Drug Addition: In a separate vial, dissolve DOX (1.1 equivalents) and TEA (2 equivalents) in anhydrous DMSO. Add this solution dropwise to the activated Iopamidol derivative solution.

  • Conjugation Reaction: Allow the reaction to proceed in the dark at room temperature for 48 hours.

  • Purification: Purify the Iopamidol-DOX conjugate by extensive dialysis against deionized water for 72 hours to remove unreacted drug and coupling agents.

  • Lyophilization: Freeze-dry the purified conjugate to obtain a solid powder.

  • Characterization: Confirm the successful conjugation using UV-Vis spectroscopy (to quantify DOX loading) and HPLC. The drug-to-carrier ratio can be determined spectroscopically.[15]

Protocol 2.3: Formulation of Iopamidol-Drug Conjugate into Liposomes

Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic compounds, improving their stability and pharmacokinetic profiles.[10][][17] This protocol describes the formulation of the Iopamidol-DOX conjugate into liposomes using the thin-film hydration method.

Materials:

  • Iopamidol-DOX conjugate

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Chloroform and Methanol mixture (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve DPPC, cholesterol, and DSPE-PEG(2000) (in a molar ratio of e.g., 55:40:5) in the chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a PBS solution containing the Iopamidol-DOX conjugate. This process encapsulates the conjugate within the aqueous core of the liposomes.[17][18]

  • Vesicle Formation: Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles.

  • Size Extrusion: Subject the liposome suspension to multiple extrusions through a 100 nm polycarbonate membrane to produce unilamellar vesicles of a uniform size.

  • Purification: Remove any unencapsulated conjugate by size exclusion chromatography or dialysis.

  • Characterization:

    • Size and Zeta Potential: Determine the particle size, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).[19]

    • Encapsulation Efficiency: Quantify the amount of encapsulated drug by lysing the liposomes with a detergent and measuring the drug concentration using UV-Vis spectroscopy.

Liposomal Formulation and Characterization Workflow

G cluster_0 Liposome Formulation cluster_1 Characterization Lipids Lipids (DPPC, Cholesterol) + DSPE-PEG(2000) ThinFilm Thin Lipid Film Lipids->ThinFilm Rotary Evaporation Conjugate Iopamidol-Drug Conjugate Hydration Hydration & Vortexing Conjugate->Hydration ThinFilm->Hydration Extrusion Extrusion (100 nm) Hydration->Extrusion PurifiedLiposomes Purified Liposomes Extrusion->PurifiedLiposomes Purification DLS Dynamic Light Scattering (DLS) PurifiedLiposomes->DLS UVVis UV-Vis Spectroscopy PurifiedLiposomes->UVVis Results Size Zeta Potential Encapsulation Efficiency DLS->Results UVVis->Results

Caption: Workflow for liposomal formulation and characterization.

Part 3: In Vitro Evaluation Protocols

After successful formulation, the drug delivery system must be evaluated for its performance in a controlled laboratory setting.[20]

Protocol 3.1: In Vitro Drug Release Study

This assay measures the rate at which the drug is released from the liposomes over time, which is crucial for predicting its in vivo behavior.[21][22] The dialysis bag method is commonly used for nanoparticle formulations.[23][24]

Materials:

  • Liposomal Iopamidol-DOX formulation

  • Dialysis tubing (appropriate MWCO)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator at 37°C

Procedure:

  • Sample Preparation: Place a known amount of the liposomal formulation into a dialysis bag.

  • Dialysis: Immerse the sealed bag in a larger volume of release buffer.

  • Incubation: Place the setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a sample from the release buffer outside the bag and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the amount of released DOX in the samples using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

Quantitative Data Summary
ParameterTarget ValueMethod
Particle Size 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency > 80%UV-Vis Spectroscopy
Drug Release at 24h (pH 7.4) < 20%Dialysis Method with UV-Vis
Drug Release at 24h (pH 5.5) > 60%Dialysis Method with UV-Vis
Protocol 3.2: Cellular Uptake and Cytotoxicity Assays

These assays are fundamental for assessing the biological activity of the drug delivery system.[25][26]

Cellular Uptake Assay (Flow Cytometry): This protocol quantifies the internalization of the drug delivery system by cancer cells.[27][28]

  • Cell Culture: Plate target cancer cells (e.g., MCF-7 breast cancer cells) in 12-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the liposomal Iopamidol-DOX formulation, free DOX, and a vehicle control at equivalent DOX concentrations.

  • Incubation: Incubate for various time points (e.g., 1, 4, 12 hours).

  • Harvesting: Wash the cells with ice-cold PBS to remove non-internalized particles, then detach the cells using trypsin.

  • Analysis: Analyze the intracellular fluorescence of DOX using a flow cytometer. Higher fluorescence intensity indicates greater cellular uptake.[29]

Cytotoxicity Assay (MTT Assay): This assay measures the extent to which the formulation kills cancer cells.[25]

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the liposomal formulation, free drug, and controls.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability percentage and determine the IC50 value (the concentration of drug required to inhibit the growth of 50% of cells).[27]

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the development and preclinical evaluation of Iopamidol-based targeted drug delivery systems. The inherent properties of the iodinated backbone offer a unique opportunity to create theranostic agents that can be tracked in vivo. Future work should focus on optimizing formulation parameters, exploring different drug payloads and targeting ligands, and ultimately, progressing these novel systems towards in vivo studies to assess their therapeutic efficacy and safety in relevant animal models. The transformation of a diagnostic agent into a targeted therapeutic platform represents a significant step forward in personalized medicine.

References

  • Utilizing in vitro drug release assays to predict in vivo drug retention in micelles - PubMed. (2022, April 25).
  • Liposome Encapsulation Services for Drugs Delivery - BOC Sciences.
  • Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. (2023, August 18).
  • Custom Drug Conjugation Services - Bioconjugation - BOC Sciences.
  • Fractionation and Characterization of a Conjugate between a Polymeric Drug-Carrier and the Antitumor Drug Camptothecin | Bioconjugate Chemistry - ACS Publications.
  • Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC - NIH.
  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (2024, May 24).
  • Liposome Encapsulated Small Molecule Development Service - Creative Biolabs.
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of Pentaacetyliopamidol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pentaacetyliopamidol is a penta-acetylated derivative of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent.[1][2] The acetylation of the hydroxyl groups in Iopamidol to form this compound significantly alters its physicochemical properties, most notably reducing its aqueous solubility. This is due to the replacement of hydrophilic hydroxyl groups with more hydrophobic acetyl groups.[3][4] This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this compound for their experiments. By understanding the underlying principles and employing the strategies outlined below, you can overcome these solubility issues and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The poor aqueous solubility of this compound is a direct result of its chemical structure. Iopamidol, the parent compound, achieves its high water solubility through the presence of multiple hydrophilic hydroxyl (-OH) groups.[5] The process of creating this compound involves acetylating these hydroxyl groups, replacing them with acetyl (-COCH₃) groups.[6] This modification significantly increases the lipophilicity and reduces the hydrogen bonding capability of the molecule with water, leading to a substantial decrease in aqueous solubility.[3][4]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Given its increased lipophilicity, this compound is expected to be more soluble in organic solvents than in water. For initial attempts, consider using polar aprotic solvents such as:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

It's crucial to start with small quantities and assess solubility before preparing larger stock solutions. For in vivo studies, the concentration of these organic solvents must be minimized to avoid toxicity.[7]

Q3: Can I use co-solvents to improve the solubility of this compound in aqueous solutions?

A3: Yes, using a co-solvent system is a common and effective strategy for dissolving poorly soluble compounds.[8] This involves first dissolving the this compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then slowly adding this solution to the aqueous buffer with vigorous stirring. Common co-solvents for creating aqueous formulations include:

  • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400

  • Propylene Glycol

  • Ethanol

The final concentration of the organic co-solvent should be kept as low as possible, especially for cell-based assays or animal studies, to avoid artifacts and toxicity.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: The compound does not dissolve in the chosen organic solvent.

Possible Cause: The selected solvent may not have the appropriate polarity to solubilize this compound effectively.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small, known amount of this compound in a range of solvents with varying polarities. A suggested list is provided in the table below.

  • Gentle Heating: For some solvent systems, gentle warming (e.g., to 37-40°C) can increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation. Always monitor the stability of the compound under these conditions.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the dissolution process.

Table 1: Recommended Solvents for Initial Solubility Screening of this compound

Solvent ClassSpecific SolventsExpected SolubilityNotes
Polar Aprotic DMSO, DMF, THFHighGood starting points for creating stock solutions.
Polar Protic Ethanol, MethanolModerate to LowMay be useful as co-solvents in aqueous formulations.
Less Polar Acetone, Ethyl AcetateModerateMay be useful in specific analytical applications.
Non-Polar Dichloromethane, ChloroformModerate to HighUseful for certain extraction and purification steps.
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris BufferVery LowNot recommended for direct dissolution.
Issue 2: The compound precipitates when the organic stock solution is added to an aqueous buffer.

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, leading to precipitation.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final desired concentration of this compound in the aqueous medium.

  • Optimize the Co-solvent Percentage: Increase the percentage of the organic co-solvent in the final aqueous solution. However, be mindful of the tolerance of your experimental system to the co-solvent.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, can help to create micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility in the aqueous phase.[8][9]

  • pH Adjustment: While this compound is a neutral molecule and its solubility is not expected to be significantly pH-dependent, the pH of the aqueous buffer can influence the stability of the formulation. It is good practice to maintain a consistent pH.

Issue 3: Inconsistent results are observed in biological assays.

Possible Cause: Poor solubility and potential precipitation of this compound in the assay medium can lead to variable and inaccurate results.

Troubleshooting Steps:

  • Visual Inspection: Before conducting your assay, visually inspect your final formulation under a microscope to ensure there is no visible precipitate.

  • Pre-solubility Assessment in Assay Medium: Determine the kinetic solubility of this compound directly in your final assay medium.[10] This will provide a more accurate understanding of its solubility under the actual experimental conditions.

  • Formulation Optimization: Consider more advanced formulation strategies if simple co-solvent systems are insufficient. These can include:

    • Lipid-based formulations: Encapsulating this compound in liposomes or nanoemulsions can improve its delivery and bioavailability in biological systems.[11][12][13]

    • Solid dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate.[14][15][16] This is a more advanced technique typically used in pharmaceutical development.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate glassware (e.g., glass vial)

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a clean, dry glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the maximum concentration of this compound that can be maintained in a specific aqueous buffer without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader or other analytical instrument for quantification (e.g., HPLC-UV)

  • Centrifuge with a plate rotor

Procedure:

  • Add a fixed volume of the aqueous buffer to each well of a 96-well plate.

  • Create a serial dilution of the this compound stock solution in DMSO.

  • Add a small, equal volume of each dilution of the stock solution to the corresponding wells of the buffer-containing plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate.

  • Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., by measuring UV absorbance at a predetermined wavelength or by HPLC).

  • The highest concentration at which no precipitation is observed is the kinetic solubility.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility of This compound solvent_screen Step 1: Systematic Solvent Screening (DMSO, DMF, THF, etc.) start->solvent_screen dissolved Does it dissolve? solvent_screen->dissolved stock_prep Prepare Concentrated Stock Solution dissolved->stock_prep Yes heat_sonicate Apply Gentle Heat or Sonication dissolved->heat_sonicate No aq_dilution Step 2: Dilute Stock into Aqueous Buffer stock_prep->aq_dilution precipitate Does it precipitate? aq_dilution->precipitate success Success: Homogeneous Aqueous Formulation precipitate->success No optimize_cosolvent Optimize Co-solvent Concentration precipitate->optimize_cosolvent Yes re_evaluate Re-evaluate Formulation optimize_cosolvent->re_evaluate use_surfactant Add Surfactant (e.g., Tween® 80) advanced_formulation Consider Advanced Formulation Strategies (Liposomes, Solid Dispersions) use_surfactant->advanced_formulation If still fails use_surfactant->re_evaluate re_evaluate->success Success re_evaluate->use_surfactant Failure dissolved2 Does it dissolve? heat_sonicate->dissolved2 dissolved2->stock_prep Yes dissolved2->advanced_formulation No

Caption: A troubleshooting workflow for addressing the poor solubility of this compound.

References

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. Retrieved from [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • NIH. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Pharmaceutical Processing World. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Processing World. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • Hovione. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Hovione. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Retrieved from [Link]

  • PubMed. (1980). Development, chemistry, and physical properties of iopamidol and its analogues. PubMed. Retrieved from [Link]

  • PubMed. (1983). Isomeric purity and supersaturation of iopamidol. PubMed. Retrieved from [Link]

  • Google Patents. (2007). Process for the Preparation of Iopamidol. Google Patents.
  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Iopamidol. Japanese Pharmacopoeia. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties Of Water-Soluble Contrast Media. ResearchGate. Retrieved from [Link]

  • BioResources. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources. Retrieved from [Link]

  • ACS Publications. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Springer. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Springer. Retrieved from [Link]

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Technical Support Center: Optimizing Pentaacetyliopamidol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pentaacetyliopamidol. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this critical intermediate in the synthesis of Iopamidol. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and FAQs to address the specific challenges encountered in the laboratory.

Introduction: The Central Role of this compound

Iopamidol is a non-ionic, water-soluble iodinated contrast agent essential for modern diagnostic imaging.[1] Its synthesis is a multi-step process where the formation and purity of key intermediates are paramount for the quality and yield of the final active pharmaceutical ingredient (API).[2] this compound serves as a crucial, fully protected intermediate. The strategic acetylation of the primary amino group and the four hydroxyl groups of its precursor, 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenecarboxamide, is a critical step.

Optimizing the yield of this compound is not merely about process efficiency; it directly impacts the impurity profile of the final Iopamidol product. Incomplete reactions or side reactions at this stage can lead to a cascade of impurities that are often difficult and costly to remove.[3] This guide provides in-depth solutions to common challenges in this synthesis.

The Synthetic Pathway: A Visual Overview

The synthesis of Iopamidol from its tri-iodinated core involves a critical acylation/acetylation step to form the protected intermediate, followed by selective hydrolysis. Understanding this workflow is the first step to troubleshooting and optimization.

G A 5-Amino-N,N'-bis[2-hydroxy-1- (hydroxymethyl)ethyl]-2,4,6-triiodo- 1,3-benzenecarboxamide (Precursor) B Acylation / Acetylation (+ Acetylating Agents, e.g., Acetic Anhydride, (S)-2-(acetoxy)propionyl chloride) A->B Step 1 C This compound (Fully Protected Intermediate) B->C Desired Reaction F Impurity Formation (Partially Acetylated Species, O-Acylation Products) B->F Side Reactions D Selective Hydrolysis (Base-catalyzed) C->D Step 2 E Iopamidol (Final Product) D->E Final Step

Caption: General synthesis workflow for Iopamidol, highlighting the formation of the this compound intermediate.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is consistently low. What are the primary causes and how can I address them?

A1: A low yield of this compound is a common issue stemming from several potential root causes. A systematic approach is required to diagnose and resolve the problem.

  • Causality: The primary culprits for low yield are incomplete reactions, competing side reactions, and product degradation during workup. Preferential acylation of the more reactive hydroxyl groups over the intended amino group can lead to a mixture of products and waste of expensive chiral reactants.[4]

  • Troubleshooting Workflow:

G Start Low Yield Observed Check1 Analyze Reaction Mixture (TLC, HPLC) for Unreacted Starting Material Start->Check1 Action1 Incomplete Reaction: • Increase reaction time/temp • Optimize stoichiometry of  acetylating agent • Check solvent purity (e.g., water content) Check1->Action1 High Amount Check2 Analyze for Multiple Spots/ Peaks Indicating Side Products Check1->Check2 Low Amount Path1_Yes Yes Path1_No No End Yield Improved Action1->End Action2 Side Reactions: • Lower reaction temperature • Investigate alternative acetylating agents • Use protecting groups for hydroxyls [8, 9] Check2->Action2 Significant Check3 Assess Workup & Purification Procedure for Product Loss Check2->Check3 Minimal Path2_Yes Yes Action2->End Action3 Mechanical/Degradation Loss: • Optimize crystallization solvent/temp • Minimize transfer steps • Ensure pH control during workup Check3->Action3 Confirmed Path3_Yes Yes Action3->End

Caption: Systematic troubleshooting workflow for diagnosing the cause of low yield.

  • Actionable Protocol:

    • Reaction Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[1] Track the disappearance of the starting material and the appearance of the desired product and any major impurities.

    • Stoichiometry Control: Carefully control the molar ratio of the acetylating agent. An insufficient amount will lead to incomplete acetylation, while a large excess can promote unwanted side reactions. Start with a ratio guided by literature and optimize based on your monitoring results.[5]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions can lead to temperature spikes, favoring impurity formation.

Q2: My product is contaminated with significant impurities, particularly partially acetylated species. How can these be minimized?

A2: The formation of impurities is a direct competitor to your desired reaction and significantly complicates purification. The key is to control the reaction kinetics and selectivity.

  • Causality: The precursor molecule has multiple reactive sites (one amino group and four hydroxyl groups) with different reactivities. Without optimized conditions, you will inevitably generate a mixture of mono-, di-, tri-, and tetra-acetylated species. These process-related impurities are a primary challenge in Iopamidol synthesis.[2][3]

  • Mitigation Strategies:

    • Solvent Choice: The reaction solvent plays a critical role. Aprotic polar solvents like N,N-dimethylacetamide (DMAc) are often used.[6] The solvent must effectively dissolve the starting materials without participating in side reactions. Ensure the solvent is anhydrous, as water can consume the acetylating agent.

    • Controlled Addition: Add the acetylating agent (e.g., acetic anhydride or (S)-2-(acetoxy)propionyl chloride) slowly to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the agent, favoring the most reactive sites first and allowing for more controlled acetylation.

    • Use of Protecting Groups: An advanced strategy involves the use of protecting groups for the hydroxyl functions. For instance, reacting the precursor with phenylboronic acid can form a boronic ester, protecting the hydroxyl groups.[6] This allows for the selective acylation of the amino group, after which the protecting group can be removed. This method can significantly reduce the formation of O-acetylated impurities.

Q3: I'm struggling with product isolation and purification, leading to significant yield loss. What are the best practices?

A3: Effective purification is crucial for achieving both high yield and high purity. Crystallization is the most common method for isolating intermediates in pharmaceutical synthesis.[7]

  • Causality: this compound, being a more nonpolar intermediate than its precursor or the final Iopamidol, has different solubility characteristics. Poor choice of solvent, improper cooling rates, or insufficient washing can lead to either incomplete precipitation (low yield) or co-precipitation of impurities (low purity).

  • Optimized Purification Protocol:

    • Quenching: After the reaction is complete (as confirmed by HPLC), quench the excess acetylating agent, often by adding a controlled amount of an alcohol like methanol or isopropanol.[5]

    • Precipitation/Crystallization: The product is typically precipitated by adding the reaction mixture to an anti-solvent, such as water or an alcohol/water mixture. The choice of anti-solvent is critical and should be optimized to maximize the recovery of the desired product while leaving impurities in the solution.

    • Washing: Wash the filtered product cake thoroughly with an appropriate solvent to remove residual starting materials and soluble impurities. The wash solvent should be one in which the product has very low solubility.

    • Drying: Dry the final product under vacuum at a controlled temperature to remove residual solvents without causing product degradation.

Frequently Asked Questions (FAQs)

  • Q: What is the impact of temperature and reaction time on yield?

    • A: Temperature and time are inversely related. Higher temperatures can shorten reaction times but often increase the rate of side reactions, leading to a less pure product.[8] The optimal condition is a trade-off, which should be determined empirically for your specific scale and setup by monitoring the reaction profile. A typical approach is to run the reaction at a moderate temperature (e.g., 30-50°C) until HPLC analysis shows >99% conversion of the starting material.

  • Q: Which analytical techniques are essential for this synthesis?

    • A: HPLC is indispensable for monitoring reaction progress and determining the purity of the final product.[9] NMR (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural confirmation of the intermediate and for identifying unknown impurities.[1][10]

  • Q: How can I improve the overall process to be more cost-effective and environmentally friendly?

    • A: Optimizing the yield, as discussed, is the most direct way to improve cost-effectiveness. Additionally, consider strategies for solvent recovery and reuse. The use of catalytic methods, where applicable, can reduce the need for stoichiometric reagents.[4] Exploring flow chemistry setups can also offer benefits in terms of safety, control, and efficiency for large-scale production.[11]

Data Summary: Impact of Key Parameters

The following table summarizes the general effects of key process parameters on the synthesis of the acetylated intermediate. Specific values should be optimized in the laboratory.

ParameterLow Value/ConditionHigh Value/ConditionImpact on Yield & Purity
Temperature Slower reaction rateFaster reaction, risk of side reactionsTrade-off: Moderate temperature is often optimal.
Reaction Time Incomplete reactionPotential for product degradationOptimize: Monitor via HPLC to determine endpoint.
Acetylating Agent Stoichiometry Incomplete acetylationIncreased O-acetylation & impuritiesCritical: Requires precise control for high selectivity.
Water Content in Solvent Low (Anhydrous)HighCrucial: Water consumes the acetylating agent, reducing yield.

References

  • The Genesis of Impurities in Iopamidol Synthesis: A Technical Deep-Dive. Benchchem.
  • Iopamidol Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol.
  • CN105272899A - Novel compound and method for synthesizing iopamidol impurity D, impurity F, impurity G and impurity J by means of novel compound.
  • Iopamidol synthesis and preparation of iopamidol synthesis intermediate.
  • Synthesis of 131 I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent.
  • RU2657238C2 - Process for preparation of iopamidol.
  • PROCESS FOR THE PREPARATION OF IOPAMIDOL - P
  • CN115010617A - Preparation method of iopamidol.
  • Large scale synthesis of high purity iopamidol.
  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation.
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by c
  • From circular synthesis to material manufacturing: advances, challenges, and future steps for using flow chemistry in novel appl. IRIS .

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Technical Support Center: Navigating In Vivo Studies with Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for common issues encountered during in vivo studies of poorly soluble compounds, exemplified by the hypothetical molecule Pentaacetyliopamidol (referred to herein as Compound X). Our goal is to equip you with the expertise and practical solutions to overcome challenges in formulation, stability, and administration, ensuring the integrity and success of your preclinical research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced when working with poorly soluble compounds in vivo.

Q1: My poorly soluble compound (Compound X) shows excellent in vitro efficacy but fails to demonstrate activity in vivo. What is the likely cause?

A1: This is a classic and frequent challenge in drug development. The discrepancy between in vitro and in vivo results for poorly soluble compounds often stems from low bioavailability. In your in vitro assays, the compound is likely fully solubilized in the media, allowing for direct interaction with its target. However, upon administration in vivo (e.g., orally), the compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed into the bloodstream.[1][2] This results in sub-therapeutic concentrations at the target site, leading to a lack of efficacy. It is crucial to develop a formulation that enhances the solubility and dissolution rate of your compound in a physiologically relevant setting.

Q2: What are the initial steps to improve the solubility of Compound X for in vivo studies?

A2: A multi-pronged approach is often necessary for enhancing the solubility of a poorly soluble compound.[1] Here are the recommended initial strategies:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation to a level where the compound is in its more soluble ionized form can be effective. This may involve creating a salt form of the compound.[1]

  • Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of your compound. However, the choice and concentration of co-solvents must be carefully considered to avoid toxicity in animal models.

  • Formulation with Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous environments.[1]

Q3: I'm observing precipitation of Compound X immediately after intravenous injection. How can I prevent this?

A3: Precipitation upon intravenous (IV) injection is a critical issue that can lead to embolism and severe adverse events in animals. This often occurs when a compound formulated in a non-aqueous vehicle (like DMSO) is introduced into the aqueous environment of the bloodstream. To mitigate this:

  • Slower Infusion Rate: A slower infusion rate allows for more gradual dilution of the formulation in the blood, reducing the chances of rapid precipitation.

  • Use of Solubilizing Excipients: Incorporating excipients like cyclodextrins or using lipid-based formulations such as nano-emulsions or liposomes can help maintain the compound's solubility in the bloodstream.[1]

  • Pre-warming the Formulation: For some compounds, a slight increase in the temperature of the formulation (if it doesn't affect stability) can improve solubility.

Q4: How can I assess the stability of my Compound X formulation in biological fluids before starting my in vivo study?

A4: Assessing the stability of your formulation in relevant biological fluids is a crucial preliminary step. An ex vivo stability test can provide valuable insights.[3][4] A recommended approach is to incubate your formulation with plasma or serum from the animal species you will be using in your study. You can then monitor the concentration of your compound over time using an appropriate analytical method like HPLC. This will help you identify potential issues with degradation or precipitation before committing to a full in vivo experiment. Dynamic Light Scattering (DLS) can also be a powerful tool to evaluate the colloidal stability of nanoparticle formulations in biological fluids.[3][4]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance on overcoming more complex challenges with poorly soluble compounds.

Troubleshooting Guide 1: Developing a Robust Oral Formulation for Compound X

Problem: Compound X has very low oral bioavailability, leading to inconsistent and low exposure in pharmacokinetic studies.

Causality: The primary reason for low oral bioavailability of a poorly soluble compound is its limited dissolution in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state.

Solution Workflow:

G cluster_0 Formulation Development Workflow A Initial Solubility Screening B Select Formulation Strategy A->B Based on compound properties C Prepare Amorphous Solid Dispersion (ASD) B->C If suitable polymer identified D Prepare Lipid-Based Formulation (LBF) B->D If lipophilic E In Vitro Dissolution Testing C->E D->E F Assess Physical and Chemical Stability E->F If dissolution is improved G In Vivo Pharmacokinetic Study F->G If stable

Step-by-Step Protocol: Preparation of an Amorphous Solid Dispersion (ASD)

Amorphous solid dispersions (ASDs) are a powerful technique for improving the oral bioavailability of poorly soluble drugs.[2][5] In an ASD, the drug is dispersed in a polymeric carrier in an amorphous state, which has higher solubility and a faster dissolution rate than its crystalline form.

  • Polymer Selection:

    • Screen various polymers for their ability to form a stable amorphous dispersion with Compound X. Common polymers include HPMCAS, PVP/VA, and Soluplus®.[2]

    • Perform a supersaturation assay to identify polymers that can maintain a supersaturated concentration of Compound X.[5]

  • Preparation of the ASD (Solvent Evaporation Method):

    • Accurately weigh Compound X and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio).

    • Dissolve both components in a suitable solvent (e.g., methanol, acetone) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • Further dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization of the ASD:

    • Differential Scanning Calorimetry (DSC): To confirm that Compound X is in an amorphous state (absence of a melting peak).

    • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion.

    • In Vitro Dissolution Testing: Perform dissolution testing in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to compare the dissolution profile of the ASD with the crystalline drug.[6]

Parameter Crystalline Compound X Compound X ASD (1:3 with HPMCAS)
Aqueous Solubility < 0.1 µg/mL15 µg/mL
Dissolution Rate Very SlowRapid
Peak Concentration in FaSSIF 0.5 µg/mL12 µg/mL

Table 1: Example of improved properties of Compound X in an Amorphous Solid Dispersion.

Troubleshooting Guide 2: Addressing Toxicity and Adverse Events in In Vivo Studies

Problem: Administration of Compound X formulation leads to unexpected toxicity or adverse events in animal models, which were not predicted by in vitro toxicology assays.

Causality: The toxicity may not be from the compound itself but from the formulation excipients, or it could be a result of the compound's physicochemical properties causing issues at the site of administration (e.g., precipitation).

Solution Workflow:

G cluster_1 Toxicity Troubleshooting Workflow A Observe and Document Adverse Events B Review Formulation Components A->B C Administer Vehicle-Only Control Group B->C Isolate effect of vehicle D Reduce Excipient Concentration C->D If vehicle shows toxicity E Explore Alternative Formulation Strategies C->E If vehicle is safe, suspect drug-excipient interaction F Re-evaluate In Vivo Study Design D->F E->F

Step-by-Step Protocol: Investigating Formulation-Related Toxicity

  • Review Excipient Safety Data:

    • Thoroughly review the safety data for all excipients used in your formulation. Pay close attention to the concentration and route of administration.

    • Some excipients, while generally regarded as safe, can cause toxicity at high concentrations or when administered via certain routes.

  • Conduct a Vehicle-Only Control Study:

    • Administer the formulation vehicle (without Compound X) to a control group of animals.

    • Monitor this group for the same adverse events observed in the drug-treated group. This will help you determine if the toxicity is caused by the excipients.

  • Histopathological Examination:

    • If adverse events are observed, perform a histopathological examination of the relevant tissues (e.g., injection site, liver, kidneys) from both the drug-treated and vehicle-control groups.[7] This can provide crucial information about the nature and cause of the toxicity.

  • Reformulation with Safer Excipients:

    • If the vehicle is found to be toxic, reformulate Compound X using excipients with a better-established safety profile for the intended route of administration.

    • Consider reducing the number of excipients to the minimum necessary to achieve the desired formulation properties.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Vertex AI Search.
  • Colloidal stability of polymeric nanoparticles in biological fluids - PMC - NIH. (n.d.). Vertex AI Search.
  • Pharmacokinetics, Drug Interactions and Toxicity as Core Principles for Ensuring Safe Pharmacy Practice - Longdom Publishing. (n.d.). Vertex AI Search.
  • Critical issues in chiral drug analysis in biological fluids by high-performance liquid chromatography - PubMed. (n.d.). Vertex AI Search.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. (n.d.). Vertex AI Search.
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - MDPI. (n.g.). Vertex AI Search.
  • Colloidal stability of polymeric nanoparticles in biological fluids - ResearchGate. (n.d.). Vertex AI Search.
  • Soluplus®-Based Pharmaceutical Formulations: Recent Advances in Drug Delivery and Biomedical Applications - PMC - PubMed Central. (n.d.). Vertex AI Search.
  • In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - NIH. (n.d.). Vertex AI Search.

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Technical Support Center: Optimization of Pentaacetyliopamidol Incubation Time

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Pentaacetyliopamidol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing experimental incubation times. This compound is a specialized derivative of Iopamidol, a well-established non-ionic, water-soluble iodinated contrast agent.[1][2] The addition of five acetyl groups to the Iopamidol structure significantly alters its physicochemical properties, potentially affecting its stability, solubility, and interaction kinetics with biological targets.

Optimizing the incubation time is a critical step in any experimental protocol to ensure robust, reproducible, and meaningful results.[3] The goal is to identify a time window that maximizes the specific signal (e.g., binding, cellular uptake, or enzymatic reaction) while minimizing background noise and potential artifacts.[3][4] This guide provides a framework for understanding the key variables, troubleshooting common issues, and systematically determining the optimal incubation period for your specific application.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Iopamidol?

This compound is a derivative of Iopamidol where five of the hydroxyl (-OH) groups have been converted to acetyl (-OCOCH₃) groups. This chemical modification increases the molecule's lipophilicity (fat-solubility) and may alter its binding affinity, cell permeability, and metabolic stability compared to the parent Iopamidol compound.

Q2: Why is optimizing incubation time so important?

The duration of incubation directly impacts reaction kinetics.[5][6]

  • Too short: The reaction or binding may not reach equilibrium or completion, resulting in a weak signal and underestimation of the effect.

  • Too long: Can lead to increased non-specific binding, degradation of the compound or biological sample, potential cytotoxicity in cell-based assays, and signal saturation. The optimal time ensures the reaction has proceeded sufficiently to produce a strong, measurable signal without introducing these confounding factors.[3]

Q3: What are the primary factors influencing the optimal incubation time?

Several factors critically affect reaction and binding kinetics:

  • Temperature: Higher temperatures generally accelerate reaction rates, but can also lead to the degradation of reagents or biological samples.[7][8]

  • Concentration: The concentrations of this compound and its target substrate/receptor directly influence the rate of association.[6][9]

  • pH: The stability and activity of both the compound and the biological system are often pH-dependent.[7]

  • Assay System: The context of the experiment (e.g., cell-free enzymatic assay vs. live-cell imaging) will have fundamentally different kinetic profiles.

Q4: How do I start determining the optimal incubation time for my experiment?

The most effective method is to perform a time-course experiment .[3] This involves setting up identical experimental replicates and stopping the reaction or taking a measurement at several different time points. Plotting the signal versus time will reveal the kinetic profile of the interaction.

Section 2: Core Principles of Incubation Time Optimization

Understanding the kinetics of your experimental system is fundamental to successful optimization. The interaction between this compound and its target can be simplified into an association and dissociation process. The incubation period should be sufficient to allow this process to approach equilibrium, where the rate of association equals the rate of dissociation.

Key Kinetic Concepts
ParameterDescriptionImpact on Incubation Time
Association Rate (k_on_) The speed at which this compound binds to its target.A fast 'on-rate' may require a shorter incubation time.[5]
Dissociation Rate (k_off_) The speed at which the this compound-target complex falls apart.A slow 'off-rate' results in a more stable complex, allowing for more flexible incubation windows.[5]
Equilibrium (K_d_) The point at which the rates of association and dissociation are equal.The primary goal of incubation is often to reach or approach equilibrium for accurate measurement of binding affinity.
Compound Stability The rate at which this compound degrades under experimental conditions.Instability necessitates shorter incubation times to avoid loss of active compound.[8]
Target Stability The rate at which the biological target (e.g., protein, cell) degrades or loses activity.Unstable targets require shorter incubation periods to maintain biological integrity.
Visualizing the Optimization Workflow

The process of optimizing incubation time is systematic. It begins with defining the experimental parameters and proceeds through kinetic analysis to validation.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Refinement A Define Assay Parameters (Temp, pH, Concentration) B Select Time Points (e.g., 5, 15, 30, 60, 120 min) A->B C Run Time-Course Experiment (Include + / - Controls) B->C D Acquire Data (Measure Signal Output) C->D E Plot Signal vs. Time D->E F Identify Linear Range & Plateau Phase E->F G Select Optimal Time (e.g., 80% of max signal) F->G H Validate Optimal Time G->H G Start Start Troubleshooting Problem What is the primary issue? Start->Problem LowSignal Low / No Signal Problem->LowSignal Weak Signal HighBG High Background Problem->HighBG Noisy Data PoorRepro Poor Reproducibility Problem->PoorRepro Inconsistent Results Sol1 Action: Extend Incubation Time (Run broader time-course) LowSignal->Sol1 Sol2 Action: Reduce Incubation Time (Select point in linear range) HighBG->Sol2 Sol3 Action: Standardize Protocols (Timing, Temp, Cell Health) PoorRepro->Sol3

Caption: Decision tree for troubleshooting common incubation issues.

Section 4: Experimental Protocol for Time-Course Analysis

This protocol provides a generalized workflow for determining the optimal incubation time in a plate-based assay format. It should be adapted to your specific experimental needs.

Objective: To determine the kinetic profile of this compound interaction and identify the optimal incubation duration.

Materials:

  • This compound stock solution

  • Assay buffer (optimized for pH and ionic strength)

  • Biological target (e.g., purified protein, cell lysate, or live cells)

  • Detection reagents

  • Microplate reader or other detection instrument

  • Multi-channel pipette

  • Timer

Methodology:

  • Preparation:

    • Prepare all reagents and warm them to the desired experimental temperature (e.g., 37°C).

    • If using cells, seed them in a microplate and allow them to adhere or equilibrate as required by your standard protocol.

    • Prepare a master mix of your biological target in the assay buffer.

  • Assay Setup:

    • Design a plate map that includes negative controls (no compound), positive controls (if available), and experimental wells.

    • Dispense the biological target master mix into the appropriate wells of the microplate.

    • Prepare a dilution of this compound in assay buffer at a concentration appropriate for your experiment (e.g., at its EC₅₀ or K_d_).

  • Time-Course Execution:

    • Set a timer for your longest time point (e.g., 120 minutes).

    • To initiate the reaction, add the this compound solution to all wells simultaneously using a multi-channel pipette.

    • At each designated time point (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), stop the reaction. This can be done by:

      • Adding a stop solution.

      • Washing the plate to remove unbound compound.

      • Placing the plate on ice before immediate reading.

    • Note: For kinetic reads, you may add detection reagents at the start and measure the signal continuously.

  • Detection:

    • Add the detection reagents according to your assay protocol.

    • Allow the detection signal to develop for its own optimized time.

    • Read the plate using the appropriate instrument settings.

  • Data Analysis:

    • Subtract the background signal (from negative control wells) from all experimental wells.

    • Plot the mean signal (e.g., fluorescence, absorbance) versus incubation time.

    • Analyze the resulting curve to identify the linear range and the onset of the plateau. The optimal incubation time is typically a point within the late linear phase or early plateau, which provides a robust signal without being excessively long. [10]

References
  • Factors affecting reaction kinetics.Pharmaceutical - Pharmacy 180.
  • How Is Reaction Kinetics Crucial In Drug Development?Chemistry For Everyone.
  • Technical Support Center: Optimizing Incubation Time for Assays.Benchchem.
  • Kinetics, Reaction Rates and Drug Stability. (2021).
  • Reaction Kinetics.Journal of New Developments in Chemistry - Open Access Pub.
  • Biochemical Assay Development: Strategies to Speed Up Research.BellBrook Labs.
  • Protocols & Troubleshooting.Thermo Fisher Scientific - TR.
  • Iopamidol Safety Data Sheet.Santa Cruz Biotechnology.
  • Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation.Radiography (Lond). (2024).
  • Why Is Reaction Kinetics Important For Drug Shelf-life?Chemistry For Everyone - YouTube.
  • Incubation time.UCL.
  • Synthesis of 131 I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent.ResearchGate. (2018).
  • Safety Data Sheet - Iopamidol.Bracco. (2023).
  • Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. (2020).
  • Iopamidol Injection USP.EFDA.
  • Technical Support Center: Optimizing Pre-incubation Time for Lasamide Enzyme Assays.Benchchem.
  • Troubleshooting.Cell Signaling Technology.
  • Iopamidol PubChem Entry.National Institutes of Health.
  • PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071.EPO. (2018).
  • Isovue-M (Iopamidol Injection): Side Effects, Uses, Dosage, Interactions, Warnings.RxList.
  • Troubleshooting guide for cell culture.PromoCell.
  • Large scale synthesis of high purity iopamidol.International Journal of Current Research.
  • Flow Cytometry Troubleshooting Tips.Elabscience. (2021).
  • Iopamidol Impurities Manufacturers & Suppliers.Daicel Pharma Standards.
  • Cell Culture Troubleshooting.Sigma-Aldrich.

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Technical Support Center: Pentaacetyliopamidol Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pentaacetyliopamidol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the chemical nature of this molecule and its potential degradation pathways, you can ensure the integrity and reliability of your experimental outcomes.

Introduction to this compound Stability

This compound is a derivative of Iopamidol, a widely used iodinated contrast agent. The presence of multiple acetyl groups and amide linkages in its structure introduces specific stability considerations.[1] Degradation of the molecule can lead to the formation of impurities, which may compromise the accuracy of research findings and the safety of potential pharmaceutical formulations. This guide provides a comprehensive overview of the factors influencing this compound's stability and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause this compound to degrade?

A1: The primary environmental factors of concern are temperature, humidity, light, and pH. The ester and amide functional groups in this compound are susceptible to hydrolysis, which can be accelerated by elevated temperatures and non-neutral pH conditions. Exposure to ultraviolet (UV) light can also induce photodegradation.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: While specific long-term stability studies on this compound are not extensively published, based on the stability of the related compound Iopamidol and general best practices for complex organic molecules, the following conditions are recommended:

ConditionRecommendationRationale
Temperature Controlled room temperature (15°C to 25°C / 59°F to 77°F) or refrigeration (2°C to 8°C / 36°F to 46°F).[3]Minimizes the rate of thermally induced degradation reactions, particularly hydrolysis.
Humidity Store in a dry place with a relative humidity below 60%.Reduces the availability of water for hydrolytic degradation of ester and amide bonds.
Light Protect from light by storing in an opaque or amber container.Prevents photodegradation, which can lead to the cleavage of bonds and the formation of free iodide.[1]
Atmosphere Store in a tightly sealed container, and for long-term storage, consider inert gas overlay (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.

Q3: How can I detect degradation in my this compound sample?

A3: The most reliable method for detecting degradation is through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[4][5][6] A suitable HPLC method should be able to separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the area of the main drug peak over time are indicators of degradation.

Q4: Are there any known incompatibilities with common excipients?

A4: There is limited published data on the compatibility of this compound with specific excipients. However, due to its susceptibility to hydrolysis, it is crucial to assess its compatibility with any excipients that may be hygroscopic or contain residual moisture. Excipients with acidic or basic residues could also accelerate degradation.[7][8][9] A thorough drug-excipient compatibility study is recommended during formulation development.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • You observe new peaks in the chromatogram of your this compound sample that were not present in the initial analysis.

  • The area of the main this compound peak has decreased.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Hydrolytic Degradation The ester and amide bonds are susceptible to hydrolysis. Review your storage conditions. Was the sample exposed to high humidity or non-neutral pH? Store in a desiccator and use anhydrous solvents where possible.
Photodegradation Exposure to light, especially UV, can cause degradation.[1] Ensure samples are stored in light-protecting containers (amber vials) and minimize exposure during handling.
Thermal Degradation Elevated temperatures accelerate chemical reactions. Verify that your storage location maintains the recommended temperature range. Avoid repeated freeze-thaw cycles if the material is stored frozen.
Oxidative Degradation While less common for this structure, oxidation can occur. If suspected, storing under an inert atmosphere (argon or nitrogen) can mitigate this.
Issue 2: Variability in Experimental Results

Symptoms:

  • Inconsistent results from day-to-day or between different batches of prepared solutions.

  • Loss of potency or activity in biological assays.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
In-solution Instability This compound may be degrading in your experimental buffer or solvent. Prepare solutions fresh daily. If this is not feasible, conduct a short-term stability study of the solution under your experimental conditions to determine its stability window.
pH Effects The pH of your solution can significantly impact the rate of hydrolysis. Measure and record the pH of your solutions. If possible, perform a pH stability profile to identify the optimal pH range for stability.
Incompatibility with Other Reagents A component in your experimental mixture could be catalyzing degradation. Evaluate the compatibility of this compound with each component of your formulation individually.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60°C).[10]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Due to the likely rapid hydrolysis of esters and amides in basic conditions, monitor at early time points. A patent for Iopamidol synthesis indicates alkaline hydrolysis is effective for deacetylation.[11]

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Monitor over time at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven. Also, test a solution at a slightly elevated temperature.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV. Compare the chromatograms to a control sample to identify degradation products.

Protocol 2: Drug-Excipient Compatibility Screening

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Materials:

  • This compound

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)

  • Controlled environment chamber (e.g., 40°C/75% RH)

  • HPLC system

Procedure:

  • Prepare Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with each selected excipient.

  • Stress Conditions: Place the binary mixtures in open and closed vials in a controlled environment chamber (e.g., 40°C/75% relative humidity) for a predetermined period (e.g., 2-4 weeks).

  • Analysis: At initial and subsequent time points, visually inspect the samples for any physical changes (color, clumping). Analyze the samples by HPLC to quantify the amount of remaining this compound and to detect any new degradation peaks.

  • Interpretation: A significant decrease in the amount of this compound or the appearance of major degradation peaks in the presence of an excipient indicates a potential incompatibility.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on the known chemistry of its functional groups and data from the related compound, Iopamidol.[12][13]

G cluster_hydrolysis Hydrolytic Degradation cluster_photo_oxidative Photolytic & Oxidative Degradation This compound This compound Partially_Deacetylated Partially Deacetylated Intermediates This compound->Partially_Deacetylated Ester Hydrolysis Amide_Cleavage Amide Cleavage Products This compound->Amide_Cleavage Amide Hydrolysis Iopamidol Iopamidol Partially_Deacetylated->Iopamidol Further Hydrolysis Pentaacetyliopamidol_photo This compound Deiodinated_Products Deiodinated Products Pentaacetyliopamidol_photo->Deiodinated_Products Photolysis (UV Light) Oxidized_Products Oxidized Products Pentaacetyliopamidol_photo->Oxidized_Products Oxidation

Caption: Potential degradation pathways of this compound.

G cluster_workflow Stability Testing Workflow Start This compound Sample Forced_Degradation Forced Degradation (Heat, Light, pH, Oxidant) Start->Forced_Degradation Develop_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method Validate_Method Validate Method (ICH Guidelines) Develop_Method->Validate_Method Stability_Study Conduct Long-Term Stability Study Validate_Method->Stability_Study Analyze_Samples Analyze Samples at Time Points Stability_Study->Analyze_Samples End Determine Shelf-Life & Storage Conditions Analyze_Samples->End

Caption: Workflow for assessing the stability of this compound.

Conclusion

Maintaining the stability of this compound is critical for the integrity of research and the development of safe and effective pharmaceutical products. By controlling temperature, humidity, and light exposure, and by carefully selecting compatible excipients, degradation can be significantly minimized. The troubleshooting guide and experimental protocols provided here offer a framework for identifying and addressing stability issues. For further assistance, please consult the references below or contact our technical support team.

References

  • [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts]. (URL not available)
  • Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed. [Link]

  • Enhanced degradation of iopamidol by peroxymonosulfate catalyzed by two pipe corrosion products (CuO and δ-MnO2) - PubMed. [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC - NIH. [Link]

  • Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity - PMC - NIH. [Link]

  • Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology | Request PDF - ResearchGate. [Link]

  • KR20210072832A - Process for the preparation of iopamidol - Google P
  • Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products - East China Normal University. [Link]

  • Iopamidol | PDF | Chromatography - Scribd. [Link]

  • Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. (URL not available)
  • Stability-indicating HPLC Method Research Articles - Page 1 - R Discovery. [Link]

  • Accelerated oxidation of iopamidol by ozone/peroxymonosulfate (O3/PMS) process: Kinetics, mechanism, and simultaneous reduction of iodinated disinfection by-product formation potential - PubMed. [Link]

  • Elimination kinetics of iopamidol, a new water soluble nonionic radiographic contrast medium, analyzed by radioactivation - PubMed. [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • (PDF) Identification of Degradation Products and - Amanote Research. [Link]

  • Insights into CoFe2O4/Peracetic Acid Catalytic Oxidation Process for Iopamidol Degradation: Performance, Mechanisms, and I-DBP Formation Control - PubMed Central. [Link]

  • Compatibility and stability of non-ionic iodinated contrast media in peritoneal dialysis solution and safe practice considerations for CT peritoneography - PubMed. [Link]

  • Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic - International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Iodinated contrast media | Radiology Reference Article | Radiopaedia.org. [Link]

  • Drug-excipient compatibility testing using a high-throughput approach and st
  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein - IJFMR. [Link]

  • Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - MDPI. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (URL not available)
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications. [Link]

  • Hydrolysis kinetics of diacetyl nadolol - PubMed. [Link]

  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. [Link]

  • Comparison of the Safety of Seven Iodinated Contrast Media - PMC - PubMed Central. [Link]

  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities - MDPI. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. [Link]

  • (PDF) Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review - ResearchGate. [Link]

  • Compatibility of selected active pharmaceutical ingredients with poly(D, L-lactide-co-glycolide): Computational and experimental study | Request PDF - ResearchGate. [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium - Acta Scientific. [Link]

  • Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of The. (URL not available) The. (URL not available)

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Technical Support Center: Addressing Cytotoxicity of Iodinated Contrast Media in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "Pentaacetyliopamidol": Initial searches for "this compound" did not yield results for a recognized or commercially available compound. This guide will therefore focus on its well-studied parent compound, Iopamidol , a nonionic, low-osmolar iodinated contrast agent.[1][2] The principles, mechanisms, and troubleshooting strategies discussed here are broadly applicable to Iopamidol and other iodinated contrast media frequently used in research settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with Iopamidol and observing unexpected cytotoxicity.

Q1: Why are my cells dying after treatment with Iopamidol?

A1: Iopamidol-induced cytotoxicity is a known phenomenon, particularly in specific cell types like renal proximal tubular cells.[3][4] The primary mechanisms are believed to be:

  • Induction of Oxidative Stress: Iopamidol can lead to an overproduction of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[5][6][7] This overwhelms the cell's natural antioxidant defenses, leading to damage of lipids, proteins, and DNA.[8]

  • Mitochondrial Impairment: Studies have shown that Iopamidol can disrupt mitochondrial function. This includes reducing the mitochondrial membrane potential, depleting ATP, and further increasing mitochondrial ROS production, which can trigger apoptosis (programmed cell death).[5][6][9]

  • Direct Tubular Toxicity: In kidney cells, Iopamidol can cause structural changes, including vacuolization in proximal tubular cells, indicating direct cellular injury.[3][10]

  • Apoptosis Induction: The culmination of oxidative stress and mitochondrial damage often leads to the activation of apoptotic pathways, characterized by DNA fragmentation and caspase activation.[7][11]

Q2: Is the cytotoxicity I'm seeing dose-dependent?

A2: Yes, the cytotoxic effects of Iopamidol are typically dose- and time-dependent.[7][12] Higher concentrations and longer exposure times will generally result in lower cell viability. It is crucial to perform a dose-response experiment to determine the specific IC50 (half-maximal inhibitory concentration) for your particular cell line and experimental conditions.

Q3: Are some cell lines more sensitive to Iopamidol than others?

A3: Absolutely. Cell sensitivity varies significantly. For example, renal tubular epithelial cells are particularly vulnerable due to their role in concentrating and processing substances for excretion.[3][5] Cancer cell lines can also exhibit differential sensitivity based on their origin, metabolic state, and expression of drug resistance proteins.[9][13] It is not recommended to assume that a non-toxic concentration in one cell line will be safe for another.

Q4: My viability assay (e.g., MTT, WST) readings are low. Does this always mean cell death?

A4: Not necessarily. While low readings often indicate cell death, they can also reflect a cytostatic effect, where cell proliferation is inhibited without inducing widespread death.[14] Assays like MTT measure metabolic activity, which can decrease in stressed or non-proliferating cells. To distinguish between cytotoxic and cytostatic effects, it is best to complement viability assays with methods that directly measure cell death, such as trypan blue exclusion, LDH release assays, or Annexin V/PI staining for apoptosis.[14][15][16]

Section 2: Troubleshooting Guide for Unexpected Cytotoxicity

This guide provides a structured approach to diagnosing and solving common issues related to Iopamidol cytotoxicity in your cell culture experiments.

Problem 1: High Levels of Acute Cell Death (Within 4-24 hours)

You observe massive cell detachment, rounding, and a sharp drop in viability shortly after adding Iopamidol.

  • Potential Cause 1: Concentration is too high.

    • Expert Insight: The effective concentration of a compound can vary dramatically between cell lines. A concentration reported in the literature for one cell type might be acutely toxic to another.

    • Diagnostic Protocol: Dose-Response Titration

      • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

      • Compound Preparation: Prepare a 2x concentrated serial dilution of Iopamidol in your complete cell culture medium. A broad range is recommended for the first pass (e.g., 1 mgI/mL to 100 mgI/mL).

      • Treatment: Remove the old medium from the cells and add an equal volume of the 2x Iopamidol dilutions to the corresponding wells. Include "vehicle-only" (medium) and "untreated" controls.

      • Incubation: Incubate for your desired endpoint (e.g., 24 hours).

      • Viability Assessment: Use a reliable viability assay like Cell Counting Kit-8 (CCK-8) or a resazurin-based assay to measure cell viability.[18]

      • Analysis: Plot the viability percentage against the log of the Iopamidol concentration to determine the IC50 value. This will guide you to a more appropriate, sub-lethal concentration for your future experiments.

  • Potential Cause 2: Synergistic toxicity with media components or solvent.

    • Expert Insight: While Iopamidol is water-soluble, other compounds in your experiment might use solvents like DMSO.[19] High final concentrations of solvents (>0.5%) can be toxic on their own and can exacerbate the toxicity of your primary compound.[17] Additionally, high-serum media can sometimes interact with test compounds.[17]

    • Diagnostic Steps:

      • Check Solvent Concentration: Calculate the final percentage of any solvent (e.g., DMSO) in your wells. Ensure it is below the cytotoxic threshold for your cell line.

      • Run Proper Controls: Always include a "vehicle control" (medium + solvent) to ensure the solvent itself is not causing the observed cell death.[20]

      • Consider Serum Reduction: If applicable, try performing the assay in a reduced-serum or serum-free medium, as serum components can sometimes interfere with assay results.[17]

Problem 2: Gradual Decline in Cell Health and Viability (Over 48-72 hours)

You notice increased floating cells, changes in morphology (e.g., shrinking, blebbing), and a progressive decrease in viability over a longer time course.

  • Potential Cause: Induction of Apoptosis via Oxidative Stress.

    • Expert Insight: This is the most common mechanism of Iopamidol-induced cell injury.[5][7] The damage is not immediate but accumulates over time as ROS levels rise, mitochondria become dysfunctional, and apoptotic signaling cascades are activated.

    • Solution: Co-treatment with an Antioxidant Rescue Agent.

      • The most widely used and validated cytoprotective agent against contrast media toxicity is N-acetylcysteine (NAC) .[21][22][23] NAC functions both as a direct ROS scavenger and as a precursor to glutathione, a major intracellular antioxidant.[22][24]

    • Protocol: Cytoprotection Assay with N-acetylcysteine (NAC)

      • Preparation: Prepare a stock solution of NAC in serum-free medium or PBS and filter-sterilize. A typical starting concentration for co-treatment is in the range of 1-10 mM.

      • Experimental Groups (in a 96-well plate):

        • Group A: Untreated Cells (negative control)

        • Group B: Iopamidol Only (at a cytotoxic concentration, e.g., IC50 or IC75)

        • Group C: NAC Only (to ensure NAC itself is not toxic at the chosen concentration)

        • Group D: Iopamidol + NAC (co-treatment)

      • Treatment: Add the respective compounds to the wells. For Group D, you can add NAC shortly before or at the same time as Iopamidol.

      • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

      • Assessment: Measure cell viability. A successful rescue will show significantly higher viability in Group D compared to Group B.

      • Validation (Optional but Recommended): To confirm the mechanism, you can use fluorescent probes to measure intracellular ROS levels (e.g., with DCFDA) or assess mitochondrial membrane potential (e.g., with TMRE or JC-1). In a successful rescue, ROS levels should be lower and mitochondrial potential higher in the co-treated group.

Data & Visualization

Table 1: Recommended Starting Concentrations for Cytoprotective Agents

AgentProposed MechanismTypical Starting ConcentrationKey Considerations
N-acetylcysteine (NAC) ROS scavenger, Glutathione precursor[22]1 - 10 mMMost validated agent for contrast media. Prepare fresh solutions.
Vitamin E (Trolox) Chain-breaking antioxidant100 - 500 µMWater-soluble analog of Vitamin E.
Ascorbic Acid (Vitamin C) ROS scavenger50 - 200 µMCan have pro-oxidant effects at high concentrations.

Diagram 1: Proposed Mechanism of Iopamidol-Induced Cytotoxicity

This diagram illustrates the central role of reactive oxygen species (ROS) in mediating Iopamidol's toxic effects on a cell, leading to mitochondrial dysfunction and apoptosis.

G iopamidol Iopamidol Exposure ros ↑ Reactive Oxygen Species (ROS) iopamidol->ros mito Mitochondrial Dysfunction ros->mito damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage atp ↓ ATP Depletion mito->atp mmp ↓ Mitochondrial Membrane Potential mito->mmp apoptosis Apoptosis damage->apoptosis caspase Caspase Activation mmp->caspase caspase->apoptosis

Caption: Iopamidol cytotoxicity pathway.

Diagram 2: Experimental Workflow for a Cytoprotection Assay

This flowchart outlines the logical steps for testing whether a cytoprotective agent like N-acetylcysteine (NAC) can rescue cells from Iopamidol-induced toxicity.

G cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis seed Seed Cells in 96-well Plate adhere Allow to Adhere (Overnight) seed->adhere control Controls: - Untreated - Iopamidol Only - NAC Only adhere->control cotreat Co-treatment: Iopamidol + NAC adhere->cotreat incubate Incubate (24-72h) control->incubate cotreat->incubate viability Measure Cell Viability (e.g., CCK-8 Assay) incubate->viability compare Compare Viability: (Iopamidol+NAC) vs (Iopamidol Only) viability->compare success Result: Cytoprotection Observed compare->success Yes fail Result: No Significant Protection compare->fail No

Caption: Workflow for a cytoprotection assay.

References

  • Tervahartiala, P., et al. (n.d.). Structural changes in the renal proximal tubular cells induced by iodinated contrast media.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • ResearchGate. (2025). Nephrotoxicity of iopamidol is associated with mitochondrial impairment in human cell and teleost models | Request PDF.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • PubMed. (2023). Nephrotoxicity of iopamidol is associated with mitochondrial impairment in human cell and teleost models.
  • National Institutes of Health. (n.d.). N-acetylcysteine-enhanced Contrast Provides Cardiorenal Protection - PubMed.
  • Sigma-Aldrich. (n.d.). Cell Death Troubleshooting in Cell Culture.
  • PubMed. (1988). Glomerular and tubular effects of ionic and nonionic contrast media (diatrizoate and iopamidol).
  • National Institutes of Health. (n.d.). Effects of iopromide contrast agents on kidney iNOS expression and tubular histopathology alterations - PMC.
  • Pendidikan Kimia. (n.d.). Comparative Toxicity of High-Molecular Weight Iopamidol Disinfection Byproducts.
  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI.
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • PubMed. (n.d.). Excess iodine induces apoptosis in the thyroid of goitrogen-pretreated rats in vivo.
  • National Institutes of Health. (n.d.). Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem.
  • PubMed. (n.d.). The Effects of Iodinated Radiographic Contrast Media on Multidrug-resistant K562/Dox Cells: Mitochondria Impairment and P-glycoprotein Inhibition.
  • My Cancer Genome. (n.d.). iopamidol.
  • Wikipedia. (n.d.). Iopamidol.
  • MDPI. (n.d.). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks.
  • PubMed. (1994). Cytoprotection: concepts and challenges.
  • PubMed Central. (n.d.). Nephroprotective Effects of N-Acetylcysteine Amide against Contrast-Induced Nephropathy through Upregulating Thioredoxin-1, Inhibiting ASK1/p38MAPK Pathway, and Suppressing Oxidative Stress and Apoptosis in Rats.
  • ResearchGate. (n.d.). Which iodinated contrast media is the least cytotoxic to human disc cells?.
  • Mayo Clinic. (2025). Iopamidol (injection route) - Side effects & uses.
  • PubMed Central. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells.
  • MDPI. (n.d.). Biomedical Applications of Reactive Oxygen Species Generation by Metal Nanoparticles.
  • ResearchGate. (2022). Iodinated contrast agents and their potential for antitumor chemotherapy.
  • Journal of the American Heart Association. (2016). Effectiveness of N‐Acetylcysteine for the Prevention of Contrast‐Induced Nephropathy: A Systematic Review and Meta‐Analysis of Randomized Controlled Trials.
  • National Institutes of Health. (n.d.). Intravenous N-acetylcysteine for the PRevention Of Contrast-induced nephropathy – a prospective, single-center, randomized, placebo-controlled trial. The INPROC trial.
  • PubMed Central. (n.d.). N-Acetylcysteine for the Prevention of Contrast-induced Nephropathy: A Systematic Review and Meta-analysis.
  • Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov.
  • Frontiers. (n.d.). From imbalance to impairment: the central role of reactive oxygen species in oxidative stress-induced disorders and therapeutic exploration.
  • PubMed. (n.d.). Effect of antibiotics on the generation of reactive oxygen species.
  • PubMed Central. (2022). Drug toxicity assessment: cell proliferation versus cell death.
  • PubMed. (n.d.). A randomized double-blind trial of ioversol and iopamidol in contrast-enhanced computed body tomography.
  • MDPI. (2024). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines.

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Technical Support Center: Pentaacetyliopamidol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Pentaacetyliopamidol. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis and purification of Iopamidol and its intermediates. Here, we delve into the common challenges encountered during the isolation and purification of this compound, offering troubleshooting strategies and detailed protocols grounded in chemical principles.

Understanding this compound and Its Impurity Profile

This compound is the fully protected precursor to the non-ionic X-ray contrast agent, Iopamidol. It is synthesized by reacting a tetraacetyl-diamide intermediate with 2(S)-acetoxypropionyl chloride.[1][2] The subsequent deacetylation under acidic conditions yields Iopamidol. The quality of the final Iopamidol is highly dependent on the purity of the this compound intermediate.

Common Sources of Impurities: Impurities in this compound can originate from several sources, including the raw materials, side reactions during synthesis, or degradation during workup and storage.[3] Key impurities may include:

  • Unreacted Starting Materials: Residual tetraacetyl-diamide or 2(S)-acetoxypropionyl chloride.

  • Over- or Under-Acetylated Species: Compounds with an incorrect number of acetyl groups.

  • Positional Isomers: Impurities arising from slight variations in the starting materials or reaction conditions.

  • Solvent-Related Impurities: Residual solvents from the reaction or initial precipitation steps, such as isopropanol.[1]

  • Degradation Products: Hydrolysis of the acetyl groups can begin prematurely if the material is exposed to moisture or inappropriate pH conditions.

Effective purification strategies are therefore critical for impurity rejection and to ensure a robust manufacturing process for the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound in a practical question-and-answer format.

Q1: My isolated this compound has a noticeable yellow or brown tint. What causes this and how can I remove it?

A1: Discoloration in crude this compound is typically caused by trace impurities that possess chromophores. These can be complex reaction by-products or degradation products.

  • Causality: Aromatic compounds, especially those with nitrogen-containing functional groups, can form colored impurities through oxidation or side reactions, even at very low concentrations.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or an acetonitrile/ethanol mixture) and treat with a small amount of activated carbon (typically 1-2% w/w). Heat the suspension gently for a short period (15-30 minutes), then filter the hot solution through a bed of celite to remove the carbon. The activated carbon adsorbs the colored impurities.[4]

    • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor. This is the most common and effective method for purification.[1][2]

Q2: The purity of my this compound by HPLC is lower than expected after initial precipitation. What is the best strategy to improve it?

A2: Low purity indicates the presence of closely related substances or unreacted starting materials that co-precipitated with your product. A multi-step purification approach is often necessary.

  • Causality: The initial precipitation or crystallization is a bulk isolation step. Its selectivity may be insufficient to remove impurities with similar solubility profiles to this compound.

  • Troubleshooting Workflow:

start Low Purity Crude This compound recrystall Perform Recrystallization (e.g., Isopropanol or Acetonitrile/Ethanol) start->recrystall hplc_check1 Check Purity by HPLC recrystall->hplc_check1 resin Aqueous solution passed through non-ionic adsorbent resin (e.g., Amberlite XAD-16) hplc_check1->resin Purity Not OK success High Purity Product (Meets Specification) hplc_check1->success Purity OK hplc_check2 Check Purity by HPLC resin->hplc_check2 hplc_check2->success Purity OK fail Impurity Profile Unchanged Consider Chromatography hplc_check2->fail Purity Not OK

Caption: Troubleshooting workflow for low-purity this compound.

  • Recommended Actions:

    • Recrystallization: This is the most powerful technique for purifying crystalline solids. The process of dissolving the solid in a hot solvent and allowing it to cool slowly enables the formation of a pure crystal lattice, excluding impurities into the supernatant. A mixture of acetonitrile and ethanol is cited as effective for the final Iopamidol and can be adapted for its precursor.[1][2]

    • Resin Treatment: For removing more polar impurities, passing an aqueous solution of the product through a column of a non-ionic polymeric adsorbent resin can be highly effective.[1][2] This technique separates molecules based on differences in polarity and size.

Q3: I'm having trouble finding a good single solvent for recrystallization. What should I do?

A3: It is common for a single solvent to not provide the ideal solubility profile for recrystallization (i.e., high solubility when hot, low solubility when cold). In such cases, a binary solvent system is the solution.

  • Causality: The ideal recrystallization solvent should have a steep solubility curve with respect to temperature. If one solvent dissolves the compound too well (even when cold) and another dissolves it poorly (even when hot), a mixture of the two can provide the desired properties.

  • Strategy:

    • Dissolve your crude this compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise to the hot solution until you observe persistent turbidity (cloudiness).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and render the solution clear again.

    • Allow the solution to cool slowly. The crystals that form should be significantly purer. An ethanol/acetonitrile mixture is a documented example for the related compound Iopamidol.[1]

Q4: My final product has significant residual solvent content. How can I reduce it?

A4: High residual solvent content is a common issue, particularly if the crystalline structure of the product tends to trap solvent molecules.

  • Causality: Solvents can be trapped within the crystal lattice during crystallization, especially during rapid precipitation. These trapped solvents are difficult to remove by simple drying.

  • Troubleshooting Steps:

    • Optimize Drying: Ensure you are drying the material under appropriate conditions. For many organic compounds, this means drying under high vacuum at a moderately elevated temperature (e.g., 40-60°C) for an extended period (12-24 hours).

    • Solvent Exchange Slurry: If drying is insufficient, you can re-slurry the crystalline material in a more volatile, non-solvent (like heptane or diethyl ether). This can help displace the trapped, higher-boiling solvent. Filter and dry the material again.

    • Re-crystallization: Recrystallizing from a different, more volatile solvent system is often the most effective solution.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization from a Binary Solvent System (Acetonitrile/Ethanol)

This protocol is adapted from methods used for the final purification of Iopamidol and is effective for removing many common impurities.[1][2]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound (e.g., 10.0 g). Add a minimal volume of hot ethanol (e.g., 50-60 mL) to dissolve the solid completely with heating and stirring.

  • Induce Precipitation: While maintaining the heat, slowly add acetonitrile dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath for 1-2 hours.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove residual mother liquor.

  • Drying: Dry the purified this compound under vacuum at 50°C to a constant weight.

  • Validation: Assess purity using HPLC and check for residual solvents by ¹H NMR or GC.

Protocol 2: Purification using Non-Ionic Adsorbent Resin

This method is excellent for removing polar impurities that are difficult to remove by crystallization alone.[1][2]

prep_col 1. Prepare Column (e.g., Amberlite XAD-16) Wash with Methanol, then Water dissolve 2. Dissolve Crude Product in minimal hot water prep_col->dissolve load 3. Load Solution onto the column dissolve->load elute_impurities 4. Elute Impurities with Water load->elute_impurities elute_product 5. Elute Product with a gradient of Methanol in Water elute_impurities->elute_product collect 6. Collect Fractions Monitor by TLC/HPLC elute_product->collect concentrate 7. Concentrate pure fractions to an oil or solid collect->concentrate final_cryst 8. Recrystallize from Ethanol/Acetonitrile concentrate->final_cryst

Caption: Experimental workflow for resin purification of this compound.

  • Resin Preparation: Pack a chromatography column with a non-ionic adsorbent resin (e.g., Amberlite XAD-16). Wash the column sequentially with 3-5 column volumes of methanol, followed by 5-10 column volumes of purified water.

  • Sample Preparation: Dissolve the crude this compound in a minimum volume of hot water. Cool to room temperature.

  • Loading: Apply the aqueous solution of the crude product onto the top of the prepared resin bed.

  • Elution: Elute the column with purified water to wash away highly polar impurities and salts. Subsequently, elute the desired product using a gradient of increasing methanol concentration in water (e.g., starting from 10% MeOH up to 100% MeOH).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

  • Final Polish: The resulting solid or oil can be further purified by a final recrystallization as described in Protocol 1 to yield a high-purity crystalline product.[1]

Data Summary

The choice of purification method significantly impacts the final purity and yield. The table below summarizes expected outcomes for different purification strategies.

Purification MethodKey Impurities RemovedExpected PurityExpected Yield
Precipitation (Isopropanol) Bulk solids, less soluble impurities85-95%>90%
Recrystallization (Ethanol/Acetonitrile) Colored impurities, closely related substances>98.5%70-85%
Adsorbent Resin Chromatography Polar impurities, ionic species>99.0%65-80%
Preparative HPLC Isomers, trace impurities>99.5%50-70%

Note: Purity and yield are estimates and will vary based on the quality of the crude material. A study on the related compound Iopamidol achieved a purity of 98.97% with a recovery of 93.44% using preparative HPLC, demonstrating the power of chromatographic methods for achieving high purity.[5][6][7]

References

  • Heggie, W., & Santos, P. (1997). Process for the purification and crystallization of iopamidol using propanols. (EP 747344). Hovione. [Link]

  • [Anonymous]. (2018). [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed, PMID: 30295191. [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Iopamidol. [Link]

  • Daly, et al. (2007). Process for the Preparation of Iopamidol.
  • Heggie, W., & Santos, P. (1996).
  • Hanna, G. M. (2025). A simple method for the identification and assay of iopamidol and iothalamate meglumine in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy. ResearchGate. [Link]

  • [Anonymous]. (2025). Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate. [Link]

  • Felder, E., & Sialer, F. (2000).
  • [Anonymous]. (1992).
  • Russo, V., et al. (n.d.). Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. ACS Publications. [Link]

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improving the signal-to-noise ratio with Pentaacetyliopamidol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pentaacetyliopamidol

A Guide to Enhancing Signal-to-Noise Ratio in Advanced Imaging Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your experimental outcomes. As a novel derivative of the widely-used non-ionic contrast agent, Iopamidol, this compound offers unique properties for enhancing signal in various imaging modalities. However, achieving the optimal signal-to-noise ratio (SNR) requires careful consideration of several experimental parameters. This document provides expert guidance to help you navigate common challenges and maximize the potential of this advanced compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a next-generation, non-ionic, low-osmolarity iodinated contrast agent. It is structurally derived from Iopamidol, featuring the addition of five acetyl groups.[1][2][3][4][5][6][7] The core structure is based on a tri-iodinated benzene ring, which is responsible for its radiopacity in X-ray-based imaging techniques like computed tomography (CT).[8] The presence of iodine, with its high atomic number, allows for the differential absorption of X-rays compared to soft tissues, thereby generating contrast.[1] The "pentaacetyl" modification is designed to modulate the physicochemical properties of the parent compound, potentially influencing its solubility, viscosity, cellular uptake, and pharmacokinetic profile.

Q2: What is the signal-to-noise ratio (SNR) and why is it critical in my experiments?

Q3: What are the primary sources of noise in my imaging experiments?

Noise in imaging can originate from several sources:

  • Photon Shot Noise: This is an inherent property of light and is due to the statistical fluctuations in the arrival of photons at the detector.[10][12] It is more pronounced at low signal levels.

  • Detector Noise: This includes electronic noise generated by the imaging hardware, such as read noise and dark noise.[10]

  • Sample-Induced Noise: This can include autofluorescence from the biological sample itself or from the surrounding media, as well as scattered light.[14][15][16]

  • Poor Sample Preparation: Inadequate washing of unbound contrast agent or the presence of contaminants can contribute to high background signal, which is a form of noise.[13][16]

Q4: How does the concentration of this compound affect the signal-to-noise ratio?

The concentration of this compound is a critical factor influencing SNR. Generally, increasing the concentration of the contrast agent will increase the signal intensity from the target region, which can improve the SNR.[17][18] However, there is a point of diminishing returns. Excessively high concentrations can lead to signal saturation, increased background noise, and potential cytotoxic effects, all of which can negatively impact the SNR.[10][19][20] Therefore, optimizing the concentration for your specific application is essential.[21][22]

Q5: Are there any potential adverse effects or experimental artifacts associated with this compound?

As a derivative of Iopamidol, this compound may share some of its known potential for adverse effects, particularly at high concentrations. In clinical use, iodinated contrast media are associated with a low risk of hypersensitivity reactions and contrast-induced nephrotoxicity, especially in subjects with pre-existing renal impairment.[8][23][24] In a research context, high concentrations of Iopamidol have been shown to induce mitochondrial impairment in cell models.[25][26][27] Therefore, it is crucial to perform dose-response studies to determine the optimal concentration that provides a good signal without inducing cellular stress or other artifacts in your experimental model.

Troubleshooting Guide

Issue 1: Low Signal Intensity in the Region of Interest
  • Possible Cause 1: Suboptimal Concentration of this compound. The concentration of the contrast agent may be too low to generate a detectable signal above the background.

    • Suggested Solution: Perform a concentration titration study to determine the optimal concentration for your specific experimental setup. Start with the recommended concentration from the product datasheet and test a range of dilutions above and below this value. Studies have shown that increasing contrast agent concentration generally leads to improved peak opacification.[17][18]

  • Possible Cause 2: Insufficient Incubation Time or Inadequate Delivery. The agent may not have had enough time to accumulate in the region of interest, or the delivery method may be inefficient.

    • Suggested Solution: Optimize the incubation time by performing a time-course experiment. Analyze the signal intensity at various time points after administration to determine the peak uptake.[28][29] Also, verify the delivery method (e.g., intravenous, intraperitoneal) is appropriate for your model and that the injection was successful.[29]

  • Possible Cause 3: Poor Solubility or Aggregation of the Agent. If the agent is not fully dissolved or forms aggregates, its effective concentration and bioavailability will be reduced.

    • Suggested Solution: Ensure the agent is completely dissolved in the appropriate vehicle according to the manufacturer's protocol. Briefly vortex and visually inspect the solution for any precipitates before use. If solubility issues persist, consider gentle warming or sonication, if permissible for the compound's stability.

Issue 2: High Background Noise
  • Possible Cause 1: Excessive Concentration of this compound. Using a concentration that is too high can lead to increased non-specific binding and a higher background signal.[16]

    • Suggested Solution: As with low signal, a concentration titration is recommended. The goal is to find a concentration that maximizes the signal from the region of interest while minimizing the background.

  • Possible Cause 2: Inadequate Washing Steps (in vitro). For in vitro experiments, residual unbound contrast agent in the medium or on the surface of the culture vessel can contribute to high background.[16]

    • Suggested Solution: Increase the number and/or duration of washing steps after incubation with the contrast agent. Use a fresh, optically clear buffered saline solution for the final washes.[16]

  • Possible Cause 3: Autofluorescence of Sample or Medium. The biological sample or the imaging medium may have intrinsic fluorescence that is contributing to the background noise.[15][16]

    • Suggested Solution: Image a control sample that has not been treated with this compound to determine the level of autofluorescence. If it is significant, consider using a specialized imaging medium designed to reduce background fluorescence.[16] For microscopy, software-based background subtraction techniques can also be effective.[15][30]

Issue 3: Inconsistent Results Between Experiments
  • Possible Cause 1: Variability in Reagent Preparation. Inconsistent preparation of the this compound solution can lead to variations in its effective concentration.

    • Suggested Solution: Prepare a fresh stock solution for each experiment, or if using a frozen stock, ensure it is completely thawed and mixed thoroughly before use. Adhere strictly to a standardized protocol for solution preparation.

  • Possible Cause 2: Differences in Experimental Conditions. Minor variations in incubation times, temperatures, or cell densities can lead to significant differences in results.

    • Suggested Solution: Standardize all experimental parameters. Use a checklist to ensure consistency across all experiments. Where possible, automate steps to reduce human error.

  • Possible Cause 3: Instrument Performance Fluctuations. Changes in the performance of the imaging system (e.g., laser power, detector sensitivity) can affect the measured signal and noise levels.

    • Suggested Solution: Regularly calibrate and maintain your imaging system according to the manufacturer's guidelines. Use a stable phantom or control sample to monitor the instrument's performance over time.

Experimental Protocols

Protocol: Optimizing this compound Concentration for Maximum Contrast-to-Noise Ratio (CNR)

The contrast-to-noise ratio (CNR) is a critical metric for optimizing image quality, as it considers the signal difference between a feature and its background relative to the noise.

  • Preparation of this compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in sterile, nuclease-free water (or other recommended vehicle).

    • Ensure complete dissolution by gentle vortexing.

    • Filter the stock solution through a 0.22 µm syringe filter to remove any potential aggregates.

  • Preparation of Phantoms or Cell Cultures:

    • For a phantom-based study, prepare a series of dilutions of the stock solution in a relevant matrix (e.g., saline, cell culture medium) to achieve final concentrations ranging from 1 µM to 10 mM.

    • For a cell-based assay, seed cells at a consistent density in a multi-well imaging plate and allow them to adhere overnight.

  • Incubation:

    • Replace the medium in the cell culture wells with fresh medium containing the different concentrations of this compound.

    • Incubate for a predetermined time (e.g., 60 minutes) under standard culture conditions.

  • Washing (for cell cultures):

    • Gently aspirate the medium containing the contrast agent.

    • Wash the cells three times with pre-warmed, optically clear buffered saline solution.

  • Imaging:

    • Acquire images of the phantoms or cell cultures using your imaging system.

    • Ensure that all imaging parameters (e.g., laser power, exposure time, detector gain) are kept constant across all samples.

  • Data Analysis:

    • For each image, define a region of interest (ROI) within the signal-producing area and a background ROI in an area without signal.

    • Measure the mean signal intensity in the signal ROI (S) and the background ROI (B).

    • Measure the standard deviation of the background ROI, which represents the noise (N).

    • Calculate the CNR for each concentration using the formula: CNR = (S - B) / N .

    • Plot the CNR as a function of this compound concentration to identify the optimal concentration that yields the highest CNR.

Data Presentation

ParameterRecommended Starting RangeNotes
Concentration (in vitro) 10 - 100 µMHighly dependent on cell type and imaging modality. A titration is strongly recommended.
Concentration (in vivo) 1 - 10 mmol/kgDependent on the animal model and target organ. Refer to literature for similar compounds.
Incubation Time (in vitro) 30 - 120 minutesTime to peak uptake can vary. Perform a time-course experiment for optimization.
Imaging Temperature 20 - 37°CMaintain consistent temperature to ensure reproducible results.

Visualizations

SNR_Factors cluster_signal Signal Enhancement cluster_noise Noise Reduction Concentration Contrast Agent Concentration SNR High Signal-to-Noise Ratio Concentration->SNR Uptake Cellular Uptake & Target Accumulation Uptake->SNR Delivery Efficient Delivery to Target Delivery->SNR Background Low Background (Washing, Media Choice) Background->SNR Detector Optimized Detector Settings Detector->SNR Autofluorescence Minimize Autofluorescence Autofluorescence->SNR

Caption: Factors influencing the signal-to-noise ratio.

Troubleshooting_Workflow Start Low SNR Observed CheckSignal Is Signal Intensity Low? Start->CheckSignal CheckBackground Is Background High? CheckSignal->CheckBackground No IncreaseConc Increase this compound Concentration CheckSignal->IncreaseConc Yes DecreaseConc Decrease this compound Concentration CheckBackground->DecreaseConc Yes End Optimal SNR Achieved CheckBackground->End No OptimizeTime Optimize Incubation Time & Delivery IncreaseConc->OptimizeTime CheckSolubility Verify Agent Solubility OptimizeTime->CheckSolubility CheckSolubility->CheckBackground ImproveWash Improve Washing Steps DecreaseConc->ImproveWash ChangeMedia Use Low-Background Media ImproveWash->ChangeMedia ChangeMedia->End

Caption: Troubleshooting workflow for low signal-to-noise ratio.

References

  • Background rejection and signal-to-noise optimization in confocal and alternative fluorescence microscopes. Optica Publishing Group.
  • Wavelet-based background and noise subtraction for fluorescence microscopy images. (2021-01-22).
  • Signal-to-Noise Consider
  • Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC. PubMed Central. (2021-01-22).
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - ES.
  • Contrast optimization of (a) positive and (b) negative contrast agents...
  • Computed Tomography Contrast Media and Principles of Contrast Enhancement. Radiology Key. (2019-01-22).
  • Critical Concentration of Contrast Agents for Quantification of Enhancement: Another reason for Dose Reduction. ISMRM.
  • Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. PubMed Central.
  • Iodinated contrast media. Radiology Reference Article | Radiopaedia.org. (2025-11-28).
  • contrast-agents-tutorial.pdf. Department of Radiology.
  • Resolving your Noise Complaints – the Basics of Signal/Noise R
  • Adverse Reactions to Iodin
  • Increasing Contrast Agent Concentration Improves Enhancement in First-Pass CT Perfusion. PubMed.
  • (PDF) Ionic and non-ionic intravenous X-ray contrast media: antibacterial agents?
  • Increasing Contrast Agent Concentration Improves Enhancement in First-Pass CT Perfusion. (2025-08-07).
  • Signal-to-Noise R
  • How to Improve the Signal-to-noise R
  • (PDF) Contrast agent concentration optimization in CTA using low tube voltage and dual-energy CT in multiple vendors: a phantom study.
  • Nephrotoxicity of iopamidol is associated with mitochondrial impairment in human cell and teleost models | Request PDF.
  • In vivo CT data showing the uptake of iopamidol over time into KPC961...
  • Noise-induced systematic errors in ratio imaging: serious artefacts and correction with multi-resolution denoising. NIH.
  • A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography. PubMed.
  • Mechanistic insights into the nephrotoxicity of iopamidol using teleost models. ORKG Ask.
  • Nephrotoxicity of iopamidol is associated with mitochondrial impairment in human cell and teleost models. PubMed. (2023-05-01).
  • [Iopamidol, a New Non-Ionic Roentgen Contrast Medium. Results of Angiographic Studies in More Than 300 Patients, With Special Reference to Pain Reactions]. PubMed.
  • Adverse Reactions to Iodinated Contrast Media.
  • Iopamidol, a new non-ionic hydrosoluble contrast medium for neuroradiology. PubMed.
  • Intraperitoneal Delivery of Iopamidol to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC. NIH. (2023-01-05).
  • Clinical cardiovascular experiences with iopamidol: a new non-ionic contrast medium. PubMed.
  • Clinical superiority of a new nonionic contrast agent (iopamidol) for cardiac angiography. PubMed.
  • Hypersensitivity Reactions to Iodinated Contrast Media - PMC. PubMed Central - NIH. (2022-04-30).
  • Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention.
  • Endogenous and Exogenous Antioxidants as Agents Preventing the Negative Effects of Contrast Media (Contrast-Induced Nephrop
  • Contrast Agents. CCC Radiology - LITFL. (2025-12-21).
  • signal-to-noise ratio (08282). The IUPAC Compendium of Chemical Terminology.
  • SIGNAL-TO-NOISE RATIO RATE MEASUREMENT IN FLUOROSCOPY FOR QUALITY CONTROL AND TEACHING GOOD RADIOLOGICAL IMAGING TECHNIQUE. PubMed. (2021-10-12).

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Validation & Comparative

Validation of Pentaacetyliopamidol as a Novel Imaging Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of Pentaacetyliopamidol, a novel derivative of the widely used clinical contrast agent Iopamidol. We will explore the scientific rationale for its development, present a head-to-head comparison with established alternatives, and detail the requisite experimental protocols for its robust validation. This document is intended for researchers, chemists, and drug development professionals engaged in the innovation of next-generation imaging agents.

Introduction: The Need for Advanced Imaging Probes

In the realm of medical imaging, contrast agents are indispensable for enhancing the visibility of internal structures and physiological processes.[1] Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, has been a clinical workhorse for decades in X-ray computed tomography (CT) and angiography due to its excellent safety profile and diagnostic efficacy.[2][3] It is highly water-soluble and is rapidly excreted by the kidneys with minimal metabolism.[1][4] More recently, its utility has been expanded to magnetic resonance imaging (MRI) as a chemical exchange saturation transfer (CEST) agent for measuring extracellular pH (pHe), a critical parameter in the tumor microenvironment.[5][6]

Despite its success, the hydrophilic nature of Iopamidol restricts its distribution primarily to the extracellular and intravascular spaces.[1] This limitation precludes its use for applications requiring intracellular accumulation, such as cell tracking or the imaging of intracellular biomarkers. To address this, we propose This compound , a novel derivative designed for enhanced cellular permeability. This guide outlines the scientific basis for this modification and provides a rigorous validation pathway to characterize its performance against its parent compound, Iopamidol, and another relevant iodinated agent, Iopromide.

The Scientific Rationale: From Iopamidol to this compound

The core hypothesis behind this compound is that by masking the hydrophilic hydroxyl groups of Iopamidol through acetylation, we can significantly increase its lipophilicity. This chemical modification is a well-established strategy for improving the membrane permeability of molecules. The five free hydroxyl groups on Iopamidol's side chains are targets for this esterification.

The intended consequence of this increased lipophilicity is the transition from a purely extracellular agent to one that can passively diffuse across the cell membrane and accumulate intracellularly. This could unlock new diagnostic applications, such as:

  • Cellular CT/MRI: Quantifying cell density in tumors or tracking the biodistribution of therapeutic cells.

  • Intracellular pH Sensing: Utilizing its CEST properties to measure pH within the cell, offering insights into cellular metabolism and response to therapy.

  • Drug Delivery Vehicle: Acting as a basis for a theranostic agent where the acetyl groups could be designed to be cleaved by intracellular esterases, trapping the agent inside the cell.

Below is a conceptual diagram illustrating the proposed chemical modification.

G Iopamidol Iopamidol (Hydrophilic, Extracellular) Contains 5 -OH groups Modification Acetylation (Acetic Anhydride, Pyridine) Iopamidol->Modification Reacts with This compound This compound (Lipophilic, Cell-Permeable) Contains 5 -OAc groups Modification->this compound Yields G cluster_0 In Vitro Workflow start Synthesized This compound toxicity Cytotoxicity Assay (e.g., MTT on MCF-7 cells) start->toxicity stability Stability Assay (Incubate in plasma/PBS) start->stability uptake Cellular Uptake Study (Incubate with MCF-7 cells) toxicity->uptake stability->uptake analysis Quantification (HPLC or ICP-MS for Iodine) uptake->analysis decision Proceed to In Vivo? analysis->decision G cluster_1 In Vivo Workflow model Establish Xenograft Model (e.g., MCF-7 in nude mice) injection Probe Administration (Intravenous Tail Vein) model->injection imaging Longitudinal Imaging (CT or MRI at multiple time points) injection->imaging biodistribution Ex Vivo Biodistribution (Harvest organs post-final scan) imaging->biodistribution quantify Quantify Iodine Content (ICP-MS on digested tissues) biodistribution->quantify result Determine Tumor-to-Muscle Ratio, Pharmacokinetics, Clearance quantify->result

Sources

Introduction: The Imperative of IVIVC in Contrast Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro-In Vivo Correlation (IVIVC) for Iodinated Contrast Media: A Comparative Analysis Focused on Iopamidol

Editorial Note: Initial searches for "Pentaacetyliopamidol" did not yield any published scientific literature. This suggests the compound may be experimental, proprietary, or an alternative nomenclature. To provide a scientifically robust and valuable guide, this document will focus on Iopamidol , a widely studied and clinically significant non-ionic, low-osmolar iodinated contrast agent. The principles, experimental designs, and comparative analyses discussed herein are directly applicable to the evaluation of novel contrast agents like potential derivatives of Iopamidol.

In the development of parenteral drugs, particularly intravenous contrast media like Iopamidol, establishing a predictive relationship between in vitro properties and in vivo performance is paramount. An In Vitro-In Vivo Correlation (IVIVC) serves as a critical bridge, enabling researchers to forecast the pharmacokinetic profile of a drug formulation based on its in vitro dissolution or release characteristics. For iodinated contrast agents, which are administered at high concentrations to achieve diagnostic imaging, a robust IVIVC can accelerate formulation development, ensure batch-to-batch consistency, and support regulatory submissions by providing a surrogate for bioequivalence studies.

This guide provides a comprehensive overview of the methodologies used to establish an IVIVC for Iopamidol, offering a comparative perspective against other agents and detailing the underlying scientific principles for each experimental choice.

The Scientific Rationale: Why Correlate In Vitro Release with In Vivo Pharmacokinetics?

Unlike solid oral dosage forms where dissolution is a primary determinant of absorption, for intravenously administered solutions like Iopamidol, the concept of "dissolution" is adapted to "release" from a potential formulation matrix or ensuring stability and compatibility in physiological fluids. The core objective is to ensure that the contrast agent becomes fully and rapidly available in the systemic circulation without precipitation or interaction with blood components.

The fundamental hypothesis for an IVIVC in this context is that the rate and extent to which the contrast agent is available at the site of action (the vascular space and target tissues) can be predicted by its in vitro behavior under simulated physiological conditions. Key pharmacokinetic parameters of interest for contrast media include:

  • Peak Plasma Concentration (Cmax): The maximum concentration achieved in the blood, critical for imaging efficacy.

  • Area Under the Curve (AUC): Represents the total systemic exposure to the agent.

  • Elimination Half-life (t1/2): The time required for the plasma concentration to decrease by half, indicating how quickly the agent is cleared from the body, a key safety parameter.

Comparative Analysis: Iopamidol vs. Alternative Contrast Agents

Iopamidol's pharmacokinetic profile is characterized by rapid distribution into the extracellular fluid and efficient elimination via glomerular filtration without significant metabolism. Its performance is often benchmarked against other non-ionic agents such as Iohexol and Ioversol. The goal of formulation science is to ensure that any new formulation or potential derivative maintains or improves upon this established profile.

Table 1: Comparative Pharmacokinetic & Physicochemical Properties

ParameterIopamidolIohexolIoversol
Iodine Content (mg/mL) 300 / 370300 / 350320 / 350
Osmolality (mOsm/kg H₂O) @ 37°C 616 / 796672 / 844700 / 792
Viscosity (cP) @ 37°C 4.7 / 9.06.3 / 10.45.8 / 9.1
Plasma Protein Binding Very Low (<2%)Very Low (<2%)Very Low (<2%)
Elimination Half-life (hours) ~2.0~2.1~1.9
Primary Route of Excretion Renal (Glomerular Filtration)Renal (Glomerular Filtration)Renal (Glomerular Filtration)

Data compiled from publicly available prescribing information and comparative studies. Exact values may vary by concentration and formulation.

The data illustrates that these agents are structurally and functionally similar. Therefore, any in vitro tests designed to establish an IVIVC must be sensitive enough to detect minor formulation differences that could impact in vivo performance, such as the presence of impurities, aggregates, or excipients that might alter local tolerability or distribution kinetics.

Experimental Protocols for Establishing IVIVC

A successful IVIVC study requires a meticulously designed two-stage approach: comprehensive in vitro characterization and a corresponding in vivo pharmacokinetic study.

In Vitro Release & Stability Testing

The primary goal of in vitro testing for an injectable solution is not to measure dissolution in the traditional sense, but to confirm stability, purity, and the absence of particulate matter under conditions that mimic in vivo administration.

Workflow for In Vitro Characterization

G cluster_prep Sample Preparation cluster_testing In Vitro Tests cluster_analysis Data Analysis P1 Prepare multiple batches of Iopamidol formulation P2 Include formulations with variations (e.g., excipients, concentration) if developing a new product P1->P2 T1 Dynamic Light Scattering (DLS) for nanoparticle/aggregate detection P2->T1 T2 High-Performance Liquid Chromatography (HPLC) for purity and degradation P2->T2 T3 Osmolality & Viscosity Measurement at 37°C P2->T3 T4 Membrane Dialysis (Simulated Release) P2->T4 A3 Characterize Physicochemical Properties T1->A3 A2 Quantify Impurities & Degradation Products T2->A2 T3->A3 A1 Generate Release Profile (% Iopamidol diffused vs. Time) T4->A1 G cluster_animal Animal Model & Dosing cluster_sampling Blood Sampling cluster_analysis Sample & Data Analysis A1 Select appropriate animal model (e.g., New Zealand White Rabbits) A2 Administer Iopamidol formulation intravenously (e.g., marginal ear vein) at a clinically relevant dose A1->A2 S1 Collect blood samples at pre-defined time points (e.g., 2, 5, 15, 30, 60, 120, 240 mins) A2->S1 S2 Process blood to isolate plasma S1->S2 DA1 Quantify Iopamidol concentration in plasma using LC-MS/MS S2->DA1 DA2 Plot Plasma Concentration vs. Time DA1->DA2 DA3 Calculate Pharmacokinetic Parameters (Cmax, AUC, t1/2) using non-compartmental analysis DA2->DA3

Caption: Workflow for In Vivo Pharmacokinetic Analysis of Iopamidol.

Detailed Protocol: Rabbit Pharmacokinetic Study

  • Animal Model: Use healthy New Zealand White rabbits (n=6 per group) with indwelling catheters for ease of dosing and sampling. Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing: Administer a single bolus intravenous injection of the Iopamidol formulation via the marginal ear vein. The dose should be equivalent to a typical human diagnostic dose on a mg/kg basis.

  • Blood Sampling: Collect blood samples (~0.5 mL) from the central ear artery at pre-dose and at 2, 5, 15, 30, 60, 90, 120, 180, and 240 minutes post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Iopamidol in plasma. This is the gold standard for bioanalytical accuracy.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters (AUC, Cmax, t1/2).

Establishing the Correlation: The IVIVC Model

The final step is to correlate the in vitro and in vivo data. A Level A IVIVC, the most rigorous type, establishes a point-to-point relationship between the in vitro release profile and the in vivo response.

Logical Relationship for IVIVC Development

G cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain invitro_data Cumulative % Release vs. Time correlation Mathematical Correlation (e.g., Linear Regression) invitro_data->correlation invivo_data Plasma Concentration vs. Time pk_params Pharmacokinetic Parameters (AUC, Cmax) invivo_data->pk_params pk_params->correlation prediction Predictive IVIVC Model correlation->prediction

Caption: Logical model for developing a predictive IVIVC.

For an intravenous bolus solution like Iopamidol, where release is expected to be instantaneous, the correlation may not be a time-course profile but rather a relationship between a key in vitro quality attribute (e.g., impurity level, presence of aggregates) and a key in vivo parameter (e.g., Cmax or an adverse event marker). For example, one could hypothesize that formulations with higher levels of aggregates detected by DLS would result in a lower-than-expected Cmax or altered distribution.

If different formulations show varied release rates in the dialysis model, a deconvolution approach can be used to estimate the in vivo absorption/release profile from the plasma concentration data. The two profiles are then compared. A linear regression model is often sufficient:

  • Y-axis: A key in vivo parameter (e.g., AUC or Cmax).

  • X-axis: A key in vitro parameter (e.g., the percentage of drug released at a specific time point, Txx).

A correlation coefficient (R²) greater than 0.9 is generally considered evidence of a strong correlation.

Conclusion: The Value of a Predictive IVIVC

Establishing a robust IVIVC for an iodinated contrast agent like Iopamidol is a powerful tool in drug development and manufacturing. It provides a deep understanding of how formulation variables impact biological performance, enhances product quality control, and can significantly reduce the need for extensive in vivo studies for post-approval changes. The methodologies detailed in this guide provide a framework for the rigorous scientific investigation required to build a trustworthy and predictive correlation, ensuring the consistent safety and efficacy of these vital diagnostic agents.

References

  • Title: Iopamidol. Source: PubChem Compound Summary for CID 3731, National Center for Biotechnology Information. URL: [Link]

  • Title: Pharmacokinetics and excretion of iopamidol in the rat. Source: Investigative Radiology, 1982. URL: [Link]

The Efficacy of Iopamidol in Contrast Imaging: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of diagnostic imaging, the clarity and precision of contrast-enhanced imaging are paramount. For researchers and drug development professionals, the selection of an appropriate contrast agent is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an in-depth comparative analysis of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent. While the term "Pentaacetyliopamidol derivatives" might arise in the context of synthesis, it is Iopamidol itself that is the active agent in clinical and preclinical applications. This guide will, therefore, focus on the comparative efficacy of Iopamidol against other leading non-ionic contrast agents, underpinned by experimental data and established protocols.

From Synthesis Intermediate to Clinical Application: The Story of Iopamidol

Iopamidol's journey from a laboratory synthesis to a cornerstone of radiological practice is a testament to the rational design of safer and more effective contrast media. The synthesis of Iopamidol involves a multi-step process where a key intermediate is a fully protected version of the final molecule. This intermediate, which can be referred to as a pentaacetylated derivative, is crucial for achieving the desired chemical structure with high purity.

The manufacturing process typically involves the acylation of 5-amino-2,4,6-triiodoisophthalyl dichloride, followed by reaction with serinol to introduce the hydrophilic side chains. To prevent unwanted side reactions, the hydroxyl groups of the serinol moieties and the newly introduced hydroxypropionyl group are often protected with acetyl groups, forming a "this compound" intermediate.[1][2][3] The final and critical step is the hydrolysis of these acetyl groups to yield the highly water-soluble and biocompatible Iopamidol molecule.[1][2][3] This process underscores the importance of the free hydroxyl groups in the final structure for its clinical utility.

The presence of multiple hydroxyl groups is a defining feature of non-ionic, low-osmolar contrast agents like Iopamidol. These hydrophilic groups are responsible for the molecule's excellent water solubility and low osmolality in solution, which in turn contribute to its favorable safety profile, including reduced patient discomfort and a lower incidence of adverse reactions compared to older ionic contrast agents.[4][5][6]

The Chemical Rationale Behind Iopamidol's Efficacy

The efficacy and safety of an iodinated contrast agent are intrinsically linked to its physicochemical properties. The tri-iodinated benzene ring provides the high atomic number element (iodine) necessary for X-ray attenuation.[6] The non-ionic nature of Iopamidol, stemming from the amide linkages and the absence of ionizable carboxyl groups, prevents its dissociation in solution, leading to a lower osmolality compared to ionic agents.[4][7] This is a critical factor in minimizing physiological disturbances.

cluster_Iopamidol Iopamidol Structure-Function Relationship Iopamidol Iopamidol Triiodinated_Ring Tri-iodinated Benzene Ring Iopamidol->Triiodinated_Ring High X-ray Attenuation Hydroxyl_Groups Multiple Hydroxyl Groups Iopamidol->Hydroxyl_Groups High Water Solubility Low Osmolality Non_ionic_Amide Non-ionic Amide Linkages Iopamidol->Non_ionic_Amide Low Osmolality Reduced Adverse Reactions cluster_workflow In Vivo Contrast Enhancement Workflow A Anesthetize Animal B Place IV Catheter A->B C Pre-contrast Micro-CT Scan B->C D Inject Contrast Agent C->D E Dynamic Post-contrast Scans D->E F ROI Analysis (HU Measurement) E->F G Pharmacokinetic Modeling F->G

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cross-Validation of a Novel UHPLC Method for Pentaacetyliopamidol Against an Established Compendial HPLC Method

Executive Summary

The rigorous validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring the safety and efficacy of drug products. This guide provides a comprehensive framework for the cross-validation of a novel, high-performance analytical method against an established one, using the analysis of this compound, a representative analogue of the widely used contrast agent Iopamidol, as a case study. We present a head-to-head comparison between a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method and a traditional High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide details the experimental design, provides step-by-step protocols, and presents comparative data on critical validation parameters, including specificity, linearity, accuracy, and precision. The objective is to equip researchers, analytical scientists, and drug development professionals with the technical insights and practical methodologies required to demonstrate analytical method equivalency or superiority, thereby justifying the adoption of new technologies in a regulated environment.

Introduction: The Imperative for Robust Analytical Method Validation

In pharmaceutical manufacturing, the analytical methods used to assess drug substance purity, potency, and stability are as critical as the manufacturing process itself. These methods form the basis of quality control (QC) and release testing. Consequently, any new or modified analytical procedure must be rigorously validated to demonstrate it is fit for its intended purpose.[4][5]

Iopamidol is a non-ionic, iodinated X-ray contrast agent with a complex synthesis and degradation profile, making robust analytical oversight essential.[6][7] For the purpose of this guide, we consider "this compound" as a new chemical entity (NCE) or a critical process-related impurity that requires accurate quantification.

Why Cross-Validation?

Cross-validation is a formal process used to compare the performance of two distinct analytical procedures.[8] It is essential in several scenarios:

  • Method Modernization: When replacing an older, compendial method (e.g., HPLC) with a more efficient, modern alternative (e.g., UHPLC).

  • Method Transfer: When transferring a validated method from a development lab to a QC laboratory.[8][9]

  • Comparative Studies: When data from different studies that used different analytical methods need to be compared.

The core objective of this process is to prove that the results generated by the new method are equivalent, or superior, to those from the established method. This guide follows the validation principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][10]

The Methodological Contenders: A Tale of Two Techniques

At the heart of our cross-validation study are two distinct liquid chromatography methods designed to quantify this compound in the presence of Iopamidol.

  • Method A: The Challenger (Modern UHPLC-UV Method) This method represents a contemporary approach, leveraging UHPLC technology to achieve faster analysis times and improved separation efficiency. The causality behind this choice is the perpetual drive in QC environments to increase sample throughput and enhance sensitivity without compromising data quality. Sub-2 µm particle columns allow for higher flow rates and generate sharper peaks, leading to better resolution and lower detection limits.

  • Method B: The Incumbent (Established Compendial HPLC-UV Method) This method is modeled after established, widely accepted pharmacopoeial methods for Iopamidol and its related substances.[6][11][12] Its reliability has been proven over years of use. However, it often involves longer run times and higher solvent consumption, making it a prime candidate for modernization. The rationale for using this as the benchmark is its established acceptance by regulatory authorities.

Experimental Design for Head-to-Head Cross-Validation

A robust cross-validation protocol must be a self-validating system. This is achieved by analyzing the same set of well-characterized samples with both methods and comparing the performance across a range of internationally harmonized validation parameters.

Cross-Validation Workflow Diagram

The following diagram illustrates the logical flow of the cross-validation process, from sample preparation to the final comparative analysis and decision-making.

G cluster_prep Sample Preparation cluster_methodA Method A: UHPLC Analysis cluster_methodB Method B: HPLC Analysis cluster_analysis Data Evaluation Sample Unified Sample Set (this compound spiked in Iopamidol matrix, Forced Degradation Samples) AnalysisA Chromatographic Analysis (UHPLC-UV) Sample->AnalysisA AnalysisB Chromatographic Analysis (HPLC-UV) Sample->AnalysisB ResultsA Generate Performance Data (Specificity, Linearity, Accuracy, Precision) AnalysisA->ResultsA Comparison Comparative Statistical Analysis (e.g., F-test for precision, t-test for accuracy) ResultsA->Comparison ResultsB Generate Performance Data (Specificity, Linearity, Accuracy, Precision) AnalysisB->ResultsB ResultsB->Comparison Decision Equivalence & Fitness-for-Purpose Decision Comparison->Decision

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The trustworthiness of a validation study rests on the clarity and detail of its protocols. The following are representative step-by-step methods for the analysis of this compound.

Protocol 1: Method A - UHPLC-UV
  • Reagents and Materials:

    • Acetonitrile (ACN), UHPLC grade

    • Methanol (MeOH), UHPLC grade

    • Ammonium Acetate, analytical grade

    • Water, deionized (18.2 MΩ·cm)

    • This compound and Iopamidol reference standards

  • Chromatographic Conditions:

    • Instrument: UHPLC system with UV detector.

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 45% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 2 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and methanol.

    • Working Standards: Prepare a series of dilutions from the stock solution for linearity and accuracy studies, ranging from 0.1 µg/mL to 20 µg/mL.

    • Sample Solution: Dissolve the Iopamidol drug substance containing this compound in the diluent to a target concentration of 1 mg/mL of Iopamidol.

Protocol 2: Method B - HPLC-UV
  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Phosphoric Acid, analytical grade

    • Water, deionized (18.2 MΩ·cm)

    • This compound and Iopamidol reference standards

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: Water, pH adjusted to 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 50% B over 20 minutes.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Follow the same procedure as described for Method A, using the appropriate mobile phase components as the diluent where necessary.

Results and Data Analysis: A Comparative Overview

All quantitative data must be summarized into clearly structured tables to facilitate direct comparison.

Table 1: Comparison of Chromatographic Method Parameters

ParameterMethod A (UHPLC)Method B (HPLC)Rationale for Difference
Column Dimensions 2.1 x 100 mm, 1.7 µm4.6 x 250 mm, 5 µmUHPLC uses smaller particles for higher efficiency.
Flow Rate 0.5 mL/min1.2 mL/minOptimized for column dimensions and particle size.
Run Time ~7 minutes~25 minutesUHPLC significantly reduces analysis time.
Injection Volume 2 µL20 µLSmaller column volumes in UHPLC require smaller injections.
Est. Solvent Usage/Run ~3.5 mL~30 mLUHPLC offers a >85% reduction in solvent consumption.

Table 2: Summary of Cross-Validation Performance Characteristics

Validation ParameterAcceptance Criteria (Typical)Method A (UHPLC) PerformanceMethod B (HPLC) Performance
Specificity No interference at analyte RtPeak Purity > 0.999Peak Purity > 0.995
Linearity (Correlation Coeff.) r² ≥ 0.9990.99980.9992
Range (µg/mL) Defined by linearity0.1 - 200.5 - 25
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 1.1%100.8% ± 1.8%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%1.5%
Precision (Intermediate, %RSD) ≤ 3.0%1.2%2.1%
Limit of Quantitation (LOQ, µg/mL) S/N ≥ 100.10.5

Discussion: Synthesizing Data with Field-Proven Insights

The data presented in Tables 1 and 2 clearly demonstrate that both methods are "fit for purpose" according to standard regulatory expectations.[13] However, the cross-validation reveals significant operational advantages of the modern UHPLC method.

  • Expertise in Action - Beyond the Numbers: The most striking difference is the four-fold reduction in run time . In a high-throughput QC laboratory, this translates directly to increased capacity, faster batch release, and significant cost savings. The 85% reduction in solvent consumption not only lowers operational costs but also aligns with corporate sustainability goals by reducing chemical waste.

  • Trustworthiness Through Superior Performance: While both methods are accurate and precise, Method A exhibits slightly better precision (lower %RSD) and a five-fold lower Limit of Quantitation (LOQ). This enhanced sensitivity is not merely an academic improvement; it provides a greater degree of confidence in the quality of the drug substance, especially when monitoring for trace-level impurities that could have safety implications. The improved specificity, evidenced by a higher peak purity index, ensures that what is being measured is truly the analyte of interest and not a co-eluting impurity. This is a critical aspect of building a trustworthy, self-validating analytical system.

  • Authoritative Grounding in Practice: The entire validation exercise is grounded in the principles of ICH Q2.[4] The choice of parameters—specificity, linearity, accuracy, precision, and LOQ—is directly mandated by these guidelines for a quantitative impurity test. By demonstrating that the new UHPLC method meets or exceeds the performance of the established HPLC method against these harmonized criteria, we establish a scientifically sound and regulatory-compliant justification for its adoption.

Conclusion and Recommendations

The cross-validation study confirms that the proposed UHPLC method (Method A) for the quantification of this compound is not only equivalent to the established HPLC method (Method B) but is superior in several key performance and operational aspects. It offers significantly faster analysis times, reduced solvent consumption, and enhanced sensitivity and precision.

Based on this comprehensive evaluation, the adoption of the UHPLC method is strongly recommended for routine quality control testing. This modernization will enhance laboratory efficiency, reduce operational costs, and provide a higher degree of confidence in product quality, fully aligning with the principles of lifecycle management for analytical procedures.[13]

References

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A Senior Application Scientist's Comparative Guide to Iopamidol and Its Alternatives in Radiographic Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of diagnostic imaging, the choice of a contrast agent is pivotal to achieving optimal image quality while ensuring patient safety. This guide provides an in-depth comparison of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast medium, with its principal alternatives. We will delve into the physicochemical properties, clinical efficacy, and safety profiles of these agents, supported by experimental data from peer-reviewed studies. Our focus is on the causality behind experimental choices and the self-validating nature of the protocols described.

Introduction to Iodinated Contrast Media: The Foundation of Modern Imaging

Iodinated contrast media (ICM) are indispensable tools in X-ray-based imaging modalities like Computed Tomography (CT) and angiography.[1][2][3] Their efficacy stems from the high atomic number of iodine, which effectively attenuates X-rays, thereby enhancing the visibility of vascular structures and organs.[2][4] The evolution of ICM has been driven by the need to reduce osmolality, a key factor in patient tolerance and the incidence of adverse effects.[1][5][6]

Historically, high-osmolar contrast media (HOCM) were associated with a higher rate of adverse events.[7][8] This led to the development of low-osmolar contrast media (LOCM), such as Iopamidol, and subsequently, iso-osmolar contrast media (IOCM), which have osmolality similar to that of blood.[4][9]

Classification of Iodinated Contrast Media

The classification of ICM is primarily based on their chemical structure, ionicity, and osmolality. This classification is crucial as it directly relates to the agent's physicochemical properties and clinical performance.

cluster_0 Classification of Iodinated Contrast Media Contrast Media Contrast Media Ionic Ionic Contrast Media->Ionic Non-Ionic Non-Ionic Contrast Media->Non-Ionic High-Osmolar (HOCM) High-Osmolar (HOCM) Ionic->High-Osmolar (HOCM) Low-Osmolar (LOCM) Low-Osmolar (LOCM) Ionic->Low-Osmolar (LOCM) Iso-Osmolar (IOCM) Iso-Osmolar (IOCM) Non-Ionic->Iso-Osmolar (IOCM) Low-Osmolar (LOCM) Low-Osmolar (LOCM) Non-Ionic->Low-Osmolar (LOCM) Monomer Monomer High-Osmolar (HOCM)->Monomer Dimer Dimer Low-Osmolar (LOCM)->Dimer Dimer Dimer Iso-Osmolar (IOCM)->Dimer Monomer Monomer Low-Osmolar (LOCM) ->Monomer

Caption: Classification of Iodinated Contrast Media.

Profile of Iopamidol: The Established Standard

Iopamidol is a second-generation, non-ionic, water-soluble, low-osmolar monomeric contrast agent.[1][10] It is widely used for a variety of diagnostic procedures, including angiography, urography, and contrast-enhanced CT.[1][2][3][10] Its non-ionic nature means it does not dissociate in solution, contributing to its lower osmolality compared to ionic agents and a reduced risk of adverse reactions.[2]

Key Characteristics of Iopamidol:

  • Low Osmolality: Reduces patient discomfort and the risk of certain adverse events.[1][2]

  • Rapid Excretion: Primarily eliminated by the kidneys, allowing for shorter examination times.[1][2]

  • Good Radiographic Contrast: Provides clear visualization of anatomical structures.[1]

  • Stability: Chemically stable in solution, ensuring reliable performance.[1]

Key Alternatives to Iopamidol: A Comparative Analysis

The primary alternatives to Iopamidol are other non-ionic contrast agents, which can be categorized as other low-osmolar monomers or iso-osmolar dimers.

Low-Osmolar Monomers: Iohexol and Ioversol

Iohexol: Similar to Iopamidol, Iohexol is a non-ionic, low-osmolar monomer.[4] Clinical studies comparing Iohexol and Iopamidol have shown largely comparable safety and efficacy profiles, though some subtle differences have been noted.

  • Myelography: In a study on myelography, both agents provided good radiographic quality, but the incidence and severity of adverse side effects were slightly but significantly less with Iohexol.[11]

  • Cerebral Angiography: A double-blind study found no significant differences in adverse effects, radiographic quality, or patient tolerance between Iohexol and Iopamidol for cerebral angiography.[12]

  • Renal Function: A comparative investigation in low-risk outpatients undergoing CT found a very small, likely clinically insignificant, difference in the increase in mean serum creatinine from baseline between Iohexol and Iopamidol.[13][14]

Ioversol: Another non-ionic, low-osmolar monomer, Ioversol has also been compared to Iopamidol.

  • Computed Body Tomography: A double-blind study on patients undergoing CT found both Iopamidol and Ioversol to be well-tolerated and effective, with few side effects.[15]

  • Cerebral Angiography: In a study on cerebral angiography, patients receiving Ioversol reported significantly less sensation of heat compared to those receiving Iopamidol.[16]

  • In Vitro and Animal Studies: Some preclinical studies have suggested that Iopamidol may have a slightly better tolerance profile than Ioversol in certain tests.[17]

Iso-Osmolar Dimer: Iodixanol

Iodixanol is a non-ionic, iso-osmolar dimer, meaning its osmolality is the same as that of blood (290 mOsm/kg H₂O).[4][9][18] This property is theoretically advantageous for patient comfort and safety.

  • Patient Comfort: Multiple studies have shown that Iodixanol is associated with significantly less patient discomfort, particularly sensations of heat and pain, compared to Iopamidol during various procedures like aorto-femoral angiography and contrast-enhanced CT.[19][20][21]

  • Image Quality: While some studies report comparable diagnostic efficacy, others suggest Iopamidol, with its higher iodine concentration, may provide greater vascular contrast and improved depiction of anatomical detail in certain applications like coronary MDCT angiography.[18][19]

  • Renal Safety: The comparative renal safety of Iodixanol and low-osmolar agents like Iopamidol is a subject of ongoing research. While some meta-analyses have suggested a benefit for Iodixanol, particularly in high-risk patients, other large-scale studies have not found a significant difference in the incidence of contrast-induced nephropathy.[9][22] The higher viscosity of Iodixanol is a factor that may influence its renal handling.[5][23][24]

Quantitative Comparison of Physicochemical Properties

The choice between contrast agents often involves a trade-off between osmolality and viscosity. Lower osmolality is generally associated with better patient tolerance, while higher viscosity can affect injection rates and potentially renal transit time.[5][6][23][24]

Contrast AgentClassOsmolality (mOsm/kg H₂O) at ~300 mgI/mLViscosity (cP) at 37°C
Iopamidol Non-ionic, Low-osmolar Monomer~616-796~4.7-9.4
Iohexol Non-ionic, Low-osmolar Monomer~695-844~6.3-10.4
Ioversol Non-ionic, Low-osmolar Monomer~792~5.8-9.0
Iodixanol Non-ionic, Iso-osmolar Dimer~290~6.1-11.8

Note: Values are approximate and can vary depending on the specific formulation and iodine concentration.[4][5][18]

Experimental Protocols: A Framework for Comparative Evaluation

The following outlines a generalized protocol for a double-blind, randomized clinical trial comparing two iodinated contrast agents, based on methodologies reported in the literature.[11][15][19][20]

Study Design and Patient Population
  • Design: A prospective, randomized, double-blind, parallel-group study is the gold standard for minimizing bias.

  • Patient Selection: Define clear inclusion and exclusion criteria based on the specific application (e.g., patients scheduled for contrast-enhanced CT of the abdomen). Key considerations include age, renal function (e.g., baseline serum creatinine or eGFR), and history of allergies or adverse reactions to contrast media.

  • Randomization: Patients are randomly assigned to receive either the investigational agent or the comparator (e.g., Iopamidol).

  • Blinding: Both the patient and the assessing personnel (e.g., radiologist, nurse) are blinded to the contrast agent administered.

Contrast Administration and Imaging
  • Dosage and Administration: The volume and injection rate of the contrast agent are standardized based on patient weight and the imaging protocol. For CT, power injectors are typically used to ensure a consistent injection rate.[20]

  • Imaging Protocol: A standardized imaging protocol for the specific examination (e.g., multiphasic abdominal CT) is followed for all patients.

Assessment of Endpoints
  • Efficacy:

    • Image Quality: Assessed by blinded radiologists using a predefined scoring system (e.g., a 4- or 5-point scale from non-diagnostic to excellent) for vessel opacification and organ enhancement.[15][20]

    • Quantitative Enhancement: Measured in Hounsfield Units (HU) in specific regions of interest (ROIs) on CT images.[25]

  • Safety and Tolerability:

    • Patient Comfort: Subjective measures of discomfort, such as heat and pain, are recorded using a Visual Analog Scale (VAS) where patients mark their level of discomfort on a 100-mm line.[19]

    • Adverse Events: All adverse events are recorded, including their severity and perceived relationship to the contrast agent. This includes monitoring for immediate and delayed hypersensitivity reactions.[20][26][27][28][29]

    • Renal Function: Serum creatinine is measured at baseline and at 48-72 hours post-procedure to assess for contrast-induced nephropathy.[13][14]

    • Vital Signs: Blood pressure and heart rate are monitored before and after contrast administration.[15]

cluster_1 Comparative Clinical Trial Workflow Patient Recruitment & Consent Patient Recruitment & Consent Baseline Assessment (e.g., SCr, Vitals) Baseline Assessment (e.g., SCr, Vitals) Patient Recruitment & Consent->Baseline Assessment (e.g., SCr, Vitals) Randomization Randomization Baseline Assessment (e.g., SCr, Vitals)->Randomization Group A (Iopamidol) Group A (Iopamidol) Randomization->Group A (Iopamidol) Arm 1 Group B (Alternative) Group B (Alternative) Randomization->Group B (Alternative) Arm 2 Blinded Contrast Administration Blinded Contrast Administration Group A (Iopamidol)->Blinded Contrast Administration Group B (Alternative)->Blinded Contrast Administration Standardized Imaging Protocol Standardized Imaging Protocol Blinded Contrast Administration->Standardized Imaging Protocol Efficacy Assessment (Image Quality) Efficacy Assessment (Image Quality) Standardized Imaging Protocol->Efficacy Assessment (Image Quality) Safety & Tolerability Assessment Safety & Tolerability Assessment Standardized Imaging Protocol->Safety & Tolerability Assessment Data Analysis Data Analysis Efficacy Assessment (Image Quality)->Data Analysis Post-Procedure Monitoring (e.g., SCr) Post-Procedure Monitoring (e.g., SCr) Safety & Tolerability Assessment->Post-Procedure Monitoring (e.g., SCr) Post-Procedure Monitoring (e.g., SCr)->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Caption: Workflow for a comparative clinical trial of contrast media.

Conclusion and Future Directions

Iopamidol remains a reliable and effective low-osmolar contrast agent for a wide range of radiological applications. Its alternatives, particularly the iso-osmolar agent Iodixanol, offer distinct advantages in terms of patient comfort.[19][20] The choice of contrast agent should be guided by the specific clinical application, patient risk factors (especially renal function and history of allergies), and institutional protocols. For most routine examinations in patients with normal renal function, low-osmolar agents like Iopamidol, Iohexol, and Ioversol provide an excellent balance of efficacy, safety, and cost-effectiveness. In applications where patient comfort is paramount, or in certain high-risk populations, the use of an iso-osmolar agent like Iodixanol may be preferred, despite its higher viscosity.

Future research will continue to focus on the development of new contrast agents with even better safety profiles and on refining patient-specific strategies to minimize the risk of adverse events.

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A Head-to-Head Comparison of Two Generations of Iodinated Radiocontrast Agents: Pentaacetyliopamidol and Diatrizoate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medical imaging, the clarity and diagnostic value of radiographic procedures, such as computed tomography (CT), are critically dependent on the use of contrast agents. Among these, iodinated compounds have long been the cornerstone for enhancing the visibility of vascular structures and soft tissues. This guide provides a detailed, head-to-head comparison of two significant iodinated contrast agents: Pentaacetyliopamidol, a non-ionic, low-osmolality agent, and Diatrizoate, an ionic, high-osmolality agent. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective physicochemical properties, performance characteristics, and safety profiles, supported by experimental data and established protocols.

Introduction: The Evolution of Iodinated Contrast Media

The primary mechanism of action for iodinated contrast media hinges on the high atomic number of iodine, which effectively attenuates X-rays, leading to a brighter appearance of the tissues in which the agent is distributed on a radiograph.[1] The evolution of these agents has been driven by the pursuit of improved diagnostic efficacy and enhanced patient safety.

Diatrizoate , an early generation ionic monomer, dissociates in solution into a radiopaque anion and a cation (either sodium or meglumine). This dissociation results in a high osmolality, which is the measure of the total number of solute particles in a solution.[2] The hypertonicity of high-osmolality contrast media (HOCM) like Diatrizoate is associated with a higher incidence of adverse effects.[2][3]

This compound , also known as Penta-O-acetyl Iopamidol, is a derivative and a precursor in the synthesis of Iopamidol, a widely used non-ionic, low-osmolality contrast medium (LOCM).[4][5][6] For the purpose of this guide, and reflecting the available comparative literature, the characteristics of Iopamidol will be used as a proxy for this compound's class of non-ionic, low-osmolality agents. Iopamidol does not dissociate in solution, resulting in a significantly lower osmolality compared to ionic agents of similar iodine concentration.[7][8] This fundamental difference in physicochemical properties has profound implications for their clinical performance and safety.

Physicochemical Properties: A Quantitative Comparison

The osmolality, viscosity, and iodine content are critical parameters that dictate the performance and safety of a contrast agent. The following table summarizes these properties for various concentrations of Iopamidol and Diatrizoate.

PropertyIopamidol (Non-ionic, Low-Osmolality)Diatrizoate (Ionic, High-Osmolality)
Molecular Weight ( g/mol ) 777.1[7]613.91 (Diatrizoic acid)[9]
Iodine Content (mg/mL) 200, 250, 300, 370[7][10]367, 370[9][11][12]
Osmolality at 37°C (mOsm/kg water) 413 (200 mgI/mL)[7]1551 (370 mgI/mL)[11]
524 (250 mgI/mL)[7]~2100 (for some formulations)[2]
616 (300 mgI/mL)[7][13]
796 (370 mgI/mL)[7][13]
Viscosity at 37°C (cP) 2.0 (200 mgI/mL)[7][14]10.5 (370 mgI/mL)[11]
3.0 (250 mgI/mL)[7][14]
4.7 (300 mgI/mL)[7][13][14]
9.4 (370 mgI/mL)[7][13][14]

Causality Behind Physicochemical Differences:

  • Osmolality: Diatrizoate's ionic nature leads to a twofold increase in the number of particles in solution upon dissociation, resulting in a significantly higher osmolality compared to the non-ionic Iopamidol at comparable iodine concentrations.[2] This hyperosmolality can induce a fluid shift from the extravascular to the intravascular space, potentially leading to dehydration and other physiological disturbances.[7]

  • Viscosity: While both agents exhibit increasing viscosity with higher iodine concentrations, Diatrizoate solutions can be highly viscous.[11][15] Viscosity affects the ease of injection and can influence renal transit times.[1] Warming contrast media to body temperature can significantly reduce viscosity.[15]

Performance and Efficacy in Radiographic Imaging

The ultimate measure of a contrast agent's performance is its ability to provide high-quality diagnostic images.

Image Quality and Contrast Enhancement:

Both Iopamidol and Diatrizoate provide effective contrast enhancement for a variety of applications, including angiography, urography, and CT imaging of the head and body.[10][16] The degree of enhancement is directly related to the iodine concentration delivered to the tissue of interest.[2]

However, studies have suggested that for a given iodine concentration, low-osmolality contrast media like Iopamidol may provide a longer duration of aortic opacification, which can be advantageous for CT angiography with longer acquisition times.[13]

Safety and Tolerability: A Critical Differentiator

The most significant distinction between this compound/Iopamidol and Diatrizoate lies in their safety and tolerability profiles.

Adverse Effects:

  • Diatrizoate (High-Osmolality): The high osmolality of Diatrizoate is associated with a higher incidence of adverse reactions. Common side effects include nausea, vomiting, diarrhea, and a sensation of warmth or pain upon injection.[2][7][17] More severe, albeit rare, reactions can include allergic-type reactions, kidney problems, and cardiovascular events.[2][17]

  • Iopamidol (Low-Osmolality): Iopamidol and other LOCMs are generally better tolerated.[18] While similar types of adverse events can occur, their frequency and severity are significantly lower compared to HOCMs.[9][10] Common side effects are typically mild and transient, such as a feeling of warmth.[19][20]

A meta-analysis has shown that while the risk of death is very low for both types of contrast media, the use of low-osmolality agents can prevent approximately 80% of severe nonfatal reactions.[10]

Nephrotoxicity:

Contrast-induced nephropathy (CIN) is a serious potential complication, particularly in patients with pre-existing renal impairment. The hyperosmolar nature of Diatrizoate can contribute to renal tubular injury.[3] Comparative studies have indicated that Iopamidol is less nephrotoxic than Diatrizoate in high-risk patients undergoing cardiac angiography, although the absolute difference in clinically severe renal dysfunction may be small.[11]

Patient Comfort:

In procedures like peripheral arteriography, patient comfort is a significant consideration. Studies have demonstrated that Iopamidol causes significantly less patient discomfort, including feelings of pain and heat, compared to Diatrizoate.[21]

Experimental Protocol: In Vivo Evaluation of Contrast Agents in a Preclinical CT Imaging Model

To objectively compare the performance of contrast agents like this compound and Diatrizoate, a standardized preclinical experimental protocol is essential. The following outlines a robust methodology for evaluating contrast enhancement in a rodent model.

Objective: To quantify and compare the in vivo radiographic enhancement characteristics of two iodinated contrast agents in a murine model using micro-computed tomography (micro-CT).

Materials:

  • Micro-CT scanner (e.g., Bruker SkyScan, PerkinElmer Quantum GX)

  • Small animal anesthesia system (isoflurane)

  • Contrast agents: this compound/Iopamidol and Diatrizoate, sterile solutions with equivalent iodine concentrations.

  • Animal model: Healthy adult mice (e.g., C57BL/6), 8-10 weeks old.

  • Catheters for intravenous administration.

  • Physiological monitoring equipment (respiratory and cardiac).

Methodology:

  • Animal Preparation:

    • Acclimatize animals to the facility for at least one week prior to the experiment.

    • Fast animals for 4-6 hours before imaging to reduce gastrointestinal artifacts, with water available ad libitum.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place a catheter in the tail vein for contrast agent administration.

    • Position the animal on the scanner bed with physiological monitoring.

  • Imaging Protocol:

    • Pre-contrast Scan: Acquire a baseline, non-contrast micro-CT scan of the region of interest (e.g., abdomen, thorax).

    • Contrast Administration: Administer a bolus injection of the contrast agent via the tail vein catheter at a controlled rate (e.g., 100 µL over 10 seconds). The dosage should be standardized based on the iodine content per body weight (e.g., 300 mg I/kg).

    • Post-contrast Scans: Immediately following injection, acquire a series of dynamic or static micro-CT scans at predefined time points (e.g., 1, 5, 15, 30, and 60 minutes post-injection) to evaluate the enhancement and clearance phases.

  • Image Analysis and Data Quantification:

    • Reconstruct the micro-CT images using the manufacturer's software.

    • Define regions of interest (ROIs) in specific anatomical structures (e.g., aorta, vena cava, liver, kidneys).

    • Measure the mean radiodensity in Hounsfield Units (HU) within each ROI for both pre- and post-contrast scans.[22][23][24][25]

    • Calculate the net enhancement in HU by subtracting the pre-contrast HU value from the post-contrast HU values at each time point.

    • Plot the time-enhancement curves for each contrast agent in the different ROIs.

Self-Validating System:

This protocol incorporates a self-validating system through the use of a pre-contrast baseline scan for each animal, which serves as its own control. The inclusion of standardized iodine dosages and controlled injection rates ensures comparability between the two contrast agent groups. The use of multiple time points allows for the characterization of both the peak enhancement and the washout kinetics of each agent.

Visualizing the Chemical Structures and Experimental Workflow

To further elucidate the key components of this comparison, the following diagrams are provided.

Chemical Structures

cluster_this compound This compound (Penta-O-acetyl Iopamidol) cluster_Diatrizoate Diatrizoate (Diatrizoic Acid) This compound C₂₇H₃₂I₃N₃O₁₃ Molecular Weight: 987.3 g/mol Diatrizoate C₁₁H₉I₃N₂O₄ Molecular Weight: 613.9 g/mol

Caption: Chemical structures of this compound and Diatrizoate.

Experimental Workflow for In Vivo Contrast Agent Evaluation

Animal_Prep Animal Preparation (Anesthesia, Catheterization) Pre_Contrast_Scan Pre-contrast Micro-CT Scan (Baseline HU Measurement) Animal_Prep->Pre_Contrast_Scan Contrast_Admin Contrast Agent Administration (Standardized Iodine Dose) Pre_Contrast_Scan->Contrast_Admin Post_Contrast_Scans Dynamic/Static Post-contrast Scans (Multiple Time Points) Contrast_Admin->Post_Contrast_Scans Image_Recon Image Reconstruction Post_Contrast_Scans->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis (HU Measurement) Image_Recon->ROI_Analysis Data_Analysis Data Analysis (Time-Enhancement Curves) ROI_Analysis->Data_Analysis

Caption: In vivo experimental workflow for CT contrast agent evaluation.

Conclusion

The comparison between this compound (represented by Iopamidol) and Diatrizoate highlights a significant evolution in iodinated contrast media. While both agents effectively enhance radiographic images, the lower osmolality of the non-ionic agent, Iopamidol, translates to a superior safety and tolerability profile. For researchers and drug development professionals, the choice between different classes of contrast agents for preclinical and clinical studies should be guided by a thorough understanding of their physicochemical properties and the potential impact on experimental outcomes and patient safety. The provided experimental protocol offers a robust framework for conducting such comparative evaluations, ensuring the generation of reliable and reproducible data.

References

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A Guide to Understanding Iopamidol and the Role of its Intermediate, Pentaacetyliopamidol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medical imaging and diagnostics, the precision and specificity of contrast agents are of paramount importance. This guide was initially intended to provide a comparative analysis of the targeting specificity of Pentaacetyliopamidol. However, a comprehensive review of the scientific literature and patent databases reveals that the premise of "this compound targeting" is a misinterpretation of its actual function. This document, therefore, serves to clarify the role of this compound as a chemical intermediate in the synthesis of the widely used, non-targeted X-ray contrast agent, Iopamidol. We will delve into the characteristics of Iopamidol and explain why a direct comparison of targeting specificity for this compound is not applicable based on current scientific knowledge.

Our investigation indicates that this compound, also known as Penta-O-acetyl Iopamidol, is a derivative of Iopamidol where the hydroxyl groups have been acetylated. This chemical modification is a standard strategy in multi-step organic synthesis to protect these reactive groups while other parts of the molecule are being modified. Following the necessary synthetic steps, these acetyl groups are removed in a deacetylation reaction to yield the final, active product, Iopamidol. There is no evidence in the available scientific literature or patents to suggest that this compound is used as a standalone agent for targeted imaging or therapy.

Iopamidol: A Non-Targeted X-ray Contrast Agent

Iopamidol is a well-established, nonionic, low-osmolar iodinated contrast agent.[1] It is sold under various brand names, including Isovue, and is used extensively in a range of radiological procedures such as computed tomography (CT) scans and angiography.[1][2]

Mechanism of Action

The primary function of Iopamidol is to enhance the visibility of internal body structures that are otherwise difficult to distinguish in standard X-ray-based imaging. The iodine atoms in the Iopamidol molecule are effective at absorbing X-rays. When injected into the bloodstream, Iopamidol opacifies the blood vessels and organs through which it passes, creating a clear contrast against the surrounding tissues. This allows for detailed visualization of vascular structures, organs, and other tissues, aiding in the diagnosis of a wide array of medical conditions.[1]

Iopamidol is considered a non-targeted contrast agent because it does not bind to specific biological molecules or cell surface receptors.[3] Its distribution in the body is governed by physiological processes such as blood flow and excretion. It is metabolically inert, meaning it is not broken down or changed by the body, and is rapidly excreted unchanged by the kidneys.[3]

Clinical Applications

Iopamidol is approved for a broad range of diagnostic imaging procedures, including:

  • Angiography: Visualization of blood vessels throughout the cardiovascular system.[1]

  • Excretory Urography: Imaging of the urinary system.[1]

  • Contrast-Enhanced Computed Tomography (CECT): Enhancing the visibility of organs and tissues in the head and body.[1]

Workflow for Contrast-Enhanced Imaging with Iopamidol

The general workflow for using Iopamidol in a clinical setting is straightforward, as illustrated in the diagram below.

Caption: A simplified workflow for diagnostic imaging using a non-targeted contrast agent like Iopamidol.

The Concept of Targeted Imaging Agents: A Comparative Perspective

While Iopamidol serves as a general-purpose contrast agent, the field of medical imaging is continually advancing towards more specific and targeted approaches. Targeted imaging agents are designed to accumulate at a specific site of interest, such as a tumor or an area of inflammation, by binding to unique molecular signatures.

Mechanisms of Targeted Imaging Agents

Targeted agents typically consist of a signaling component (like a radioactive isotope for PET scans or a paramagnetic ion for MRI) and a targeting moiety. The targeting moiety can be an antibody, peptide, or small molecule that has a high affinity for a specific biological target, such as a receptor that is overexpressed on cancer cells.

G cluster_0 Targeted Imaging Agent cluster_1 Target Cell TargetingMoiety Targeting Moiety (e.g., Antibody, Peptide) Linker Linker TargetingMoiety->Linker Receptor Specific Receptor TargetingMoiety->Receptor Specific Binding ImagingPayload Imaging Payload (e.g., Radioisotope, Fluorophore) Linker->ImagingPayload

Caption: Schematic of a targeted imaging agent binding to a specific receptor on a target cell.

Comparison of Targeted vs. Non-Targeted Agents
FeatureNon-Targeted Agents (e.g., Iopamidol)Targeted Agents
Mechanism Passive distribution based on blood flow and physiological barriers.Active accumulation at the target site via specific molecular interactions.
Specificity Low; enhances contrast in all tissues it perfuses.High; enhances contrast primarily at the site of the molecular target.
Application General anatomical and vascular imaging.Molecular imaging of specific biological processes (e.g., cancer, inflammation).
Signal-to-Background Generally lower, as background tissues are also enhanced.Generally higher, leading to clearer images of the target.

Conclusion

Based on an extensive review of available data, this compound is a precursor in the chemical synthesis of Iopamidol and is not itself a targeted imaging agent. The request for a comparative guide on its targeting specificity is therefore based on a misunderstanding of its role.

Iopamidol is a highly effective and widely used non-targeted X-ray contrast agent that plays a crucial role in modern diagnostic imaging. Its utility lies in its ability to provide excellent contrast for anatomical and vascular structures, rather than in targeting specific molecular markers.

For researchers and professionals in drug development, it is vital to distinguish between non-targeted agents that provide general contrast and targeted agents designed for molecular imaging. While the "magic bullet" concept of targeted delivery is a major goal in both therapeutics and diagnostics, foundational agents like Iopamidol remain indispensable tools for a broad range of clinical applications.

Future inquiries could explore the development of targeted derivatives of iodinated contrast agents, which is an active area of research. However, this compound, in its currently understood role, does not fall into this category.

References

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Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of Pentaacetyliopamidol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Why Proper Disposal Matters

Pentaacetyliopamidol is an acetylated derivative of Iopamidol, a widely used iodinated contrast agent. The introduction of acetyl groups may alter the compound's chemical properties, but the core structure, containing a tri-iodinated benzene ring, remains. Iopamidol itself is known to be persistent in the environment and is not efficiently removed by conventional wastewater treatment methods.[1] Therefore, improper disposal can lead to the contamination of aquatic ecosystems.

The limited toxicological data available for Iopamidol suggests it is a moderate hazard, with potential for skin and respiratory sensitization and possible harm to an unborn child, although evidence is limited.[2] Combustion of Iopamidol can produce hazardous byproducts, including hydrogen iodide and nitrogen oxides.[2] Given these factors, a cautious and systematic approach to the disposal of this compound is paramount.

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to final collection.

Waste Categorization and Segregation

Proper segregation is the cornerstone of safe laboratory waste management.

  • Identify the Waste Stream: All materials that have come into direct contact with this compound must be considered chemical waste. This includes:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).

    • Contaminated Personal Protective Equipment (PPE) (e.g., gloves, disposable lab coats).

  • Segregate from Other Waste: Do not mix this compound waste with other waste streams, such as general trash, sharps containers (unless the item is also a sharp), or biohazardous waste. Keep it separate from other chemical waste unless you have confirmed compatibility.

Containerization and Labeling

Proper containment and clear labeling are critical for preventing accidental exposures and ensuring compliant disposal.

  • Select an Appropriate Container:

    • Use a chemically resistant, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container should be of an appropriate size for the amount of waste being generated to avoid overfilling.

  • Label the Container Clearly:

    • As soon as the first piece of waste is added, label the container with a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound Waste".

    • List all components of the waste, including solvents and their approximate concentrations.

    • Indicate the date the waste was first added to the container.

Accumulation and Storage

Safe storage of chemical waste within the laboratory is a temporary but crucial step.

  • Point of Generation: Accumulate waste in a designated area at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.

  • Storage Location: Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Keep Closed: Always keep the waste container securely closed, except when adding waste.

Requesting Disposal

Familiarize yourself with your institution's specific procedures for chemical waste pickup.

  • Contact Environmental Health and Safety (EHS): When the container is full or you are finished generating this type of waste, contact your institution's EHS department to arrange for a waste pickup.

  • Provide Necessary Information: Be prepared to provide the information from the waste label to EHS.

Spill Management: A Calm and Collected Response

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact EHS.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.

  • Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.

  • Clean the Spill:

    • For liquid spills, cover with an absorbent material.

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • Carefully collect the absorbed or contained material using a scoop or other appropriate tool.

  • Dispose of Cleanup Materials: Place all contaminated cleanup materials into your designated this compound waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Report the Spill: Report the spill to your supervisor and EHS, in accordance with your institution's policies.

Quantitative Data Summary

ParameterValue/InformationSource
Molecular Formula C27H32I3N3O13PubChem
Molecular Weight 987.3 g/mol PubChem
Parent Compound Hazards (Iopamidol) Moderate hazard, potential skin and respiratory sensitizer, possible harm to foetus/embryo (limited evidence).[2]
Combustion Byproducts (of Iopamidol) Hydrogen iodide, nitrogen oxides, carbon monoxide, carbon dioxide.[2]
Environmental Fate (of Iopamidol) Persistent in the environment; not efficiently removed by conventional wastewater treatment.[1]

This compound Disposal Decision Workflow

Start This compound Waste Generated Categorize Categorize as Chemical Waste Start->Categorize Segregate Segregate from Other Waste Streams Categorize->Segregate Containerize Place in Labeled, Leak-Proof Container Segregate->Containerize Store Store in Designated Area with Secondary Containment Containerize->Store Full Container Full or Waste Generation Complete? Store->Full Full->Store No ContactEHS Contact EHS for Pickup Full->ContactEHS Yes End Compliant Disposal ContactEHS->End

Caption: Decision workflow for the proper disposal of this compound waste.

References

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  • EFDA. Iopamidol-Injection-USP-370-mg-I-mL-PAMIDOL-370-UNIQUE-PHARMACEUTICAL-LABORATORIES.pdf. [Link]

  • Bracco Diagnostics Inc. Safety Data Sheet: Iopamidol Injection. [Link]

  • U.S. Food and Drug Administration (FDA). ISOVUE® (Iopamidol Injection). [Link]

  • Russo, F., et al. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. ACS Omega, 2018. [Link]

  • Rusandu, A., et al. Iodinated contrast media waste management in hospitals in central Norway. Radiography, 2024. [Link]

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A Researcher's Guide to Handling Pentaacetyliopamidol: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires not only scientific acumen but also an unwavering commitment to safety. When working with novel or specialized compounds like Pentaacetyliopamidol, a derivative of the widely used X-ray contrast agent Iopamidol, a thorough understanding of its handling requirements is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring the protection of laboratory personnel and the integrity of your research. Our approach is grounded in a risk-assessment-first philosophy, moving beyond a simple checklist to explain the causality behind each safety recommendation.

The Foundation: Hazard and Risk Assessment

Before any bench work begins, a thorough risk assessment is mandatory. This foundational step dictates the specific controls and PPE required. The process involves identifying the hazards associated with the chemical and evaluating the risks of exposure based on the planned experimental procedures.

Key Hazard Considerations for this compound:
  • Primary Routes of Exposure: Inhalation of airborne particles, direct skin contact, and eye contact.

  • Health Hazards: Based on Iopamidol data, expect potential for skin, eye, and respiratory tract irritation[1][2]. Accidental ingestion may also be harmful[3].

  • Physical Hazards: The compound is typically a solid powder. Dust generation during weighing and transfer is a primary concern, as it can lead to inhalation and contamination of surfaces[3].

The following diagram illustrates the logical flow of a pre-work risk assessment for handling this compound.

cluster_assessment Risk Assessment Workflow start Start: New Experiment with this compound review_sds Review SDS of Parent Compound (Iopamidol) start->review_sds identify_hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation review_sds->identify_hazards assess_procedure Assess Experimental Procedure: - Weighing? - Dissolving? - Heating? identify_hazards->assess_procedure determine_risk Determine Risk Level: - Dust/Aerosol Generation? - Splash Potential? assess_procedure->determine_risk select_ppe Select Appropriate PPE (See Table 1) determine_risk->select_ppe develop_sop Develop Safe Operating Procedure (SOP) select_ppe->develop_sop proceed Proceed with Experiment develop_sop->proceed

Caption: Risk assessment workflow prior to handling this compound.

Core Personal Protective Equipment (PPE) Ensemble

Based on the identified hazards, a standard PPE ensemble is required for handling this compound in a laboratory setting. The following table summarizes the recommended PPE and the rationale for its use.

PPE Component Specification Justification & Rationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact and irritation[1][2]. Double-gloving provides an extra layer of protection against potential tears or punctures and simplifies decontamination when exiting the work area.
Eye & Face Protection Safety goggles with side shields or a full-face shieldProtects against dust particles and potential splashes when handling solutions[1][2]. A face shield offers broader protection for the entire face.
Body Protection Fully-buttoned laboratory coat with knit cuffsProvides a barrier against contamination of personal clothing. Knit cuffs ensure a snug fit around the inner glove, preventing skin exposure at the wrist.
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of irritating dust particles[1].

Table 1. Recommended PPE for Handling this compound.

Procedural, Step-by-Step Guidance

Adherence to proper procedure is as critical as the equipment itself. Follow these steps to ensure maximum protection.

Preparation and Donning PPE
  • Work Area Preparation: Designate a specific area for handling this compound. Ensure an eyewash station and safety shower are accessible[2]. If handling the solid powder, perform weighing and initial dilutions within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Hand Washing: Thoroughly wash and dry hands before donning any PPE.

  • Donning Sequence:

    • Put on the first pair of nitrile gloves.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • Tuck the cuff of the inner glove underneath the knit cuff of the lab coat sleeve.

    • If required, put on the N95 respirator, ensuring a proper fit check is performed.

    • Don safety goggles or a face shield.

    • Don the second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Safe Handling and Operations
  • Handling Solids: Use a chemical spatula for transfers. Avoid actions that could generate dust clouds, such as dropping material from a height.

  • Handling Solutions: Work within a fume hood if there is a risk of aerosol generation or splashing. Use caution when opening and closing containers.

  • Avoiding Contamination: Never touch your face, personal items, or common laboratory surfaces with gloved hands. If you must leave the designated work area, remove the outer pair of gloves.

Doffing PPE and Decontamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Face/Eye Protection: Remove the face shield or goggles from the back of the head.

  • Laboratory Coat: Unbutton the coat and roll it down from the shoulders, turning the sleeves inside out. Avoid shaking the coat. Place it in a designated laundry receptacle or disposal bag.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends to the management of spills and the proper disposal of waste.

Emergency Procedures for Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[1][2].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Spill Management
  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don the full PPE ensemble as described above before attempting cleanup.

  • Cleanup:

    • For solid spills: Gently cover with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a designated waste container.

    • For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into a waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Disposal must adhere to all applicable federal, state, and local regulations[4].

cluster_disposal This compound Waste Disposal Workflow start Waste Generated ppe_waste Contaminated PPE (Gloves, pads, etc.) start->ppe_waste chem_waste Residual Chemical & Contaminated Materials start->chem_waste ppe_container Place in a sealed, clearly labeled hazardous waste bag/container. ppe_waste->ppe_container chem_container Place in a sealed, clearly labeled hazardous chemical waste container. chem_waste->chem_container pickup Arrange for pickup by Institution's Environmental Health & Safety (EHS) Office ppe_container->pickup chem_container->pickup

Caption: General workflow for the disposal of this compound waste.

  • Contaminated Solids: This includes used gloves, absorbent pads, and disposable lab coats. Place these items in a clearly labeled, sealed hazardous waste container.

  • Unused/Residual Chemical: Collect all residual this compound and place it in a designated hazardous chemical waste container. Do not mix it with other waste streams unless specifically instructed to do so by your institution's safety office.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in regular trash or recycling, as per institutional policy.

By integrating these safety protocols into your standard operating procedures, you foster a culture of safety that protects researchers and ensures the successful advancement of your scientific objectives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bracco Imaging S.p.A. (2010, July 6). Safety Data Sheet: Iopamidol. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.